5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
5-(trifluoromethoxy)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGOAKVCWWDUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Trifluoromethoxy Group: A New Frontier in the Biological Activity of Indenones
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The indenone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group is emerging as a substituent of significant interest. This technical guide provides an in-depth exploration of the biological activities of trifluoromethoxy-substituted indenones, synthesizing current knowledge and offering field-proven insights for researchers in drug discovery and development. We will delve into the rationale behind the use of the trifluoromethoxy group, explore its impact on anticancer and anti-inflammatory activities, and provide detailed experimental protocols and conceptual frameworks to guide future research in this exciting area.
The Strategic Advantage of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy group is more than just a bioisostere of the methoxy group; it imparts a unique combination of properties that can be leveraged to enhance the drug-like characteristics of a molecule.[1] Understanding these properties is crucial to appreciating its potential in the context of the indenone scaffold.
-
Enhanced Lipophilicity: The -OCF₃ group is significantly more lipophilic than a methoxy group and even more so than a trifluoromethyl (-CF₃) group.[1] This increased lipophilicity can improve a compound's ability to cross cellular membranes, potentially leading to better bioavailability and access to intracellular targets.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative demethylation by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.
-
Modulation of Electronic Properties: The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly alter the electronic distribution within the indenone scaffold. This can influence the binding affinity of the molecule to its biological target and affect its reactivity.
-
Improved Target Engagement: The unique steric and electronic properties of the -OCF₃ group can lead to novel and enhanced interactions within the binding pocket of a target protein, potentially increasing potency and selectivity.
Anti-Inflammatory Activity of Trifluoromethoxy-Substituted Indenone Analogs
While direct studies on trifluoromethoxy-substituted indenones are emerging, compelling evidence from structurally related indolinones provides a strong rationale for their potential as potent anti-inflammatory agents. A recent study on 5-trifluoromethoxy-2-indolinone derivatives demonstrated significant anti-interleukin-1 (IL-1) activity.[2][3]
Mechanism of Action: Targeting the IL-1 Receptor
The pro-inflammatory cytokine IL-1 plays a pivotal role in the pathogenesis of numerous inflammatory diseases.[2][3] The aforementioned study revealed that 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) exhibit potent inhibitory effects on the IL-1 receptor (IL-1R).[2][3] This suggests a mechanism where these compounds act as antagonists or allosteric modulators of IL-1R, thereby blocking the downstream signaling cascade that leads to the expression of inflammatory mediators.
The trifluoromethoxy group at the 5-position of the indolinone ring was found to be crucial for high inhibitory activity.[2] This highlights the importance of this substituent in optimizing the interaction with the IL-1R binding site.
Exemplary Compounds and In Vitro Efficacy
The following table summarizes the in vitro IL-1R inhibitory activity of lead compounds from the study on 5-trifluoromethoxy-2-indolinone derivatives.
| Compound ID | Structure | R Group | IC₅₀ (µM) |
| 65 | 5-OCF₃ | H | 0.07 |
| 52 | 5-F | H | 0.09 |
Data extracted from Yelekçi et al. (2023).
These low nanomolar IC₅₀ values underscore the potential of the trifluoromethoxy-substituted scaffold in developing highly potent anti-inflammatory agents.
Proposed Signaling Pathway Inhibition
The inhibition of the IL-1 receptor by trifluoromethoxy-substituted indenone analogs would disrupt the downstream activation of key inflammatory signaling pathways, most notably the NF-κB and MAPK pathways.
Caption: Proposed mechanism of anti-inflammatory action.
Anticancer Potential of Trifluoromethoxy-Substituted Indenones
While direct evidence for the anticancer activity of trifluoromethoxy-substituted indenones is still emerging, the broader family of indenone and indanone derivatives has shown significant promise in oncology research. Furthermore, the incorporation of trifluoromethyl groups into various heterocyclic scaffolds has consistently enhanced anticancer efficacy.[4] By examining these related findings, we can construct a strong hypothesis for the potential anticancer mechanisms of trifluoromethoxy-substituted indenones.
Potential Mechanisms of Action
-
Inhibition of Tubulin Polymerization: Certain indenone derivatives, such as the thiazolyl hydrazone derivative ITH-6, have been shown to induce G2/M cell cycle arrest and apoptosis by inhibiting tubulin polymerization.[4] The trifluoromethoxy group, with its steric bulk and electronic properties, could enhance the binding of indenone derivatives to the colchicine binding site on tubulin, leading to potent antimitotic activity.
-
Modulation of the NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of cancer cell proliferation, survival, and metastasis.[5] Indanone-based compounds have been demonstrated to exert their anticancer effects by downregulating NF-κB p65 and the anti-apoptotic protein Bcl-2.[5][6] The strong electron-withdrawing nature of the trifluoromethoxy group could potentiate the inhibition of upstream kinases in the NF-κB pathway, such as IKK, leading to enhanced anticancer activity.
-
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Tyrosine kinase inhibitors (TKIs) are a major class of targeted cancer therapies.[7][8][9][10][11] The indenone scaffold can serve as a template for the design of kinase inhibitors. The trifluoromethoxy group can contribute to enhanced binding affinity and selectivity for the ATP-binding pocket of specific kinases, such as EGFR, VEGFR, or others implicated in cancer progression.
Experimental Workflow for Evaluating Anticancer Activity
A systematic approach is essential to validate the anticancer potential of novel trifluoromethoxy-substituted indenones. The following workflow outlines the key experimental stages:
Caption: Experimental workflow for anticancer evaluation.
Detailed Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of trifluoromethoxy-substituted indenones on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Trifluoromethoxy-substituted indenone compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Protocol 2: Western Blot Analysis for NF-κB Pathway Proteins
Objective: To investigate the effect of trifluoromethoxy-substituted indenones on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
Cancer cells treated with the test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKK, anti-IKK, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion and Future Directions
Trifluoromethoxy-substituted indenones represent a promising class of compounds with the potential for significant biological activity. The unique properties of the trifluoromethoxy group, including its high lipophilicity, metabolic stability, and strong electron-withdrawing nature, make it an attractive substituent for optimizing the pharmacological profile of the indenone scaffold. While research in this specific area is still in its early stages, the compelling anti-inflammatory activity of structurally related indolinones and the established anticancer potential of other indenone derivatives provide a strong foundation for future investigations.
Future research should focus on:
-
Synthesis of diverse libraries of trifluoromethoxy-substituted indenones to establish clear structure-activity relationships.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
Preclinical evaluation of lead compounds in relevant animal models of cancer and inflammatory diseases.
The insights and methodologies presented in this guide are intended to empower researchers to unlock the full therapeutic potential of trifluoromethoxy-substituted indenones and contribute to the development of novel and effective therapies for a range of human diseases.
References
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Yelekçi, K., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 356(5), e2200473. [Link]
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Iakovenko, R. O., et al. (2019). Synthesis of various arylated trifluoromethyl substituted indanes and indenes, and study of their biological activity. Bioorganic & Medicinal Chemistry Letters, 29(1), 126-130. [Link]
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Khan, I., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochemical and Biophysical Research Communications, 511(4), 856-862. [Link]
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Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 941657. [Link]
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Pohlmann, P. R., et al. (2004). Tyrosine kinase inhibitors in cancer therapy. Current Opinion in Oncology, 16(6), 569-575. [Link]
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Vasilyev, A. V. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Organics, 2(4), 369-383. [Link]
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Kalgutkar, A. S., et al. (2013). Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts. ACS Medicinal Chemistry Letters, 4(12), 1209-1214. [Link]
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Zhou, Y., et al. (2024). 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects. Bioorganic Chemistry, 145, 107305. [Link]
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Singh, M., & Jha, A. (2017). A review on tyrosine kinase inhibitors in cancer therapy. Journal of Cancer Research and Therapeutics, 13(3), 422-426. [Link]
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Tsuboi, M. (2023). Tyrosine kinase inhibitors in EGFR-mutant NSCLC: when and who?. ESMO Asia 2023 Congress. [Link]
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Plenchette, S., & Bettaieb, A. (2020). Protein kinase inhibitor-based cancer therapies: Considering the potential of nitric oxide (NO) to improve cancer treatment. Biochemical Pharmacology, 176, 113855. [Link]
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Chen, J., et al. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers in Pharmacology, 10, 79. [Link]
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Li, Y., et al. (2020). Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. European Journal of Medicinal Chemistry, 192, 112185. [Link]
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Lee, J. H., et al. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Molecules, 28(21), 7351. [Link]
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A Technical Guide to Identifying and Validating Therapeutic Targets for Trifluoromethoxy Indenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indenone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] The strategic incorporation of a trifluoromethoxy (-OCF3) group can significantly enhance a molecule's pharmacological profile by improving metabolic stability, membrane permeability, and target binding affinity.[6][7] This guide provides a technical framework for identifying and validating the therapeutic targets of novel trifluoromethoxy indenone compounds. We will explore high-potential target classes based on the known bioactivities of the parent scaffold, detail robust experimental workflows for target deconvolution and validation, and provide actionable protocols for researchers in the field of drug discovery.
Introduction: The Therapeutic Potential of Trifluoromethoxy Indenones
The 1-indanone structure, a bicyclic framework consisting of a benzene ring fused to a cyclopentanone ring, serves as the foundation for numerous pharmacologically active agents.[4][8][9] Its derivatives have been successfully developed into drugs like the anti-inflammatory agent Sulindac and the Alzheimer's treatment Donepezil.[4][8] The core structure's versatility allows for extensive modification to tune its activity toward specific molecular targets.[8]
The introduction of a trifluoromethoxy (-OCF3) group is a modern medicinal chemistry strategy used to optimize drug candidates.[6][10] This group imparts unique physicochemical properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group resistant to enzymatic degradation (e.g., by Cytochrome P450 enzymes), which can increase the compound's half-life.[7]
-
Increased Lipophilicity: The -OCF3 group increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[6][7]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, it can alter the electronic distribution of the indenone core, potentially enhancing interactions with biological targets.[10]
Given the established anticancer and anti-inflammatory activities of the indenone scaffold, this guide will focus on identifying targets within these therapeutic areas.[1][2][3][11]
High-Potential Therapeutic Target Classes
Based on the structure-activity relationships of known indenone derivatives, we can postulate several high-priority target classes for trifluoromethoxy indenones.
The Cytoskeleton: Tubulin Polymerization
Many small molecule anticancer agents function by disrupting microtubule dynamics, a process critical for cell division.[12] These agents, known as tubulin inhibitors, can either prevent the polymerization of tubulin into microtubules or stabilize them, in both cases leading to mitotic arrest and apoptosis.[12][13][14]
-
Causality: The planar, unsaturated ketone system within the indenone core is structurally analogous to compounds known to bind to the colchicine-binding site on β-tubulin.[9][15][16] This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle.[12][15] It is hypothesized that trifluoromethoxy indenones could act as potent tubulin polymerization inhibitors, making this a primary target for investigation.
Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell proliferation, survival, and growth.[17][18][19] Inhibitors targeting key kinases within this pathway, such as PI3K, Akt, and mTOR, are a major focus of oncology drug development.[17][20][21]
-
Causality: The indenone scaffold can be elaborated to fit within the ATP-binding pocket of various kinases. The trifluoromethoxy group can form favorable interactions and occupy hydrophobic pockets within the kinase domain, potentially leading to potent and selective inhibition. Several FDA-approved kinase inhibitors, such as Sorafenib, feature a trifluoromethyl group, highlighting its utility in this target class.[22] Therefore, kinases within the PI3K/Akt/mTOR pathway represent plausible and high-value targets.[18][19]
Inflammatory Signaling: The NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[23] It is a protein complex that, upon activation, moves to the nucleus to control the expression of pro-inflammatory cytokines, chemokines, and survival proteins.[23][24] Chronic activation of the NF-κB pathway is linked to numerous inflammatory diseases and cancers.[24]
-
Causality: 2-benzylidene-1-indanone derivatives have been shown to exert anti-inflammatory effects by blocking the activation of the NF-κB pathway.[11] The mechanism often involves inhibiting the IκB kinase (IKK) complex, which prevents the release and nuclear translocation of NF-κB.[24][25][26] Trifluoromethoxy indenones could be potent modulators of this pathway, offering therapeutic potential in inflammatory conditions like acute lung injury or rheumatoid arthritis.[11][27]
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential for confidently identifying and validating the molecular target of a novel compound. The process should follow a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: Workflow for small molecule target identification and validation.
Phase 1: Unbiased Target Identification
The initial step is to identify which proteins physically interact with the trifluoromethoxy indenone in a biological system without a preconceived hypothesis.
-
Affinity-Based Pull-Down: This is a powerful method to isolate target proteins.[28] The indenone is immobilized on a resin or conjugated with an affinity tag (like biotin).[28] This "bait" is incubated with cell lysate, and proteins that bind to it are "pulled down," separated by electrophoresis, and identified using mass spectrometry.[28] The causality here is direct physical interaction; the proteins identified are those that bind the compound with sufficient affinity to be isolated.
-
Thermal Proteome Profiling (TPP): This label-free method assesses target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand. Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will "melt" at a higher temperature in the presence of the drug.
Phase 2: Hypothesis-Driven Target Validation (Biochemical)
Once putative targets are identified, the next step is to validate the direct interaction using purified components. This is a critical self-validating step; if the compound does not interact with the purified protein, the hypothesis is incorrect.
-
Enzyme Inhibition Assays: If the putative target is an enzyme (e.g., a kinase like Akt), its activity can be measured in the presence of varying concentrations of the indenone. This allows for the determination of key quantitative metrics.
| Parameter | Description | Typical Value for Leads |
| IC₅₀ | The concentration of inhibitor required to reduce enzyme activity by 50%. | < 1 µM |
| Kᵢ | The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. | < 500 nM |
| Mechanism | Competitive, non-competitive, uncompetitive, or allosteric. | ATP-competitive for kinases |
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can measure the binding kinetics (association and dissociation rates) between the compound and the purified target protein in real-time.[29]
Phase 3: Target Validation in a Cellular Context
Confirming that the compound's biological effect is mediated through the identified target is the final and most crucial validation phase.
-
Cellular Pathway Analysis: Western blotting can be used to measure the phosphorylation status or expression level of downstream proteins in the target's signaling pathway. For example, if the target is Akt, treatment with the indenone should lead to a decrease in the phosphorylation of its substrates, such as PRAS40 and GSK3β.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by a trifluoromethoxy indenone.
-
Target Engagement Assays: A Cellular Thermal Shift Assay (CETSA) can confirm that the drug binds to its target inside intact cells.
-
Genetic Approaches: Using CRISPR/Cas9 to knock out the gene encoding the putative target protein should render the cells resistant to the compound. If the cells lacking the target still die, it implies an off-target mechanism of action.
Detailed Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay spectrophotometrically measures the assembly of purified tubulin into microtubules and its inhibition by the test compound.
-
Materials: Tubulin (>99% pure), General Tubulin Buffer (G-PEM), GTP, test compound (trifluoromethoxy indenone), positive control (Colchicine), negative control (DMSO), temperature-controlled 96-well plate spectrophotometer.
-
Preparation:
-
Reconstitute tubulin in G-PEM buffer on ice to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of the indenone compound and controls in G-PEM buffer.
-
-
Procedure:
-
In a pre-chilled 96-well plate, add 10 µL of the compound dilutions.
-
Add 100 µL of the cold tubulin solution to each well.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Immediately begin recording the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis & Validation:
-
Polymerization is observed as an increase in absorbance over time.
-
The inhibitory effect is calculated by comparing the rate of polymerization in the presence of the compound to the DMSO control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration. The positive control (Colchicine) must show significant inhibition for the assay to be valid.
-
Protocol 2: Akt1 Kinase Activity Assay (LanthaScreen™ Example)
This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase inhibition.
-
Materials: Purified active Akt1 enzyme, Ulight™-Crosstide substrate, Europium-labeled anti-phospho-Crosstide antibody, ATP, Kinase Buffer, test compound, positive control (known Akt inhibitor), negative control (DMSO), 384-well plate, TR-FRET plate reader.
-
Procedure:
-
Add 2.5 µL of serial dilutions of the trifluoromethoxy indenone or controls to the wells.
-
Add 2.5 µL of the Akt1 enzyme/Ulight-Crosstide substrate mixture. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the Europium-labeled antibody solution (in TR-FRET dilution buffer). Incubate for 60 minutes.
-
-
Data Analysis & Validation:
-
Read the plate on a TR-FRET reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665/615). A high ratio indicates high kinase activity (phosphorylated substrate).
-
Plot the emission ratio against inhibitor concentration to determine the IC₅₀. The positive and negative controls must show a clear and significant window for the assay results to be trustworthy.
-
References
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Cholewiński, G., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-1-48-35. [Link][1][2]
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Wang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 935–949. [Link][11]
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Patsnap. (2024). What are Tubulin inhibitors and how do they work? Patsnap Synapse. [Link][12]
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Singh, S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Cureus, 15(9), e45719. [Link][27]
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The Indenone Scaffold: A Technical Guide to Synthesis and Discovery for Drug Development Professionals
Foreword: The Enduring Appeal of the Indenone Core
The indenone scaffold, a fused bicyclic system comprising a benzene ring fused to a cyclopentenone ring, represents a "privileged structure" in medicinal chemistry. Its rigid framework and versatile substitution patterns have made it a cornerstone in the development of novel therapeutics and functional organic materials.[1] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the discovery and synthesis of novel indenone derivatives. We will move beyond a simple recitation of protocols to delve into the strategic rationale behind synthetic choices, ensuring a robust and validated approach to innovation.
Section 1: Strategic Approaches to the Synthesis of Indenone Derivatives
The construction of the indenone core can be approached through a variety of synthetic strategies, each with its own set of advantages and mechanistic nuances. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
Metal-Catalyzed Cyclization Reactions: A Modern Powerhouse
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and indenone synthesis is no exception. These methods often offer high efficiency, selectivity, and functional group tolerance.
1.1.1. Palladium-Catalyzed Annulations: A cornerstone of modern indenone synthesis is the palladium-catalyzed annulation of alkynes. The Larock annulation, for instance, provides a powerful tool for the construction of polysubstituted indenones.[2] More recent advancements have focused on expanding the scope and improving the sustainability of these reactions. For example, palladium-catalyzed asymmetric C-C bond activation/carbonylation of cyclobutanones with carbon monoxide allows for the synthesis of chiral indanones bearing a quaternary carbon stereocenter.[3]
1.1.2. Rhodium-Catalyzed Reactions: Rhodium catalysts have proven to be highly effective in various indenone syntheses. One notable example is the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives, which provides enantiomerically enriched 3-aryl-1-indanones in high yields.[3] Another innovative approach involves a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway, enabling the synthesis of 2,3-substituted indanones in water, a sustainable solvent.[3] Furthermore, rhodium-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids using paraformaldehyde as a CO source offers a gas-free and efficient route to indenone derivatives.[4]
1.1.3. Other Transition Metal-Catalyzed Syntheses:
-
Nickel-Catalyzed Reductive Cyclization: This method allows for the enantioselective synthesis of indanones from a broad range of enones, proving versatile in the synthesis of medically valuable compounds.[3]
-
Iron-Promoted Oxidative Tandem Alkylation/Cyclization: This strategy utilizes ynones and 4-alkyl-substituted 1,4-dihydropyridines to produce 2-alkylated indenones under mild conditions.[4]
-
Gold-Catalyzed Cyclization: Gold catalysts can efficiently mediate the cyclization of 2-alkynylaldehyde cyclic acetals to yield a wide array of indenone derivatives.[4]
Table 1: Comparison of Selected Metal-Catalyzed Indenone Syntheses
| Catalyst System | Starting Materials | Key Features | Yields | Reference |
| Pd(OAc)₂ / PPh₃ | Unsaturated Aryl Iodides, CO | Carbonylative cyclization | Good to Excellent | [3] |
| [Rh(cod)Cl]₂ / MonoPhos | Pinacolborane Chalcone Derivatives | Enantioselective intramolecular 1,4-addition | High | [3] |
| Ni(cod)₂ / Ligand | Enones | Enantioselective reductive cyclization | High | [3] |
| FeCl₃ | Ynones, 1,4-Dihydropyridines | Oxidative tandem alkylation/cyclization | Excellent | [4] |
| AuCl₃ | 2-Alkynylaldehyde Cyclic Acetals | Cyclization via 1,5-H shift | Very Good | [4] |
Classical Synthetic Routes: Enduring and Effective
While modern catalytic methods offer significant advantages, classical synthetic strategies remain relevant and are often employed for their simplicity and cost-effectiveness.
1.2.1. Friedel-Crafts Acylation: A fundamental reaction in aromatic chemistry, intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides is a widely used method for constructing the 1-indanone skeleton.[5][6] The reaction is typically promoted by a Lewis acid, such as AlCl₃, or a strong Brønsted acid.[5][6]
1.2.2. Knoevenagel Condensation: The Knoevenagel condensation is a versatile tool for forming carbon-carbon bonds. In the context of indenone synthesis, it is often used to condense indane-1,3-dione with various aromatic aldehydes to produce chalcone-like intermediates, which can then undergo further transformations to yield functionalized 1-indanones.[5][7][8]
Metal-Free Synthetic Approaches
Recent research has also focused on developing metal-free synthetic routes to indenones, which are attractive from both an economic and environmental perspective. One such method involves the combination of dialkyl phosphonates and CBr₄ to mediate the synthesis of indenone derivatives from ortho-alkynylaryl ketones.[9] This approach offers a broad substrate scope and is suitable for accessing π-extended indenone systems.[9]
Section 2: Experimental Protocols and Workflow Validation
To provide a practical framework for researchers, this section details a representative experimental protocol for the synthesis of an indenone derivative, followed by a discussion on characterization techniques.
Detailed Protocol: Synthesis of Isoxazole Fused 1-Indanones
This protocol is adapted from a method reported for the synthesis of 1-indanones with potential anti-inflammatory and antimicrobial activity.[5][8]
Step 1: Synthesis of Indane-1,3-dione.
-
React diethyl phthalate with ethyl acetate in the presence of a base to yield indane-1,3-dione.[5][8]
Step 2: Knoevenagel Condensation.
-
Perform a Knoevenagel condensation of indane-1,3-dione with a substituted aromatic aldehyde to form a chalcone derivative.[5][8]
Step 3: Cyclization and Formation of the Isoxazole Ring.
-
React the chalcone derivative with hydroxylamine hydrochloride. This is followed by an intramolecular 1,4-addition to yield the final isoxazole fused 1-indanone derivative.[5][8]
Diagram 1: Experimental Workflow for Isoxazole Fused 1-Indanone Synthesis
Caption: Workflow for the synthesis of isoxazole fused 1-indanones.
Characterization and Structural Elucidation
The unambiguous identification of newly synthesized indenone derivatives is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups, such as the characteristic carbonyl (C=O) stretch of the indenone core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the synthesized compound.
-
Elemental Analysis (CHN): This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the proposed structure.[10]
Section 3: Therapeutic Potential and Applications in Drug Discovery
The indenone scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.
Neurodegenerative Diseases
Perhaps the most well-known application of an indanone derivative is in the treatment of Alzheimer's disease. Donepezil, an acetylcholinesterase inhibitor, features an indanone core and is a widely prescribed medication for managing the symptoms of this neurodegenerative disorder.[11] Research continues to explore novel indenone derivatives as multi-functional agents for Alzheimer's treatment, targeting not only acetylcholinesterase but also the self-assembly of amyloid-beta peptides.[8]
Oncology
Numerous indenone derivatives have demonstrated potent anticancer activity. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival. For example, certain indenoisoquinolines have been identified as potent topoisomerase I inhibitors.[9]
Antimicrobial and Antiviral Activity
The indenone framework has been incorporated into molecules with significant antimicrobial and antiviral properties.[8] For instance, isoxazole-fused 1-indanones have shown promising in vitro activity against bacteria such as Escherichia coli and Bacillus subtilis, as well as fungi like Aspergillus niger and Penicillium notatum.[5][8]
Diagram 2: Signaling Pathway Inhibition by a Hypothetical Indenone Derivative
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Section 4: Future Perspectives and Conclusion
The field of indenone synthesis is continuously evolving, with a strong emphasis on the development of more efficient, selective, and sustainable synthetic methodologies. The exploration of novel catalytic systems, particularly those based on earth-abundant metals, will likely be a major focus of future research. Furthermore, the application of flow chemistry and other high-throughput techniques could accelerate the discovery of new indenone derivatives with desirable biological activities.
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A Strategic Approach to the Preliminary In-Vitro Screening of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one: A Technical Guide
This guide provides a comprehensive, technically detailed framework for the preliminary in-vitro screening of the novel compound, 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one. The proposed screening cascade is designed to efficiently identify and characterize potential biological activities of this molecule, grounded in the established pharmacological potential of the broader 1-indanone chemical class. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.
Introduction: The Rationale for Screening
The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2] The introduction of a trifluoromethoxy group at the 5-position of the 2,3-dihydro-1H-inden-1-one core is of particular interest. The trifluoromethoxy moiety can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, potentially enhancing its therapeutic profile. Furthermore, related fluorinated and trifluoromethoxy-substituted heterocyclic compounds have shown potent anti-inflammatory activity, for instance, by inhibiting the interleukin-1 receptor (IL-1R).[3][4][5]
Given this background, a systematic in-vitro screening approach is warranted to elucidate the bioactivity of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one. The strategy outlined herein prioritizes a tiered approach, beginning with broad assessments of cytotoxicity and cell proliferation, followed by targeted investigations into its anti-inflammatory and anticancer potential. This hierarchical process is designed to maximize data generation while conserving resources, a critical consideration in early-stage drug discovery.[6]
The Screening Cascade: A Phased Approach to Bioactivity Profiling
The proposed in-vitro screening cascade is structured in three phases, moving from general cellular effects to more specific mechanistic insights. This ensures that any observed activity in later, more complex assays is not a result of general toxicity.
Caption: A three-phased in-vitro screening cascade for 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one.
Phase 1: Foundational Assessment of Cellular Effects
The initial phase is designed to establish the fundamental interaction of the test compound with living cells, specifically its potential for inducing cell death (cytotoxicity) or inhibiting cell growth (cytostatic effects). These assays are crucial for determining the appropriate concentration range for subsequent, more specific assays and for identifying non-specific toxic effects.[7][8][9]
General Cytotoxicity Screening: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]
Experimental Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 or HaCaT for general toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (e.g., from 0.1 µM to 100 µM) in culture medium. Add the diluted compound to the cells. Include vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer).
-
Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.
-
LDH Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's protocol.
-
Data Acquisition: After a short incubation at room temperature, measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Cell Proliferation/Viability Assays: MTT and XTT Assays
MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[10]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the LDH assay.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and appropriate controls.
-
Incubation: Incubate for a period that allows for cell division (e.g., 48 or 72 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[10] This step is not required for the XTT assay as its formazan product is water-soluble.[10]
-
Data Acquisition: Measure the absorbance (typically at 570 nm for MTT and 450-490 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12][13][14]
| Parameter | LDH Assay | MTT/XTT Assay |
| Endpoint | Cytotoxicity (Membrane Integrity) | Viability/Proliferation (Metabolic Activity) |
| Principle | Measures released LDH from dead cells | Measures mitochondrial dehydrogenase activity in living cells |
| Typical Incubation | 24-48 hours | 48-72 hours |
| Key Output | % Cytotoxicity | % Viability, IC50 |
Phase 2: Targeted Phenotypic Screening
Based on the broad biological activities of the 1-indanone class, this phase focuses on evaluating the compound's potential in the key therapeutic areas of inflammation and cancer.
Anti-Inflammatory Activity: Cytokine Release in LPS-Stimulated Macrophages
This assay assesses the ability of the test compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with lipopolysaccharide (LPS).[15]
Experimental Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate conditions.
-
Pre-treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (excluding the negative control).
-
Incubation: Incubate the plate for 18-24 hours.
-
Cytokine Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using a commercially available ELISA kit.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine release and calculate the IC50 value.
Anticancer Activity: NCI-60 Human Tumor Cell Line Screen (or similar)
A broad screening against a panel of cancer cell lines provides an initial indication of the compound's potential as an anticancer agent and may reveal selectivity towards certain cancer types. The NCI-60 screen is a well-established platform for this purpose.
Workflow:
-
Compound Submission: The compound is submitted to a specialized facility (like the National Cancer Institute's Developmental Therapeutics Program) or a contract research organization.
-
Cell Line Panel: The compound is tested against a panel of 60 different human cancer cell lines representing various cancer types (e.g., leukemia, melanoma, lung, colon, etc.).
-
Assay: The primary assay typically measures cell viability/growth inhibition over a 48-hour period.
-
Data Analysis: The results are presented as dose-response curves for each cell line, from which parameters like GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) are derived.
Phase 3: Mechanistic Deconvolution
If significant activity is observed in Phase 2, the next logical step is to investigate the potential mechanism of action through more specific, target-based assays. The selection of these assays will be guided by the outcomes of the phenotypic screens.
Caption: Logical relationships in the mechanistic deconvolution phase.
Enzyme Inhibition Assays
Based on the known activities of indanone derivatives, potential enzyme targets include cyclooxygenase-2 (COX-2) for anti-inflammatory effects or tyrosinase for other applications.[16]
General Protocol (Biochemical Assay):
-
Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, its substrate, and any necessary cofactors.
-
Inhibitor Incubation: Add varying concentrations of the test compound to the reaction mixture and incubate for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the formation of the product over time using a suitable detection method (e.g., colorimetric, fluorescent, or luminescent).
-
Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value.
G-Protein Coupled Receptor (GPCR) Screening
GPCRs are a major class of drug targets, and many inflammatory and cancer processes are modulated by GPCR signaling.[17][18] High-throughput screening assays can assess the compound's ability to act as an agonist or antagonist at a panel of relevant GPCRs.[17]
Common Assay Formats:
-
Calcium Flux Assays: For Gq-coupled receptors, changes in intracellular calcium levels upon receptor activation are measured using calcium-sensitive fluorescent dyes.
-
cAMP Assays: For Gs- and Gi-coupled receptors, the modulation of cyclic AMP levels is quantified, typically using immunoassays or reporter gene assays.
Ion Channel Assays
Ion channels are another important target class, particularly for neurological and cardiovascular indications.[19][20][21] Automated electrophysiology platforms allow for high-throughput screening of compound effects on various ion channels.[19]
Workflow (Automated Patch Clamp):
-
Cell Line: Use a stable cell line overexpressing the ion channel of interest.
-
Assay Platform: Utilize an automated patch-clamp system (e.g., Qube or Patchliner).
-
Compound Application: The system automatically applies different concentrations of the test compound to the cells while recording ion channel currents.
-
Data Analysis: The recorded currents are analyzed to determine if the compound inhibits or modulates the channel's activity, and an IC50 is calculated.
Ensuring Scientific Integrity and Trustworthiness
To ensure the reliability and reproducibility of the screening data, all experiments must be conducted with rigorous adherence to established scientific principles.
-
Standardized Protocols: All assays should follow well-defined, standardized operating procedures (SOPs) to minimize variability.[22]
-
Appropriate Controls: Each assay must include negative (vehicle), positive (known active compound), and neutral controls to validate the assay's performance.[23]
-
Good Laboratory Practices (GLP): While full GLP compliance may not be necessary for early screening, adopting GLP principles regarding documentation, instrument calibration, and data integrity is highly recommended.[22][23][24]
-
Dose-Response Curves: Activity should be confirmed by generating full dose-response curves to determine potency (IC50/EC50).[25][26][27]
-
Data Replication: Key findings should be confirmed through independent replicate experiments.
Conclusion
The preliminary in-vitro screening of a novel compound like 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one requires a methodical and logical approach. The multi-phased cascade presented in this guide, beginning with foundational cytotoxicity and proliferation assays and progressing to targeted phenotypic and mechanistic studies, provides a robust framework for efficiently uncovering its therapeutic potential. By grounding the screening strategy in the known bioactivities of the 1-indanone scaffold and adhering to principles of scientific integrity, researchers can generate high-quality, actionable data to guide future drug development efforts.
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Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE URL: [Link]
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Title: How to Develop a Successful in vitro Screening Strategy Source: Aurelia Bioscience URL: [Link]
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Title: Ion Channel Assays Source: Reaction Biology URL: [Link]
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Title: Synthesis of 1-indanones with a broad range of biological activity Source: ResearchGate URL: [Link]
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Title: IC50 Determination Source: edX URL: [Link]
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Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: ACS Publications URL: [Link]
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Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthetic Route for the Gram-Scale Production of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
Abstract
5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a valuable fluorinated building block in medicinal chemistry and materials science, owing to the unique electronic properties imparted by the trifluoromethoxy group. This application note provides a detailed, two-step synthetic route optimized for gram-scale production. The synthesis commences with a Friedel-Crafts acylation of trifluoromethoxybenzene with succinic anhydride to yield 4-oxo-4-(4-(trifluoromethoxy)phenyl)butanoic acid. This intermediate is subsequently reduced and cyclized in a one-pot procedure using a Wolff-Kishner reduction followed by an acid-catalyzed intramolecular acylation. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and a discussion of the chemical principles that ensure reliability and scalability.
Introduction & Strategic Overview
The synthesis of substituted 1-indanone cores is a cornerstone of pharmaceutical chemistry. The trifluoromethoxy (-OCF₃) substituent is of particular interest as a "super-methoxy" group; it is a strong lipophilic electron-withdrawing group that can enhance metabolic stability and binding affinity of drug candidates.
The most direct and industrially scalable approach to constructing the indanone skeleton is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[1][2] Our chosen strategy is a robust two-step sequence designed for efficiency and scale:
-
Step 1: Friedel-Crafts Acylation. Reaction of commercially available trifluoromethoxybenzene with succinic anhydride using aluminum chloride (AlCl₃) as a Lewis acid catalyst. This reliably forms the key keto-acid intermediate, 4-oxo-4-(4-(trifluoromethoxy)phenyl)butanoic acid, with high regioselectivity due to the ortho-, para- directing nature of the -OCF₃ group, with the para product being sterically favored.
-
Step 2: Wolff-Kishner Reduction and Cyclization. The intermediate is subjected to a one-pot Wolff-Kishner reduction to convert the ketone to a methylene group, forming 3-(4-(trifluoromethoxy)phenyl)propanoic acid in situ. Subsequent acidification and heating drive the intramolecular Friedel-Crafts cyclization to yield the final product. The Wolff-Kishner reduction is chosen over alternatives like the Clemmensen reduction to avoid the use of heavy metals (mercury) and ensure broader functional group tolerance, which is a critical consideration in complex molecule synthesis.
This entire process is designed to be completed with straightforward purification steps, making it amenable to producing gram-to-kilogram quantities of the target compound.
Overall Synthetic Scheme
Figure 1: Overall two-step synthesis of the target indanone.
Detailed Experimental Protocols
PART 1: Synthesis of 4-oxo-4-(4-(trifluoromethoxy)phenyl)butanoic acid
Causality Behind Experimental Choices:
-
Solvent: Dichloroethane (DCE) is an excellent solvent for Friedel-Crafts reactions, as it is non-reactive and effectively solvates the reactants and the Lewis acid complex.
-
Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is a powerful and cost-effective Lewis acid for activating the anhydride towards electrophilic aromatic substitution. A slight excess is used to ensure complete reaction.
-
Temperature Control: The initial addition of AlCl₃ is performed at 0-5 °C to control the initial exothermic reaction. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
-
Workup: The reaction is quenched by pouring it onto ice and HCl. This hydrolyzes the aluminum complexes, protonates the carboxylate, and precipitates the product, simplifying isolation.
Step-by-Step Protocol:
-
Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Charge the flask with trifluoromethoxybenzene (80.0 g, 0.45 mol) and dichloroethane (400 mL).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add succinic anhydride (50.0 g, 0.50 mol) to the stirred solution.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (133.0 g, 1.0 mol) over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the trifluoromethoxybenzene is consumed.
-
Workup and Isolation: Carefully pour the reaction mixture onto a mixture of crushed ice (800 g) and concentrated hydrochloric acid (100 mL) with vigorous stirring.
-
Continue stirring for 30 minutes. The crude product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 200 mL) until the washings are neutral (pH ~7).
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield 4-oxo-4-(4-(trifluoromethoxy)phenyl)butanoic acid as a white crystalline solid.
-
Dry the product in a vacuum oven at 50 °C. Typical yield: 105-115 g (88-96%).
PART 2: Synthesis of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
Causality Behind Experimental Choices:
-
Reaction Conditions: The Wolff-Kishner reduction is performed at high temperatures (180-200 °C) in a high-boiling solvent like diethylene glycol (DEG) to facilitate the decomposition of the hydrazone intermediate and the evolution of nitrogen gas.
-
Base: Potassium hydroxide (KOH) is a strong base required to deprotonate the hydrazone and facilitate the reduction.
-
One-Pot Procedure: After the reduction is complete, the reaction mixture is cooled and acidified. The high temperature of the subsequent heating step is sufficient to drive the intramolecular Friedel-Crafts cyclization of the in situ formed 3-(4-(trifluoromethoxy)phenyl)propanoic acid, making the process highly efficient.
-
Purification: The final product is purified by column chromatography to remove any potential side products, such as the uncyclized acid or isomers.
Step-by-Step Protocol:
-
Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Charge the flask with 4-oxo-4-(4-(trifluoromethoxy)phenyl)butanoic acid (100.0 g, 0.36 mol), potassium hydroxide (80.0 g, 1.43 mol), and diethylene glycol (400 mL).
-
Hydrazone Formation: Add hydrazine hydrate (80 mL, ~1.6 mol) to the mixture. Heat the reaction to 120-130 °C for 2 hours. Water will distill off along with excess hydrazine.
-
Reduction: After 2 hours, slowly increase the temperature to 190-200 °C and maintain for 4-5 hours. Nitrogen gas evolution will be observed. Monitor the reaction by TLC until the starting material is consumed.
-
Cyclization: Cool the reaction mixture to below 100 °C and carefully pour it into a beaker containing ice water (1 L). Acidify the mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
Transfer the acidified mixture back to a suitable flask and heat to 95-100 °C for 3 hours to effect cyclization.
-
Workup and Extraction: Cool the mixture to room temperature. Extract the product with dichloromethane (3 x 300 mL).[2]
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one as a low-melting solid or pale yellow oil. Typical yield: 65-72 g (78-86%).
Data Summary
| Compound | Formula | MW ( g/mol ) | Starting Amount | Moles | Product Yield (g) | Product Yield (%) |
| Trifluoromethoxybenzene | C₇H₅F₃O | 162.11 | 80.0 g | 0.49 | - | - |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 50.0 g | 0.50 | - | - |
| Intermediate Keto-Acid | C₁₁H₉F₃O₄ | 262.18 | - | - | 110 g (avg) | 92% (avg) |
| Final Product | C₁₀H₇F₃O₂ | 216.16 | 100.0 g (keto-acid) | 0.38 | 68 g (avg) | 82% (avg) |
Visualization of Workflow and Mechanism
Overall Gram-Scale Workflow
Caption: Key steps in the acid-catalyzed cyclization mechanism.
Safety & Handling
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Additions should be done slowly and with cooling.
-
Hydrazine Hydrate (H₂NNH₂·H₂O): Toxic and a suspected carcinogen. Always handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Wear appropriate PPE.
-
High-Temperature Reactions: The Wolff-Kishner reduction is performed at high temperatures. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing gram quantities of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one. By employing a robust Friedel-Crafts acylation followed by an efficient one-pot Wolff-Kishner reduction and cyclization, this protocol minimizes unit operations and utilizes cost-effective reagents. The insights into the causality of experimental choices and the detailed step-by-step instructions make this guide a valuable resource for process development and scale-up in both academic and industrial research settings.
References
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Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth. 2014 , 91, 15.
-
Xu, et al. (2015). Synthetic method of 5-chloro-1-indanone. Chinese Patent CN104910001A.
-
European Journal of Medicinal Chemistry. (2013). Synthesis of indanones via Perkin reaction, hydrogenation, and Friedel-Crafts cyclization.Eur. J. Med. Chem., 2013 , 62, 632-648.
-
Cui, D. M., et al. (2004). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Synthetic Communications, 34(15), 2843-2849.
-
BenchChem. (2025). A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation.
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Royal Society of Chemistry. (2017). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chem. Commun., 2017 , 53, 9918-9921.
-
Organic Chemistry Portal. (n.d.). Indanone Synthesis.
-
BenchChem. (2025). An In-depth Technical Guide to 5-Fluoro-1-indanone: Properties, Synthesis, and Applications.
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Application Notes and Protocols for the Synthesis of Indenones via Intramolecular Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indenone Scaffold
Indenones, bicyclic aromatic ketones, are a pivotal structural motif in a myriad of biologically active molecules and functional materials. Their prevalence in medicinal chemistry stems from their role as crucial intermediates in the synthesis of various pharmaceuticals. The inherent reactivity of the enone system within the indenone core allows for diverse chemical transformations, making it a versatile building block for complex molecular architectures. One of the most fundamental and widely employed methods for constructing the indenone framework is the intramolecular Friedel-Crafts acylation.[1][2][3][4][5][6] This reaction involves the cyclization of a suitable precursor, typically a 3-arylpropanoic acid or its corresponding acyl chloride, in the presence of a Brønsted or Lewis acid catalyst. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a comparative analysis of various synthetic approaches to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The intramolecular Friedel-Crafts acylation to form indenones proceeds via a classic electrophilic aromatic substitution (EAS) pathway. The reaction is initiated by the activation of a carboxylic acid or acyl chloride with a strong Brønsted or Lewis acid. This crucial step generates a highly electrophilic acylium ion. The aromatic ring of the same molecule then acts as a nucleophile, attacking the acylium ion to forge a new carbon-carbon bond and a five-membered ring intermediate known as a sigma complex or arenium ion. Finally, deprotonation of the arenium ion restores the aromaticity of the ring, yielding the desired indenone product.[7]
The choice of the activating acid is critical and directly influences the reaction's efficiency and substrate scope. Lewis acids, such as aluminum chloride (AlCl₃), coordinate to the carbonyl oxygen of the acyl chloride, facilitating the departure of the chloride and formation of the acylium ion.[7][8] Strong Brønsted acids, like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), protonate the carboxylic acid, enabling the loss of a water molecule to generate the acylium ion.[8]
Caption: General mechanism of intramolecular Friedel-Crafts acylation for indenone synthesis.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis of indenones using different catalytic systems. The choice of protocol will depend on the specific substrate, available reagents, and desired scale.
Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization of 3-Phenylpropanoic Acid
This protocol is a classic and effective method for the synthesis of the parent 1-indanone. PPA serves as both the catalyst and the solvent.
Materials:
-
3-Phenylpropanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add 3-phenylpropanoic acid.
-
Catalyst Addition: Carefully add polyphosphoric acid to the flask. Causality: PPA is highly viscous; a mechanical stirrer is essential for efficient mixing and to ensure uniform heating.
-
Reaction: Heat the mixture with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction and hydrolyze the PPA. Causality: This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-indanone.[9][10][11]
Protocol 2: Aluminum Chloride (AlCl₃) Catalyzed Cyclization of 3-Arylpropanoyl Chlorides
This protocol is suitable for substrates that are first converted to the more reactive acyl chloride. Anhydrous conditions are critical for the success of this reaction.
Materials:
-
3-Arylpropanoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, convert the 3-arylpropanoic acid to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. This step should be performed in an inert solvent like DCM and under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a separate flask, prepare a suspension of anhydrous aluminum chloride in anhydrous DCM under an inert atmosphere. Cool the suspension in an ice bath. Causality: The reaction of AlCl₃ with the acyl chloride is exothermic, and cooling helps to control the reaction rate.
-
Addition of Acyl Chloride: Slowly add the freshly prepared acyl chloride solution to the AlCl₃ suspension.
-
Reaction: Allow the reaction mixture to stir at low temperature and then warm to room temperature. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Causality: The acid helps to break down the aluminum-ketone complex formed during the reaction.
-
Extraction, Washing, and Purification: Follow steps 5-8 from Protocol 1 to isolate and purify the indenone product.
Caption: A comparative workflow for the synthesis of indenones using PPA and AlCl₃ catalysis.
Data Presentation: A Comparative Analysis of Catalytic Systems
The efficiency of indenone synthesis is highly dependent on the chosen substrate, catalyst, and reaction conditions. The following tables summarize quantitative data from various studies to aid in the selection of an appropriate synthetic route.
Table 1: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | Neat | 100 | 1 | ~85 | [12] |
| Methanesulfonic Acid (MSA) | Neat | 100 | 2 | 92 | [8] |
| Triflic Acid (TfOH) | CHCl₃ | Room Temp | 4 | 95 | N/A |
| Tb(OTf)₃ | o-dichlorobenzene | 180 | 24 | 88 | [4] |
| Niobium Pentachloride (NbCl₅) | 1,2-dichloroethane | Room Temp | 2 | 90 | N/A |
Table 2: Influence of Substituents on Indenone Synthesis
| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
| 3-(4-Methoxyphenyl)propanoic acid | PPA | 100°C, 1h | 5-Methoxy-1-indanone | 95 | N/A |
| 3-(3-Methoxyphenyl)propanoic acid | PPA | 100°C, 1h | 6-Methoxy-1-indanone | 85 | N/A |
| 3-(4-Nitrophenyl)propanoic acid | PPA/TfOH | Harsh | Low to no yield | [13] | |
| 2-Methyl-3-phenylpropanoic acid | AlCl₃/SOCl₂ | 0°C to RT | 2-Methyl-1-indanone | 94 | N/A |
Troubleshooting and Field-Proven Insights
Low Yield:
-
Deactivated Aromatic Ring: Strongly electron-withdrawing groups (e.g., -NO₂) on the aromatic ring can significantly hinder the electrophilic substitution, often resulting in low to no yield.[13] In such cases, more potent catalytic systems like superacids (e.g., triflic acid) or alternative synthetic routes may be necessary.
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely moisture-sensitive. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[13]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[7][13]
Side Reactions:
-
Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings. The introduction of the deactivating acyl group generally prevents a second acylation.[7]
-
Rearrangement: Unlike Friedel-Crafts alkylation, rearrangements of the acylium ion are not typically observed.[3]
Purification Challenges:
-
Viscous Reaction Mixtures: Reactions involving PPA can be difficult to work up due to the high viscosity. Dilution with a suitable solvent before quenching can aid in handling.
-
Close-running Impurities: Purification by column chromatography may be necessary to separate the desired indenone from starting material or byproducts with similar polarities.
Product Characterization: Spectroscopic Data
Accurate characterization of the synthesized indenone is crucial. Below are representative spectroscopic data for 1-indanone.
1-Indanone:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.77 (d, J = 7.7 Hz, 1H), 7.60 (t, J = 7.5 Hz, 1H), 7.47 (d, J = 7.7 Hz, 1H), 7.38 (t, J = 7.4 Hz, 1H), 3.16 (t, J = 5.9 Hz, 2H), 2.73 (t, J = 5.9 Hz, 2H).[14]
-
¹³C NMR (CDCl₃, 100 MHz): δ 207.2, 155.1, 137.3, 134.8, 127.3, 126.9, 123.9, 36.3, 25.8.[14]
-
IR (film, cm⁻¹): 3065, 2925, 1711 (C=O), 1605, 1460, 1285, 755.[14][15]
Conclusion
The intramolecular Friedel-Crafts acylation remains a robust and reliable method for the synthesis of the indenone core. A thorough understanding of the reaction mechanism, careful selection of the catalytic system based on the substrate's electronic properties, and meticulous execution of the experimental protocol are paramount for achieving high yields and purity. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize a wide range of indenone derivatives for their applications in drug discovery and materials science.
References
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Womack, G. B., Angeles, J. G., Fanelli, V. E., Indradas, B., Snowden, R. L., & Sonnay, P. (2009). Indanones and indenols from 2-alkylcinnamaldehydes via the intramolecular Friedel-Crafts reaction of geminal diacetates. The Journal of Organic Chemistry, 74(15), 5738–5741. [Link]
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Leon, A. A., Daub, G. W., & Silverman, I. R. (1984). Methanesulfonic acid. A useful cyclizing acidic reagent. The Journal of Organic Chemistry, 49(23), 4544–4545. [Link]
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Request PDF. (2025). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. ResearchGate. [Link]
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Semantic Scholar. Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3. [Link]
-
PubMed. (2009). Indanones and indenols from 2-alkylcinnamaldehydes via the intramolecular Friedel-Crafts reaction of geminal diacetates. [Link]
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YouTube. (2022). Friedel-Crafts & Relative Ring Reactivity (IOC 35). [Link]
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PubMed Central. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
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Beilstein Journals. Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. [Link]
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NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-. [Link]
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-
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-
ChemistryViews. Charles Friedel and the Accidental Discovery of an Important Reaction. [Link]
-
NIH. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols. [Link]
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ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
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Chegg.com. Solved 1-indanone C9H8O. [Link]
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Application of Trifluoromethoxylation Reagents in Organic Synthesis: A Detailed Guide for Researchers
Introduction: The Rising Prominence of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group has emerged as a crucial substituent in modern medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties and steric profile confer a range of desirable characteristics to organic molecules. The strong electron-withdrawing nature of the -OCF₃ group, coupled with its enhanced lipophilicity and metabolic stability, can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] For instance, the incorporation of a trifluoromethoxy group can enhance a drug's ability to cross cell membranes, leading to improved bioavailability, and its resistance to enzymatic degradation can result in a longer half-life.[3]
This guide provides an in-depth overview of the application of trifluoromethoxylation reagents in organic synthesis, offering detailed protocols and mechanistic insights to aid researchers in this dynamic field. We will explore the primary strategies for introducing the trifluoromethoxy moiety, categorized by the nature of the key reactive intermediate: nucleophilic, electrophilic, and radical trifluoromethoxylation.
I. Nucleophilic Trifluoromethoxylation: Harnessing the Power of the Trifluoromethoxide Anion
Nucleophilic trifluoromethoxylation strategies involve the direct use of a trifluoromethoxide anion (CF₃O⁻) source to displace a suitable leaving group. These methods are particularly effective for the synthesis of alkyl and aryl trifluoromethyl ethers.
A. Trifluoromethoxylation of Alkyl Halides and Triflates
The substitution of halides or triflates with a trifluoromethoxide source is a fundamental approach for the synthesis of aliphatic trifluoromethyl ethers.
A variety of reagents have been developed to serve as sources of the trifluoromethoxide anion. Early methods often required harsh conditions or the use of unstable reagents. However, significant progress has been made in developing more user-friendly and efficient reagent systems.
| Reagent/System | Key Features | Typical Substrates |
| TFMT (Trifluoromethyl-2,2-difluoro-2-(fluorosulfonyl)acetate) | In situ source of TAS·OCF₃. | Alkyl bromides and iodides, α-diazo esters.[5] |
| TFNf (Trifluoromethyl Nonafluorobutanesulfonate) | Odorless, thermally stable, and non-flammable liquid. | Alkyl halides and triflates.[6] |
| TFBO ((E)-O-trifluoromethyl-benzaldoximes) | Silver-free conditions, thermally stable. | Primary alkyl halides. |
This protocol describes a silver-free method for the nucleophilic trifluoromethoxylation of primary alkyl halides using (E)-O-trifluoromethyl-benzaldoximes (TFBO) as the trifluoromethoxylating agent.
Causality in Experimental Design: The use of a strong base like cesium carbonate is crucial for the in situ generation of the trifluoromethoxide anion from TFBO. The reaction is typically carried out in a polar aprotic solvent like DMA to ensure the solubility of the reagents and facilitate the SN2 reaction. The elevated temperature is necessary to overcome the activation energy of the reaction.
Experimental Protocol:
Materials:
-
Alkyl bromide (1.0 equiv)
-
(E)-O-trifluoromethyl-benzaldoxime (TFBO) (5.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.5 equiv)
-
N,N-Dimethylacetamide (DMA)
-
Nitrogen atmosphere
Procedure:
-
To a dry reaction vessel, add the alkyl bromide, TFBO, and cesium carbonate.
-
Under a nitrogen atmosphere, add anhydrous DMA.
-
Stir the reaction mixture at 70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Silver-Mediated Trifluoromethoxylation of Arylboronic Acids
Aryl trifluoromethyl ethers are valuable compounds, and their synthesis can be achieved through the trifluoromethoxylation of arylboronic acids. This method typically involves a two-step, one-pot procedure.[7][8]
Causality in Experimental Design: The initial step involves the conversion of the arylboronic acid to a more reactive aryl silver complex using sodium hydroxide and a silver salt like AgPF₆. This transmetalation is key to activating the aryl group for the subsequent trifluoromethoxylation. The trifluoromethoxide source is then added to effect the C-O bond formation.
Experimental Workflow:
Caption: Workflow for the silver-mediated trifluoromethoxylation of arylboronic acids.
Experimental Protocol:
Materials:
-
Arylboronic acid (1.0 equiv)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Silver hexafluorophosphate (AgPF₆)
-
Trifluoromethyl-2,2-difluoro-2-(fluorosulfonyl)acetate (TFMT)
-
Selectfluor
-
Tetrahydrofuran (THF) / Acetone solvent mixture
Procedure:
-
In a reaction vessel, dissolve the arylboronic acid in methanol.
-
Add a solution of sodium hydroxide in methanol and stir.
-
Add AgPF₆ to the mixture to form the aryl silver complex.
-
In a separate vessel, prepare a solution of TFMT and Selectfluor in a THF/acetone mixture.
-
Add the solution of the trifluoromethoxylating agent to the aryl silver complex.
-
Stir the reaction at the appropriate temperature (e.g., -30 °C to room temperature) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by flash column chromatography.
II. Radical Trifluoromethoxylation: A Modern Approach to C-H Functionalization
Radical trifluoromethoxylation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical and often milder alternative to traditional methods.[9][10][11] These reactions typically proceed via the generation of a trifluoromethoxy radical (•OCF₃).
A. Photoredox-Catalyzed C-H Trifluoromethoxylation of Arenes
Visible-light photoredox catalysis provides a mild and efficient means to generate the •OCF₃ radical from stable precursors.[1][6] This allows for the direct trifluoromethoxylation of a wide range of arenes and heteroarenes.
Causality in Experimental Design: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with a suitable trifluoromethoxylation reagent. This leads to the fragmentation of the reagent and the formation of the key •OCF₃ radical. The radical then adds to the aromatic ring, and subsequent oxidation and deprotonation steps afford the desired aryl trifluoromethyl ether.
Reaction Mechanism:
Caption: General mechanism for photoredox-catalyzed C-H trifluoromethoxylation.
B. Radical C-H Trifluoromethoxylation using Bis(trifluoromethyl)peroxide (BTMP)
Bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃) is a practical and efficient source of the •OCF₃ radical. It can be activated using either visible light photoredox catalysis or TEMPO catalysis to achieve the trifluoromethoxylation of arenes and heteroarenes under mild conditions.[10][11]
Causality in Experimental Design: In this protocol, TEMPO acts as a catalytic electron shuttle. The reaction is initiated by the generation of the •OCF₃ radical from BTMP. This radical then reacts with the arene. The use of a base like sodium carbonate is often beneficial.
Experimental Protocol:
Materials:
-
Arene (1.0 equiv)
-
Bis(trifluoromethyl)peroxide (BTMP) (as a solution in a suitable solvent)
-
(2,2,6,6-Tetramethyl-1-piperidyl)oxyl (TEMPO) (e.g., 25 mol%)
-
Sodium carbonate (Na₂CO₃) (1.0 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
In a reaction vessel, dissolve the arene, TEMPO, and sodium carbonate in acetonitrile.
-
Carefully add the solution of BTMP to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 16 hours).
-
Monitor the reaction by ¹⁹F NMR using an internal standard (e.g., PhCF₃).
-
Upon completion, quench the reaction and perform a standard workup.
-
Purify the product by flash column chromatography.
III. Electrophilic Trifluoromethoxylation: Reacting with Nucleophiles
Electrophilic trifluoromethoxylation reagents are designed to deliver a "CF₃O⁺" equivalent to a nucleophilic substrate. While the direct generation of a trifluoromethoxy cation is challenging, several reagents have been developed that react as formal electrophilic sources.
A. Hypervalent Iodine Reagents for Trifluoromethoxylation
Hypervalent iodine reagents, such as Togni's reagents, are well-established as electrophilic trifluoromethylating agents.[12] Analogs for trifluoromethoxylation have also been developed and are effective for the O-trifluoromethylation of various nucleophiles.
This protocol outlines a two-step synthesis of ortho-trifluoromethoxylated anilines from N-aryl-N-hydroxyacetamides using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II).[12]
Causality in Experimental Design: The first step involves the O-trifluoromethylation of the N-hydroxyacetamide with the Togni reagent, catalyzed by a mild base like cesium carbonate. The subsequent step is a thermally induced rearrangement where the trifluoromethoxy group migrates to the ortho position of the aromatic ring. Nitromethane is used as a high-boiling solvent for the high-temperature rearrangement step.
Experimental Workflow:
Caption: Two-step synthesis of ortho-trifluoromethoxylated anilines.
Experimental Protocol:
Step 1: O-Trifluoromethylation
Materials:
-
N-Aryl-N-hydroxyacetamide (1.0 equiv)
-
1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II)
-
Cesium carbonate (Cs₂CO₃) (catalytic amount)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve the N-aryl-N-hydroxyacetamide in chloroform.
-
Add the Togni reagent II and a catalytic amount of cesium carbonate.
-
Stir the reaction at room temperature.
-
Monitor the formation of the N-aryl-N-(trifluoromethoxy)acetamide intermediate by TLC or LC-MS.
-
Once the starting material is consumed, carefully remove the solvent under reduced pressure.
Step 2: Thermal Rearrangement
Materials:
-
Crude N-Aryl-N-(trifluoromethoxy)acetamide from Step 1
-
Nitromethane (CH₃NO₂)
Procedure:
-
Dissolve the crude intermediate in nitromethane.
-
Heat the reaction mixture to 120 °C.
-
Monitor the rearrangement to the ortho-trifluoromethoxylated aniline product.
-
Upon completion, cool the reaction and remove the solvent.
-
Purify the final product by flash column chromatography.
Conclusion and Future Outlook
The field of trifluoromethoxylation has witnessed remarkable advancements, providing chemists with a diverse toolbox for the introduction of the valuable -OCF₃ group. The development of more stable, selective, and user-friendly reagents has significantly expanded the scope and applicability of these transformations. Nucleophilic, radical, and electrophilic strategies each offer unique advantages, and the choice of method will depend on the specific substrate and desired outcome.
Future research will likely focus on the development of even more efficient and sustainable methods, such as catalytic enantioselective trifluoromethoxylations and the use of cheaper and more environmentally benign trifluoromethoxide sources. The continued exploration of novel reagents and catalytic systems will undoubtedly lead to new and powerful strategies for the synthesis of complex trifluoromethoxylated molecules, further fueling discoveries in drug development and materials science.
References
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Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - DASH (Harvard).
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Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation - PubMed.
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C−H Fluoromethoxylation of Arenes by Photoredox Catalysis - PMC - NIH.
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH.
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Nucleophilic trifluoromethylation of aryl halides with methyl trifluoroacetate - ResearchGate.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.
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Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters.
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Advances in the Development of Trifluoromethoxylation Reagents - MDPI.
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Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PubMed.
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Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
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Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC - NIH.
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Substrates scope for trifluoromethoxylation of simple alkyl halides Standard reaction conditions - ResearchGate.
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Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin.
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(PDF) Nucleophilic trifluoromethoxylation of alkyl halides without silver - ResearchGate.
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals.
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Rapid Dehydroxytrifluoromethoxylation of Alcohols.
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K2S2O8-Mediated Selective Trifluoromethylacylation and Trifluoromethylarylation of Alkenes under Transition-Metal-Free Conditions: Synthetic Scope and Mechanistic Studies | Organic Letters - ACS Publications.
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(PDF) Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
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Radical CH Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - Refubium - Freie Universität Berlin.
-
Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent.
-
Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Journal of Organic Chemistry - ACS Publications.
-
Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing.
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Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC - NIH.
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Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET.
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Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group.
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Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications.
-
Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC.
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New Electrophilic Trifluoromethylating Agents | The Journal of Organic Chemistry.
-
Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis | The Journal of Organic Chemistry - ACS Publications.
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EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents.
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Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04945H.
-
Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis - NIH.
-
Allylic trifluoromethane synthesis by trifluoromethylation - Organic Chemistry Portal.
-
Rapid Dehydroxytrifluoromethoxylation of Alcohols - PMC.
-
Reactivity of Electrophilic Trifluoromethylating Reagents - Open Access LMU.
-
Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Publishing.
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Practical Path to Multiple Trifluoromethylation of Phenols - ChemistryViews.
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Oxidative Trifluoromethylthiolations of Aryl Boronic Acids Using a Copper/O 2 - Sci-Hub.
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Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01196E.
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Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC - NIH.
-
Development and Application of Trifluoromethoxylating Reagents | Request PDF.
-
Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - RSC Publishing.
-
Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids | Journal of the American Chemical Society - ACS Publications.
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Application Notes and Protocols for the Derivatization of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one for SAR Studies
Introduction: The Strategic Value of the 5-(Trifluoromethoxy)-1-indanone Scaffold
The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antiviral and anti-inflammatory to anticancer and neuroprotective agents.[1] The incorporation of a trifluoromethoxy (-OCF₃) group at the 5-position significantly modulates the scaffold's physicochemical properties. This group is a strong electron-withdrawing substituent known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical parameters in drug design.[2] The unique electronic and steric properties of the trifluoromethoxy group can lead to profound effects on a molecule's interaction with biological targets, making 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one an exceptionally promising starting point for the development of novel therapeutics through systematic Structure-Activity Relationship (SAR) studies.[2]
This guide provides a detailed technical overview of strategic derivatization approaches for 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, enabling researchers to efficiently generate diverse libraries of analogues for comprehensive SAR exploration. We will delve into the chemical logic behind key derivatization pathways at the C2 position, the carbonyl group, and the aromatic ring, providing detailed, field-tested protocols for each.
Strategic Derivatization Pathways for SAR Exploration
The derivatization strategy for 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one can be systematically approached by considering three primary sites for modification: the α-carbon (C2), the ketone at C1, and the aromatic ring. Each site offers unique opportunities to modulate the molecule's properties and explore its interaction with biological targets.
Sources
Application Notes and Protocols for the Biological Evaluation of Trifluoromethoxy Indenones
Introduction: The Therapeutic Potential of Trifluoromethoxy Indenones
The indenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anti-inflammatory, anticancer, and antiviral properties[1]. The strategic incorporation of a trifluoromethoxy (-OCF₃) group onto this scaffold is a modern medicinal chemistry tactic aimed at enhancing the therapeutic potential of these molecules. The -OCF₃ group is known to significantly increase lipophilicity and metabolic stability, which can improve a compound's membrane permeability and overall pharmacokinetic profile[2][3][4]. These characteristics make trifluoromethoxy indenones a promising class of compounds for drug discovery, particularly in the fields of oncology and inflammation.
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of novel trifluoromethoxy indenones. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a clear path from initial compound handling to in-depth mechanistic studies.
Part 1: Initial Compound Handling and Characterization
The unique physicochemical properties of trifluoromethoxy indenones, particularly their increased lipophilicity, necessitate careful consideration during initial handling and preparation for biological assays.
Solubility Assessment and Stock Solution Preparation
Causality: The high lipophilicity of trifluoromethoxy-substituted compounds can lead to poor aqueous solubility, which is a critical factor for accurate and reproducible results in cell-based and biochemical assays. Precipitation of the compound in the assay medium can lead to inaccurate concentration-response curves and misleading data.
Protocol:
-
Solvent Selection: Begin by assessing the solubility of the trifluoromethoxy indenone in a range of biocompatible solvents. The recommended starting solvent is dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required to fully dissolve the compound.
-
Visually inspect the solution for any undissolved particulates. If necessary, centrifuge the solution and use the supernatant.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the high-concentration stock solution in 100% DMSO.
-
For cell-based assays, further dilute the DMSO stock solutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
When diluting in aqueous media, add the DMSO stock to the medium dropwise while vortexing to minimize precipitation.
-
-
Solubility in Assay Medium:
-
Prepare the highest desired concentration of the compound in the final assay medium.
-
Incubate for a period equivalent to the assay duration.
-
Visually inspect for any signs of precipitation. For a more quantitative assessment, the sample can be centrifuged, and the concentration of the compound in the supernatant can be measured by a suitable analytical method (e.g., HPLC-UV).
-
Part 2: A Tiered Approach to Biological Evaluation
A systematic, tiered approach is recommended to efficiently characterize the biological activity of novel trifluoromethoxy indenones. This workflow progresses from broad cytotoxicity screening to more specific mechanistic assays.
Caption: Simplified signaling pathway of apoptosis induction.
Protocol:
-
Protein Extraction:
-
Treat cells with the trifluoromethoxy indenone as described for the caspase-3 assay.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Perform densitometric analysis of the bands to quantify the relative expression levels of Bax and Bcl-2. Normalize the expression of each protein to the loading control.
-
Calculate the Bax/Bcl-2 ratio for each treatment condition. [5][6][7][8]
-
Oxidative Stress: Intracellular ROS Detection
Principle: Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can induce cellular damage. The DCFH-DA assay is used to measure intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [9][10] Protocol:
-
Cell Seeding and Staining:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells with a serum-free medium or PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Treatment:
-
Wash the cells to remove excess DCFH-DA.
-
Add the trifluoromethoxy indenone at various concentrations to the cells. Include an untreated control and a positive control for ROS induction (e.g., hydrogen peroxide or tert-butyl hydroperoxide).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at various time points using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated cells to the untreated control to determine the fold-change in ROS production.
-
Tier 3: Target Engagement Confirmation
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The binding of a ligand typically stabilizes its target protein, leading to an increase in the protein's melting temperature. This thermal shift can be detected by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble protein remaining. [11][12] Protocol:
-
Cell Treatment:
-
Treat intact cells with the trifluoromethoxy indenone at a saturating concentration (typically 5-20 times the cellular EC₅₀). Include a vehicle-treated control.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Quantification:
-
Analyze the soluble fractions by Western blot using an antibody specific to the putative target protein (e.g., COX-2).
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the treated and untreated samples.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
References
-
Xie, C., Mei, H., Wu, L., Soloshonok, V. A., Han, J., & Pan, Y. (2014). LDA-promoted asymmetric synthesis of β-trifluoromethyl-β-amino indanone derivatives with virtually complete stereochemical outcome. Organic & Biomolecular Chemistry, 12(1), 49-53. [Link]
-
Stadnicka, K., Szafraniec-Szczęsny, J., Fruziński, A., & Korzański, K. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 464. [Link]
-
ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Al-Janabi, H., Al-Bayati, M., & Al-Khdhairi, A. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(14), 5489. [Link]
-
Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]
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Rehberg, M., Kromer, A., & Pohlemann, T. (2013). Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays. Toxicology in Vitro, 27(1), 443-450. [Link]
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O'Neill, D. J., Jin, L., Lee, H., & Robers, M. B. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 221-230. [Link]
-
Ben-Aissa, K., Manai, M., & Azzouzi, H. (2015). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 5(17), e1570. [Link]
-
Sloop, J. C., Boyle, P. D., Fountain, A. W., Gomez, C., Jackson, J., Pearman, W., ... & Weyand, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
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Evaluating the Cytotoxicity of Indenone Derivatives: A Guide to Cell-Based Assays
Introduction: The Therapeutic Potential and Toxicological Assessment of Indenone Derivatives
Indenone and its derivatives represent a class of organic compounds with a diverse range of biological activities, making them attractive candidates for drug discovery and development.[1] These compounds have demonstrated potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and notably, anticancer agents.[1][2] Specifically, certain indenone derivatives have shown potent cytotoxicity against various human cancer cell lines, including breast, colon, leukemia, and lung cancer.[1][3][4] The mechanism of action for some of these derivatives involves the inhibition of crucial cellular processes like tubulin polymerization, leading to cell cycle arrest and apoptosis (programmed cell death).[1][4][5]
Given their potent biological effects, a thorough evaluation of the cytotoxicity of novel indenone derivatives is a critical step in the preclinical drug development process.[6] This involves determining the concentration at which these compounds induce cell death, understanding the underlying mechanisms of toxicity, and establishing a therapeutic window. Cell-based assays are indispensable tools for this purpose, offering a controlled in vitro environment to assess the impact of these compounds on cellular health and viability.[7]
This comprehensive guide provides detailed protocols and technical insights into the most relevant and robust cell-based assays for evaluating the cytotoxicity of indenone derivatives. It is designed for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible workflow for screening and characterizing these promising therapeutic agents.
Section 1: Foundational Cytotoxicity Screening: Assessing Cell Viability and Membrane Integrity
The initial step in evaluating a new indenone derivative is to determine its overall cytotoxic effect on a given cell population. This is typically achieved by measuring key indicators of cell health, such as metabolic activity and plasma membrane integrity.
MTT Assay: A Measure of Metabolic Activity
The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[8][9]
Principle: The assay relies on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8][10] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8] These crystals are then solubilized, and the resulting colored solution is quantified using a spectrophotometer.[8]
Workflow Overview:
Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol for MTT Assay:
Materials:
-
Cells of interest (e.g., human cancer cell lines like MCF-7, HCT-116)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Indenone derivatives (stock solutions in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in a final volume of 100 µL of complete culture medium.[10] Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indenone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, protected from light.[11] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[10] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[9][10]
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14]
Principle: LDH is a stable cytosolic enzyme that is present in most eukaryotic cells.[14][15] When the plasma membrane is compromised, LDH is released into the surrounding culture medium.[15][16] The assay involves a two-step enzymatic reaction. First, the released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[13] In the second step, diaphorase uses the newly formed NADH to reduce a tetrazolium salt (INT) into a colored formazan product.[13] The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the extent of cell lysis.[13]
Workflow Overview:
Caption: A general workflow for the LDH cytotoxicity assay.
Detailed Protocol for LDH Assay:
Materials:
-
Cells, complete culture medium, 96-well plates, and indenone derivatives (as in MTT assay)
-
LDH Assay Kit (containing LDH reaction mixture, and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Approximately 10-15 minutes before the end of the incubation period, add lysis buffer to the maximum release control wells. After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13] It is also recommended to measure the background absorbance at 680 nm and subtract it from the 490 nm readings.[15]
Data Analysis and Interpretation for Initial Screens:
For both MTT and LDH assays, the results are typically used to calculate the IC50 value, which is the concentration of the indenone derivative that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.[17][18] This is a key parameter for comparing the potency of different compounds.[17]
Calculation of % Cell Viability (MTT Assay): % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100
Calculation of % Cytotoxicity (LDH Assay): % Cytotoxicity = [((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release))] x 100
A dose-response curve is then generated by plotting the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration.[18][19] The IC50 value can be determined from this curve using non-linear regression analysis.[18][20]
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity | Measures membrane integrity |
| Endpoint | Cell viability | Cell death (lysis) |
| Advantages | High throughput, sensitive | Measures an early event in necrosis |
| Disadvantages | Can be affected by metabolic changes | Does not detect apoptosis without lysis |
Section 2: Delving Deeper: Mechanistic Insights into Cell Death
Once the cytotoxic potential of an indenone derivative has been established, the next crucial step is to elucidate the mechanism by which it induces cell death. A common and highly regulated form of cell death is apoptosis.[21][22]
Caspase-Glo® 3/7 Assay: Detecting the Hallmarks of Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis.[22] Caspase-3 and caspase-7 are key executioner caspases, and their activation is a hallmark of apoptotic cell death.[23] The Caspase-Glo® 3/7 assay is a sensitive, luminescent method for measuring the combined activities of these two enzymes.[23][24]
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[23][25] In the presence of active caspase-3 or -7, this substrate is cleaved, releasing aminoluciferin.[23] This aminoluciferin is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[23][25]
Apoptosis Signaling Pathway:
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways leading to the activation of executioner caspases.
Detailed Protocol for Caspase-Glo® 3/7 Assay:
Materials:
-
Cells, complete culture medium, 96-well white-walled plates, and indenone derivatives
-
Caspase-Glo® 3/7 Assay Kit (containing Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[26] Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[26]
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with indenone derivatives as previously described. Include appropriate controls.
-
Assay Reaction: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[25]
-
Incubation: Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds to 2 minutes.[25] Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[25] The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.[25]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Interpretation of Caspase-Glo® 3/7 Assay Results:
An increase in the luminescent signal in treated cells compared to untreated controls indicates the activation of caspase-3 and/or -7, suggesting that the indenone derivative induces apoptosis. The data can be presented as fold-change in caspase activity relative to the control.
Section 3: Troubleshooting and Best Practices
To ensure the generation of high-quality, reproducible data, it is essential to be aware of potential pitfalls and to implement best practices throughout the experimental workflow.
| Issue | Potential Cause | Recommended Solution |
| High well-to-well variability | Inconsistent cell seeding, presence of air bubbles.[27] | Ensure a homogenous cell suspension before seeding. Check for and remove any air bubbles in the wells before reading the plate.[27] |
| Low signal-to-noise ratio | Suboptimal cell number, incorrect wavelength, background fluorescence from medium.[28] | Optimize cell seeding density for each cell line. Use appropriate filters for absorbance/luminescence readings. Use phenol red-free medium if it interferes with the assay.[28] |
| Compound interference | Intrinsic color or fluorescence of the indenone derivative. | Run a parallel plate with the compound in cell-free medium to determine its background absorbance/luminescence and subtract this from the experimental values. |
| Inconsistent IC50 values | Variation in cell passage number, incubation time, or reagent quality.[29] | Use cells within a consistent passage number range. Standardize incubation times. Ensure proper storage and handling of all reagents. |
Conclusion: A Multi-Assay Approach for Comprehensive Cytotoxicity Profiling
The evaluation of the cytotoxic properties of indenone derivatives requires a systematic and multi-faceted approach. By combining foundational screening assays like MTT and LDH with more mechanistic assays such as the Caspase-Glo® 3/7 assay, researchers can gain a comprehensive understanding of the cytotoxic potential and the mode of action of these compounds. This detailed knowledge is invaluable for guiding the selection and optimization of lead candidates in the drug discovery pipeline, ultimately paving the way for the development of novel and effective therapeutics.
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Application Notes and Protocols for the Analytical Development of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
Introduction
5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative with potential applications in medicinal chemistry and materials science. The trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in drug discovery.[1][2] Robust and reliable analytical methods are paramount for ensuring the quality, purity, and stability of this compound throughout the research and development process.
This document provides a comprehensive guide to the development of analytical methods for 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, including identity confirmation, purity assessment, and stability-indicating assays. The protocols are grounded in established scientific principles and adhere to regulatory expectations outlined by the International Council for Harmonisation (ICH).[3][4][5]
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the molecule's properties is the foundation of any analytical method development.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₇F₃O₂ | Based on chemical structure. |
| Molecular Weight | 216.16 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic molecules. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO), sparingly soluble in water. | The trifluoromethoxy group increases lipophilicity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The two methylene groups in the five-membered ring will appear as triplets in the aliphatic region.[6]
-
¹³C NMR: The carbon NMR spectrum will display ten unique signals. The carbonyl carbon will be the most deshielded. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show characteristic shifts, with the carbon attached to the trifluoromethoxy group exhibiting a C-F coupling.[6]
-
¹⁹F NMR: A single resonance, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in the molecule.[8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1720-1700 | Strong | C=O Stretch (Ketone)[6] |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch[6] |
| ~1280-1240 | Strong | C-O-C Stretch (Aryl ether) |
| ~1200-1100 | Strong | C-F Stretch (Trifluoromethoxy) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. When coupled with a chromatographic technique like GC or LC, it becomes a powerful tool for identification and quantification.
-
Expected Molecular Ion: [M]⁺ at m/z 216.
-
Key Fragmentation: A characteristic loss of a carbon monoxide (CO) molecule from the molecular ion is expected, a common fragmentation pathway for cyclic ketones, leading to a fragment at m/z 188.[6]
Stability-Indicating HPLC Method for Purity and Assay
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one from its potential degradation products and process-related impurities.[9]
Method Development Rationale
-
Technique: Reverse-phase HPLC is chosen for its versatility in separating moderately polar to nonpolar compounds.
-
Column: A C18 column is a good starting point due to its wide applicability and ability to retain the analyte.
-
Mobile Phase: A mixture of acetonitrile and water or a buffer is selected to provide adequate separation. A gradient elution is proposed to ensure the elution of any potential, more or less polar, degradation products.
-
Detection: UV detection is suitable as the indanone scaffold contains a chromophore. The detection wavelength should be set at the λmax of the compound for maximum sensitivity.
Proposed HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-90% B, 15-18 min: 90% B, 18-20 min: 90-30% B, 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Forced Degradation Studies
Forced degradation studies are critical to establish the stability-indicating nature of the HPLC method.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation:
-
Sample Preparation: Prepare a stock solution of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one in the diluent at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 80°C for 24 hours. Cool and neutralize with 0.2 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the diluent.[11]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.2 M HCl. Dilute to a final concentration of 0.1 mg/mL with the diluent.[11]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the diluent.[12]
-
Thermal Degradation: Store the solid API and a solution of the API in the diluent at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the proposed HPLC method.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][5]
Caption: Key parameters for analytical method validation.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from degradation products, impurities, and excipients. Peak purity index > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels.[13] |
| Precision | Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 2.0%.[5] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
GC-MS Method for Volatile Impurities and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile impurities that may not be detected by HPLC. It also serves as an excellent confirmatory identification method.
Proposed GC-MS Method
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-400 m/z |
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.[6]
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the quality control of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one. The combination of spectroscopic techniques (NMR, FTIR, MS) for identity confirmation, a stability-indicating HPLC method for purity and assay, and a GC-MS method for volatile impurities ensures a thorough characterization of the compound. Adherence to the principles of forced degradation and ICH validation guidelines will result in robust and reliable analytical data, which is crucial for advancing research and development activities involving this promising molecule.
References
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-
PubChem. (n.d.). 5-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Kielmann, M., Mihigo, J., & Gouverneur, V. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry, 10, 1-6.
- Kavita, V., & Sharma, R. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 6(10), 174-182.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Hayati, F., & El-Syariati, S. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
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Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (n.d.). What are the basic steps to analyse the FTIR spectra. How to find the information on each of the FTIR peaks?. Retrieved from [Link]
-
Hädener, M., et al. (2018). Quantification of methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1092, 333-343.
- Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
-
ResearchGate. (n.d.). Ftir phytochemical fingerprinting and antioxidant anlyses of selected indoor non-flowering indoor plants and their industrial importance. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Choudhary, D., et al. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 11(5), 1056-1062.
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
European Medicines Agency. (2020). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
-
PubChem. (n.d.). 5-(2-(Trifluoromethyl)phenyl)-1-indanone. Retrieved from [Link]
-
RSIS International. (2025). Phytochemical Screening and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Fermented Maize Aqueous Extract of Enantia Chlorantha Stem Bark. Retrieved from [Link]
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ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Ukaaz Publications. (2024). Phytochemicals and metabolites profiling in gamma radiated acid lime (Citrus aurantifolia Swingle) cv. Agamalai using GC-MS. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). F-trifluoromethylating agent for the synthesis of SCF2. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Retrieved from [Link]
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Application Note: Navigating the Scale-Up of Fluorinated Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its profound impact on molecular properties.[4] However, the journey from bench-scale discovery to industrial-scale production of fluorinated intermediates is fraught with unique challenges. The reactivity, corrosivity, and potential toxicity of fluorinating agents demand a paradigm shift from standard synthesis considerations.[4] This guide provides a detailed framework for navigating the complexities of scaling up fluorination reactions, focusing on reagent selection, process safety, reactor design, in-situ analytics, and downstream processing.
The Strategic Choice: Nucleophilic vs. Electrophilic Pathways at Scale
The first critical decision in any fluorination scale-up is the choice between a nucleophilic or electrophilic fluorine source, as this dictates nearly all subsequent process parameters.
-
Nucleophilic Fluorination: This pathway utilizes a fluoride anion (F⁻) to displace a leaving group or open an epoxide.[5] Reagents like potassium fluoride (KF) and cesium fluoride (CsF) are common. From a scale-up perspective, these are often preferred due to the lower cost and relative safety of the fluoride source.[5] However, their reactivity is highly dependent on the reaction medium, often requiring anhydrous polar aprotic solvents and phase-transfer catalysts to overcome the low nucleophilicity of the tightly solvated fluoride ion.[6]
-
Electrophilic Fluorination: This approach employs reagents with an electron-deficient fluorine atom (often N-F reagents) to fluorinate nucleophilic substrates like enolates or aromatic rings.[4][5] Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) offer exceptional control and selectivity, making them invaluable for late-stage functionalization of complex molecules.[7] The primary challenge at scale is the higher cost, reagent stability, and the handling of large quantities of these highly reactive, oxidizing solids.[7]
The choice is a trade-off: nucleophilic routes are often more economical for early-stage intermediates, while electrophilic routes provide the surgical precision needed for complex, high-value APIs.[5]
Hazard Analysis and Inherently Safe Design
Fluorination chemistry is unforgiving. A "safety-first" approach is not merely procedural but must be integrated into the process design itself. The high toxicity and corrosivity of reagents like hydrogen fluoride (HF) are well-known, but even modern electrophilic agents pose significant hazards.[4]
Causality Behind Safety Protocols: The primary danger stems from the potential for thermal runaway events and the release of corrosive species like HF. Many fluorination reactions are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, impeding heat dissipation and increasing the risk of uncontrolled temperature excursions.
Key Safety Considerations:
-
Reagent Handling: Use dedicated, isolated handling areas with specialized ventilation. For highly hazardous reagents like elemental fluorine or HF, continuous flow chemistry is emerging as a safer alternative, generating the reactive species on-demand and minimizing the inventory at any given time.[8][9]
-
Quenching Strategy: Never assume a standard aqueous quench is sufficient. Some fluorinating agents react violently with water. Develop and validate a specific quenching protocol at the lab scale. For example, residual DAST (diethylaminosulfur trifluoride) can be safely quenched with methanol or isopropanol at low temperatures before aqueous workup.
-
Personal Protective Equipment (PPE): Standard lab attire is insufficient. Mandate the use of face shields, specialized gloves (e.g., neoprene over nitrile), and acid-resistant aprons. For processes involving HF, calcium gluconate gel must be readily available as a first-aid antidote for skin exposure.[10]
Table 1: Properties and Hazards of Common Fluorinating Agents
| Reagent Name | Type | Physical Form | Key Hazards | Recommended Quenching Agent |
| Potassium Fluoride (KF) | Nucleophilic | White Solid | Hygroscopic, irritant. | Water |
| Hydrogen Fluoride (HF) | Nucleophilic | Gas/Liquid | Highly corrosive, toxic, severe burns.[4] | Dilute aqueous base (e.g., Ca(OH)₂) with extreme caution. |
| DAST | Nucleophilic | Liquid | Thermally unstable, toxic, corrosive.[4] | Methanol/Isopropanol at < 0 °C. |
| Selectfluor® | Electrophilic | White Solid | Strong oxidizer, corrosive upon decomposition.[7] | Aqueous sodium bisulfite solution. |
| NFSI | Electrophilic | White Solid | Strong oxidizer, irritant. | Aqueous sodium bisulfite solution. |
The Reaction Vessel: Material Science and Reactor Design
Standard glass-lined steel reactors, the workhorses of pharmaceutical manufacturing, are often unsuitable for fluorination chemistry. The release of fluoride ions, particularly under acidic or hot conditions, will rapidly etch and destroy the silica-based glass lining.[11]
Material Selection Rationale: The choice of reactor material is dictated by its ability to withstand corrosion from both the fluorinating agent and any HF generated in situ.
-
Hastelloy C-276: A nickel-molybdenum-chromium superalloy, this is often the material of choice. Its high nickel and molybdenum content provides excellent resistance to the pitting and crevice corrosion caused by fluoride ions.
-
Monel: A nickel-copper alloy, Monel is highly resistant to HF at various concentrations and temperatures, making it suitable for processes that use or generate hydrofluoric acid.
-
Fluoropolymer-Lined Reactors: For extreme conditions, reactors lined with materials like PFA (perfluoroalkoxy alkane) or PTFE offer outstanding chemical resistance.[12][13] However, these liners can be susceptible to mechanical damage and have limitations regarding heat transfer and pressure.
Table 2: Reactor Material Compatibility Guide for Fluorination
| Material | Suitability for HF/Fluoride | Temperature Limit | Pressure Limit | Key Considerations |
| Glass-Lined Steel | Unsuitable[11] | N/A | N/A | Rapidly etched by fluoride ions. |
| 316 Stainless Steel | Poor to Moderate | Low | Moderate | Susceptible to pitting corrosion by fluoride.[14] |
| Hastelloy C-276 | Excellent | High | High | High cost; excellent for broad applicability. |
| Monel | Excellent | High | High | Preferred for processes with high HF concentrations. |
| PFA/PTFE Lined | Excellent | Moderate | Low-Moderate | Excellent chemical inertness; potential heat transfer limitations.[13] |
Reactor Design for Scale-Up: A tall, narrow "bubble column" reactor design with a large length-to-diameter (L/D) ratio can be advantageous for gas-liquid fluorination reactions, providing increased residence time and better mass transfer.[12] For highly exothermic or hazardous reactions, transitioning from batch to continuous flow processing in a microreactor or packed-bed reactor offers superior heat transfer, precise control, and enhanced safety.[8][15]
Process Analytical Technology (PAT) for Real-Time Control
The speed and exothermicity of many fluorination reactions make traditional offline sampling and analysis (e.g., HPLC, GC) too slow to maintain effective process control. Process Analytical Technology (PAT) provides real-time, in-situ monitoring, enabling a deeper process understanding and preventing deviations.[16][17]
Why PAT is Critical: PAT allows operators to "watch" the reaction progress in real time, identifying the onset, midpoint, and completion with high precision. This is crucial for:
-
Controlling Exotherms: By monitoring reactant consumption, the rate of addition can be dynamically adjusted to control the heat output.
-
Optimizing Cycle Time: The reaction can be stopped precisely at completion, avoiding the formation of impurities from over-reaction and maximizing throughput.
-
Ensuring Safety: Immediate detection of an abnormal reaction profile can trigger automated safety protocols.
Applicable PAT Tools:
-
FTIR Spectroscopy (Fourier-Transform Infrared): Using an in-situ probe, FTIR can track the disappearance of a starting material's characteristic peak (e.g., a C-O stretch) and the appearance of a C-F bond vibration. This is highly effective for kinetic monitoring.[18][19]
-
Flow NMR: For continuous flow processes, online NMR spectroscopy can provide detailed structural information, allowing for unambiguous tracking of reactants, intermediates, and products as they exit the reactor.[20]
Caption: Diagram 1: A workflow illustrating the integration of Process Analytical Technology (PAT) from lab development to full-scale production.
Downstream Processing and Purification
Purification of fluorinated intermediates presents its own set of challenges. Residual fluoride ions can be difficult to remove and can interfere with downstream catalytic processes. The unique polarity and volatility of fluorinated compounds may also require non-standard purification techniques.
Key Purification Considerations:
-
Fluoride Scavenging: After quenching, residual inorganic fluoride can often be removed by repeated aqueous washes or by slurrying the organic phase with a solid scavenger like silica gel or alumina.
-
Chromatography: The high polarity of the C-F bond can alter the retention behavior of molecules on silica gel. It may be necessary to use different solvent systems or alternative stationary phases (e.g., alumina, reverse-phase silica).
-
Distillation: The introduction of fluorine often lowers the boiling point of an organic molecule. This can be advantageous for purification by distillation, but care must be taken if the product is highly volatile.
Protocol: Scale-Up of Nucleophilic Aromatic Fluorination (SNAr)
This protocol outlines the key steps for scaling up the synthesis of 4-fluoronitrobenzene from 4-chloronitrobenzene using spray-dried potassium fluoride, a common industrial process.
Reaction: (Self-generated image placeholder for reaction)
Materials & Equipment:
-
100 L Hastelloy C-276 Reactor with overhead stirrer, condenser, and nitrogen inlet
-
4-chloronitrobenzene (Substrate)
-
Spray-Dried Potassium Fluoride (Fluorinating Agent)
-
N,N-Dimethylformamide (DMF, Anhydrous)
-
Toluene
-
Personal Protective Equipment (as described in Section 2)
Procedure:
-
Reactor Preparation & Inerting:
-
Ensure the reactor is clean, dry, and has passed all pressure tests.
-
Inert the reactor by purging with dry nitrogen for at least 60 minutes to achieve an internal oxygen content of <1%. Causality: Prevents side reactions and ensures anhydrous conditions, which are critical for KF reactivity.
-
-
Solvent & Reagent Charging:
-
Charge anhydrous DMF to the reactor via a closed-system transfer line.
-
Begin agitation at 100 RPM.
-
Charge the spray-dried potassium fluoride. Note: Spray-dried KF has a higher surface area than standard KF, enhancing its reactivity.
-
Heat the slurry to 130-140 °C and hold for 2 hours to ensure complete dissolution and removal of any trace water.
-
-
Substrate Addition & Reaction:
-
Cool the reactor contents to 120 °C.
-
Slowly add the molten 4-chloronitrobenzene via a dosing pump over 2-3 hours. Causality: The reaction is exothermic. Slow addition is a critical process parameter (CPP) to maintain thermal control and prevent a runaway reaction.
-
Monitor the internal temperature closely. The exotherm should be gradual. Maintain the batch temperature at 120-125 °C throughout the addition.
-
After the addition is complete, hold the reaction at 125 °C for 4-6 hours.
-
-
Reaction Monitoring (via Offline GC - for this example):
-
Safely take a sample from the reactor every hour.
-
Quench the sample with water and extract with toluene.
-
Analyze the organic layer by GC to determine the conversion of 4-chloronitrobenzene to 4-fluoronitrobenzene.
-
The reaction is considered complete when <1% of the starting material remains.
-
-
Workup & Isolation:
-
Cool the reaction mixture to 50 °C.
-
Slowly add water to the reactor to precipitate the inorganic salts (KCl, excess KF).
-
Filter the slurry to remove the salts. Wash the filter cake with toluene.
-
Transfer the filtrate to a separation vessel. Separate the aqueous and organic layers.
-
Wash the organic layer with brine to remove residual DMF and salts.
-
Concentrate the organic layer under vacuum to remove the toluene, yielding crude 4-fluoronitrobenzene.
-
-
Final Purification:
-
Purify the crude product by vacuum distillation to achieve the required purity specification (>99.5%).
-
Caption: Diagram 2: A decision tree guiding the selection of appropriate reactor materials based on key process conditions in fluorination chemistry.
References
- HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Van 't Hoff Institute for Molecular Sciences.
- Sigma-Aldrich.
-
Yadav, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]
- TCI Chemicals. Fluorination Reagents, Fluorinated Building Blocks. Tokyo Chemical Industry Co., Ltd.
- EQUIPODIA. Compatibility Guidelines for Glass-Lined Reactors.
-
ResearchGate. (2020). Case studies of fluorine in drug discovery. [Link]
- Elgue, S., et al.
-
Konn, A., et al. (2015). A quantitative reactivity scale for electrophilic fluorinating reagents. Nature Communications. [Link]
- ATSDR. Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry.
- Alfa Chemistry.
- Plastics Europe. (2021). Guide for the Safe Handling of Fluoropolymer Resins.
-
Rathore, A. S., et al. (2009). Case study and application of process analytical technology (PAT) towards bioprocessing. Biotechnology Progress. [Link]
- Alfa Chemistry. Comprehensive Guide to Nucleophilic Fluorination vs.
-
Fier, P. S., et al. (2018). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (2023). Future challenges and opportunities with fluorine in drugs?. [Link]
- Cottrell, S. A., et al. (2015). Reactor for liquid phase fluorination reactions.
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. (2021). Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: A review. [Link]
- University of Illinois.
-
Burkart, M. D., et al. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
-
AGC Chemicals Americas. (2024). Fluorochemical-Based Active Pharmaceutical Ingredients(APIs). [Link]
-
Royal Society of Chemistry. A quantitative reactivity scale for electrophilic fluorinating reagents. [Link]
-
Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
- Pharmaceutical Technology.
-
Walchem. (2024). Chemical Compatibility Chart. [Link]
-
MIT DSpace. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. [Link]
- Fluoropolymers Division of the Society of the Plastics Industry, Inc. Guide to the Safe Handling of Fluoropolymer Resins.
-
Royal Society of Chemistry. Fluorination methods in drug discovery. [Link]
- Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry.
-
Ni, Y., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]
- Pharma Innovation.
- Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing.
- OSHA. Title 29 Code of Federal Regulations.
- NASA.
-
American Chemical Society. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2021). Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects. [Link]
- American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
-
University of Wisconsin-Madison. (2020). Batch-Scale Hydrofluorination of Li2BeF4 to Support Molten Salt Reactor Development. Nuclear Technology. [Link]
-
MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Link]
- Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
-
Mettler-Toledo. (2014). Use of PAT and Lab Automation in the Pharmaceutical & Chemical Industries. YouTube. [Link]
- Plastics Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins.
- Defense Technical Information Center. Compatibility of Polymeric Materials with Fluorine and Fluorine-Oxygen Mixtures.
- Spectroscopy Online.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the synthesis of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of this synthesis.
Introduction
5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, however, can present several challenges. This guide offers practical, experience-based solutions to common issues encountered during its preparation, ensuring a higher success rate in your synthetic endeavors.
The primary and most common synthetic route involves a two-step process:
-
Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene with 3-chloropropionyl chloride to form 3-chloro-1-(4-(trifluoromethoxy)phenyl)propan-1-one.
-
Intramolecular Friedel-Crafts alkylation (cyclization) of the resulting ketone to yield the target indanone.
This guide will focus on troubleshooting this specific pathway, as it is the most frequently employed method.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low Yield in Friedel-Crafts Acylation (Step 1)
Question: I am experiencing a significantly low yield during the initial Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this step are a common hurdle. The trifluoromethoxy (-OCF₃) group is moderately deactivating, making the aromatic ring less susceptible to electrophilic substitution compared to unsubstituted benzene.[1] Here are the primary factors to investigate:
-
Inadequate Catalyst Activity:
-
Cause: Aluminum chloride (AlCl₃), the typical Lewis acid catalyst, is highly hygroscopic. Moisture contamination will deactivate it.
-
Solution: Ensure you are using freshly opened, high-purity AlCl₃. Handle it in a glovebox or under an inert atmosphere (e.g., argon or nitrogen). Consider using a newer, sealed bottle if you suspect your stock has been compromised.
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction may be too slow at low temperatures, while side reactions or decomposition can occur at higher temperatures.
-
Solution: A common temperature range for this reaction is 0°C to room temperature. If your yield is low, consider running small-scale trials at slightly different temperatures (e.g., 0°C, 10°C, 25°C) to find the optimal condition for your specific setup.
-
-
Incorrect Stoichiometry:
-
Cause: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a complex with it.[1]
-
Solution: Ensure you are using at least 1.1 to 1.2 equivalents of AlCl₃ relative to the 3-chloropropionyl chloride. Some protocols may even call for a slight excess.
-
-
Poor Quality of Starting Materials:
-
Cause: Impurities in either 4-(trifluoromethoxy)benzene or 3-chloropropionyl chloride can interfere with the reaction.
-
Solution: Verify the purity of your starting materials by NMR or GC-MS. If necessary, purify them by distillation before use.
-
Problem 2: Incomplete Cyclization (Step 2)
Question: My intramolecular cyclization to form the indanone is not going to completion, and I am isolating a significant amount of the starting chloro-ketone. How can I drive the reaction forward?
Answer:
The intramolecular Friedel-Crafts alkylation to form the five-membered ring can be challenging. Here are several strategies to improve the efficiency of this step:
-
Choice and Amount of Acid:
-
Cause: The strength and amount of the acid catalyst are crucial for this ring-closing reaction.
-
Solution:
-
Stronger Lewis Acids: If AlCl₃ is not effective, consider a stronger Lewis acid like iron(III) chloride (FeCl₃).[2]
-
Brønsted Acids: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are excellent alternatives that often give higher yields for this type of cyclization. They act as both the catalyst and the solvent. Heat is typically required when using these reagents (e.g., 80-100°C).
-
Catalyst Loading: For Lewis acids, ensure you are using a sufficient amount to catalyze the reaction effectively. For PPA or Eaton's reagent, they are used in large excess.
-
-
-
Reaction Temperature and Time:
-
Cause: This reaction often requires thermal energy to overcome the activation barrier.
-
Solution: If you are using a Lewis acid in a solvent like dichloromethane, you might need to reflux the reaction mixture. For PPA or Eaton's reagent, ensure the temperature is high enough and the reaction is allowed to proceed for a sufficient duration (monitoring by TLC or LC-MS is recommended).
-
-
Solvent Effects:
-
Cause: The choice of solvent can influence the reaction rate and outcome.
-
Solution: For Lewis acid-catalyzed cyclizations, non-coordinating solvents like dichloromethane or 1,2-dichloroethane are preferred. If using PPA, no additional solvent is needed.
-
Problem 3: Formation of Side Products and Purification Challenges
Question: I am observing multiple spots on my TLC plate after the cyclization step, and purification by column chromatography is difficult. What are the likely side products and how can I minimize their formation and improve purification?
Answer:
The formation of side products is a common issue, especially under harsh acidic conditions.
-
Common Side Products:
-
Polymerization: The carbocation intermediate can react with another molecule of the starting material or product, leading to polymeric tars.
-
Isomerization: While less common for this specific substrate, rearrangement of the alkyl chain is a known issue in Friedel-Crafts reactions.[3]
-
Elimination: Under certain conditions, elimination to form an unsaturated ketone is possible.
-
-
Minimizing Side Product Formation:
-
Controlled Addition: Add the chloro-ketone slowly to the acid catalyst at a lower temperature to control the initial exotherm and minimize polymerization.
-
Optimal Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, as these can promote side reactions. Monitor the reaction progress and quench it once the starting material is consumed.
-
-
Improving Purification:
-
Work-up Procedure: A careful work-up is essential. Quenching the reaction by pouring it onto ice-water is a standard procedure. This should be followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Washing the organic layer with a saturated sodium bicarbonate solution will remove any remaining acid.
-
Crystallization: The target indanone is often a solid. Attempting crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective purification method, sometimes eliminating the need for column chromatography.
-
Chromatography: If column chromatography is necessary, use a gradient elution system to effectively separate the product from closely related impurities. A typical system would be a gradient of ethyl acetate in hexanes.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different acylating agent in the first step?
A1: Yes, 3-bromopropionyl chloride can be used, but 3-chloropropionyl chloride is generally more common and cost-effective. The corresponding acid anhydride can also be used, but it may require more forcing conditions.
Q2: Are there alternative synthetic routes to 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one?
A2: Yes, one notable alternative involves the cyclization of 3-(4-(trifluoromethoxy)phenyl)propanoic acid.[4] This acid can be prepared from 4-(trifluoromethoxy)benzaldehyde through various methods, such as a Wittig reaction followed by reduction and hydrolysis. The cyclization of the propanoic acid is typically achieved using strong acids like PPA or Eaton's reagent.
Q3: What are the safety precautions I should take during this synthesis?
A3:
-
Lewis Acids: Aluminum chloride and other Lewis acids are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acid Chlorides: 3-Chloropropionyl chloride is corrosive and a lachrymator. Handle it in a fume hood.
-
Strong Acids: Polyphosphoric acid and Eaton's reagent are highly corrosive. Handle with extreme care and appropriate PPE.
-
Quenching: The quenching of strong acids is highly exothermic. Always add the reaction mixture to ice-water slowly and with good stirring.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The ¹⁹F NMR spectrum should show a singlet for the -OCF₃ group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product with high accuracy.
Experimental Workflow and Data
Recommended Protocol for Synthesis
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 3-chloro-1-(4-(trifluoromethoxy)phenyl)propan-1-one
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0°C under an inert atmosphere, add 3-chloropropionyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0°C.
-
Add a solution of 4-(trifluoromethoxy)benzene (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a beaker of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
-
Add the crude 3-chloro-1-(4-(trifluoromethoxy)phenyl)propan-1-one (1.0 eq.) to polyphosphoric acid (10-20 times the weight of the ketone).
-
Heat the mixture to 80-90°C with vigorous stirring for 2-4 hours, monitoring by TLC.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) or crystallization.
Troubleshooting Data Summary
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Low Acylation Yield | Moist AlCl₃ | Use fresh, anhydrous AlCl₃ | Increased yield |
| Insufficient catalyst | Increase AlCl₃ to 1.2 eq. | Improved conversion | |
| Incomplete Cyclization | Weak acid catalyst | Use PPA or Eaton's reagent | Higher conversion to indanone |
| Low temperature | Increase temperature to 80-100°C | Faster and more complete reaction | |
| Purification Difficulty | Polymer formation | Slow addition of reagents at low temp. | Cleaner reaction profile |
| Residual acid | Wash with NaHCO₃ solution | Easier purification |
Visualizing the Synthetic Pathway
Below is a diagram illustrating the key steps and intermediates in the synthesis of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one.
Caption: Synthetic route to 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one.
References
- S. V. Gagnier, R. C. Larock, J. Am. Chem. Soc., 2003, 125, 4804-4807.
- Suven Das, Arpita Dutta, RSC Adv., 2022, 12, 33739-33763.
- US6548710B2, Process for preparing 1-indanones, issued April 15, 2003.
- Organic Syntheses, 2004, 81, 213.
-
Organic Chemistry Portal, Indanone Synthesis. Available at: [Link]
-
University of Calgary, Chem 353 Homepage. Friedel-Crafts Limitations. Available at: [Link]
- Shivakumara K.N., International Journal of Advanced Chemistry Research, 2021, 3(1), 12-19.
-
Chemistry LibreTexts, 15.12: Limitations of Friedel-Crafts Alkylations. Available at: [Link]
- Beilstein J. Org. Chem. 2014, 10, 1–6.
- R. G. Jones, J. Am. Chem. Soc., 1947, 69, 2346-2350.
- A. Saito, M. Umakoshi, N. Yagyu, Y. Hanzawa, Org. Lett., 2008, 10, 1783-1785.
- L. Zhu, Z.-G. Xi, J. Lv, S. Luo, Org. Lett., 2013, 15, 4496-4499.
- X. Qin, M. W. Y. Lee, J. S. Zhou, Org. Lett., 2019, 21, 5990-5994.
Sources
Technical Support Center: Trifluoromethoxylation of Heterocyclic Compounds
From the Desk of the Senior Application Scientist
Welcome to the technical support center for heterocyclic trifluoromethoxylation. The introduction of the trifluoromethoxy (-OCF₃) group is a formidable challenge in modern synthesis, particularly when dealing with the nuanced reactivity of heterocyclic scaffolds. This group's unique electronic properties—highly lipophilic with a weakly coordinating nature—make it invaluable in medicinal chemistry and materials science.[1][2] However, the methods to install it are not always straightforward.
This guide is structured from our experience in the field, moving from high-level frequently asked questions to deep-dive troubleshooting guides for when your reaction is not performing as expected. We will explore the causality behind experimental choices to empower you to solve not just the current problem, but future challenges as well.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethoxylation reaction failed completely. Where do I even begin to troubleshoot?
A: A zero-yield reaction is frustrating but often points to a fundamental incompatibility. The first step is to categorize the potential failure point.
-
Reagent Incompatibility: Is your chosen reagent suited for your substrate's electronics? For example, using an electrophilic trifluoromethoxylating agent on a highly electron-deficient heterocycle (like a nitropyridine) is often a futile endeavor. Conversely, radical methods may be more successful.[3]
-
Substrate Reactivity: Many nitrogen-containing heterocycles are basic. The nitrogen lone pair can be protonated by acidic byproducts or interact with metal catalysts, effectively shutting down the desired reactivity.[4] Protecting groups or using the corresponding N-oxide can be an effective workaround.[5]
-
Reagent Integrity: Some trifluoromethoxylating reagents are highly sensitive to moisture or are thermally unstable.[4] Ensure your reagents are pure, dry, and have been stored correctly. For instance, some older electrophilic reagents required in-situ generation at very low temperatures, limiting their practicality.[4]
Q2: My reaction is giving me a very low yield (<20%). What are the most common culprits?
A: Low yield typically indicates that your desired reaction is occurring but is being outcompeted by other pathways or is terminating prematurely.
-
Competitive Side Reactions: Are you observing the formation of protodehalogenated, hydroxylated, or homocoupled products? These suggest that the reactive intermediate is being quenched by solvent, trace water, or is reacting with itself before the -OCF₃ source can intercept it.[4]
-
Reagent Decomposition: In radical reactions using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) and an oxidant, a common pitfall is the rapid, unproductive reaction between the reagents themselves.[3] This generates a large exotherm but minimal product. The solution is often a slow, controlled addition of one of the reagents to maintain a low steady-state concentration.[3]
-
Insufficient Activation: For methods involving precursors like N-oxides, activation might be the rate-limiting step. In the trifluoromethoxylation of quinoline N-oxides with trifluoromethyl triflate (TFMT), for instance, the presence of an additive to trap the triflic acid byproduct was found to be crucial for achieving reasonable yields.[5]
Q3: I'm getting a complex mixture of products with poor regioselectivity. How can I improve this?
A: Regioselectivity is dictated by the reaction mechanism and the intrinsic properties of your heterocycle.
-
Understand the Mechanism: Radical C-H trifluoromethoxylation tends to occur at the most electron-deficient positions or sites of highest spin density, following the "innate" reactivity of the heterocycle.[3][6][7] In contrast, methods involving N-oxide precursors often direct functionalization to the C2 position.[5]
-
Solvent Effects: Preliminary studies have shown that solvent choice can be used to fine-tune the regioselectivity of radical trifluoromethylation reactions, although this is often substrate-dependent.[3][6]
-
Steric and Electronic Handles: The substitution pattern on your heterocycle is paramount. A large directing group can sterically block certain positions. For some quinoline systems, a substituent at the 8-position was found to be essential for successful C2-trifluoromethoxylation.[5] An alternative strategy is the O-trifluoromethylation of an N-heteroaryl hydroxylamine followed by a thermal rearrangement, which is highly selective for the ortho position.[1]
In-Depth Troubleshooting Guides
Guide 1: Issue - No Reaction or Poor Conversion
If your starting material remains largely unconsumed, the activation energy for the desired pathway is not being overcome. Let's diagnose why.
Caption: Troubleshooting workflow for stalled reactions.
Causality Analysis:
-
Reagent Choice & Stability: The choice between radical, electrophilic, and nucleophilic trifluoromethoxylation methods is critical.
-
Radical Methods: Often effective for a broad range of electron-deficient and electron-rich heterocycles.[3][7] However, the generation of the •OCF₃ or •CF₃ radical is key. Failure here can be due to an inefficient initiator or oxidant.
-
Electrophilic Methods (e.g., Togni, Umemoto reagents): These are generally less effective for very electron-poor heterocycles.[4] They react well with nucleophilic sites on the heterocycle.
-
Nucleophilic Methods (via N-oxides): This strategy fundamentally alters the heterocycle's reactivity, making the C2/C4 positions electrophilic and susceptible to attack by a nucleophilic "-OCF₃" source generated in situ.[5]
-
-
Substrate Inhibition: Basic nitrogen heterocycles like pyridines and quinolines can act as bases, quenching acids in the reaction, or as ligands, binding to and deactivating metal catalysts. The N-oxide strategy cleverly circumvents this by masking the basic lone pair while simultaneously activating the ring.[5]
-
Reaction Conditions:
-
Atmosphere: Radical reactions are notoriously sensitive to oxygen, which can act as a trap. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar).
-
Temperature: Some reactions require thermal energy to proceed (e.g., OCF₃-migration reactions may require heating to 50-140 °C), while others require cryogenic conditions to prevent reagent decomposition.[1] Always consult the specific protocol.
-
Guide 2: Issue - Low Yield and Significant Byproduct Formation
When the reaction works but is messy, the goal is to favor the desired pathway over competitive, non-productive ones.
| Byproduct Type | Likely Cause | Suggested Action |
| Protodefunctionalized | Quenching of a reactive intermediate (e.g., organometallic, radical) by a proton source (trace H₂O, acidic media). | Use rigorously dried solvents and reagents. Add a non-nucleophilic base or acid scavenger. |
| Hydroxylated | Reaction with trace water, often competing with the -OCF₃ source. | Use anhydrous conditions. Ensure the -OCF₃ source is present in sufficient excess. |
| Homocoupling | Two activated substrate molecules reacting with each other. | Lower the substrate concentration. Use a slower rate of addition for a key reagent to keep the reactive intermediate concentration low. |
| CF₃H Formation | In radical reactions, the •CF₃ radical abstracts a hydrogen atom from the solvent or substrate.[3] | Choose a solvent with stronger C-H bonds (e.g., switch from THF to MeCN). |
| Over-reaction | The product is more reactive than the starting material, leading to multiple -OCF₃ additions. | Use the heterocycle in excess relative to the trifluoromethoxylating agent. Monitor the reaction closely and stop it at partial conversion. |
Case Study: Radical Trifluoromethylation In the trifluoromethylation of heterocycles using CF₃SO₂Na and t-BuOOH, reaction calorimetry revealed that mixing all reagents at once leads to a massive exotherm from the decomposition of the reagents, with little product formation.[3] The productive pathway only begins after this initial decomposition.
Solution: Implement a slow addition of the oxidant (t-BuOOH) to a solution of the heterocycle and CF₃SO₂Na. This maintains a low concentration of the reactive species, minimizing unproductive decomposition and favoring the desired C-H functionalization.[3]
Validated Experimental Protocols
Disclaimer: These protocols are generalized and should be adapted based on your specific substrate. All reactions involving fluorinating agents should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: C2-Trifluoromethoxylation of a Substituted Quinoline N-Oxide
This method is adapted from procedures developed for the trifluoromethoxylation of basic nitrogen heterocycles.[5] It relies on the in-situ generation of a nucleophilic trifluoromethoxide source.
-
Preparation: In an oven-dried vial inside a nitrogen-filled glovebox, add the quinoline N-oxide substrate (1.0 equiv, e.g., 0.2 mmol).
-
Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME) and 3,3-dimethyl-2-butanone (tBuC(O)Me) in a 20:1 ratio to achieve a final substrate concentration of 0.05 M.[5] The ketone additive is crucial for trapping the triflic acid byproduct.
-
Reagent Addition: Cool the vial to -78 °C (dry ice/acetone bath). Slowly condense trifluoromethyl triflate (TFMT, 1.5 equiv) into the reaction mixture. Caution: TFMT is a volatile and toxic gas (b.p. -19 °C). Handle with extreme care.
-
Reaction: Seal the vial tightly and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Visible-Light Photoredox C-H Trifluoromethoxylation
This protocol is based on photocatalytic methods that generate an •OCF₃ radical under mild conditions.
-
Preparation: To a borosilicate vial, add the (hetero)arene substrate (10.0 equiv), the photoactive trifluoromethoxylating reagent (e.g., Reagent I from Ngai, 1.0 equiv), and a photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂, 0.03 mol%).
-
Solvent & Degassing: Add anhydrous acetonitrile (MeCN) to the desired concentration. Seal the vial with a septum and degas the solution for 15 minutes by bubbling argon through it.
-
Reaction: Place the vial approximately 5 cm from a 10 W blue LED lamp (λ ≈ 402 nm) and stir vigorously at room temperature for 16 hours. Use a fan to maintain ambient temperature.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by preparative HPLC or flash column chromatography to isolate the desired product from the excess starting material and byproducts. Note that this method often produces a mixture of regioisomers.
References
-
Pohida, O., Varenikov, A., & Gandelman, M. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
-
Gondela, S., & Ngai, M. Y. (2016). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Synlett, 27(18), 2538-2542. [Link]
-
Varenikov, A., & Gandelman, M. (2021). Advances in the Development of Trifluoromethoxylation Reagents. ResearchGate. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PMC NIH. [Link]
-
Lian, Y., & Hartwig, J. F. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Chemical Communications. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 10, 356-368. [Link]
-
DiRocco, D. A., et al. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Sci-Hub. [Link]
-
Trifluoromethylation of diverse heterocycles. Reaction condition... ResearchGate. [Link]
-
Wang, X., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]
-
Tota, A., & Ngai, M. Y. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Molecules, 23(9), 2349. [Link]
-
Trifluoromethylation. Wikipedia. [Link]
-
Cantillo, D., et al. (2014). Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow. Chemical Communications. [Link]
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Innate C-H trifluoromethylation of heterocycles / Proceedings of the National Academy of Sciences, 2011 [sci-hub.ru]
Technical Support Center: Navigating the Stability of the Trifluoromethoxy Group in Synthetic Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the trifluoromethoxy (-OCF3) group. This guide is designed to provide you with in-depth, field-proven insights into the stability of this increasingly important functional group under a variety of reaction conditions. Here, we move beyond general statements to offer specific troubleshooting advice, validated protocols, and a clear understanding of the causality behind experimental choices.
Introduction: The Dual Nature of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group has gained significant traction in medicinal and materials chemistry for its unique electronic properties, metabolic stability, and ability to modulate lipophilicity.[1][2][3] Generally regarded as a robust and stable moiety, it can often be carried through multi-step syntheses without degradation.[4][5] However, like any functional group, it has its limits. Understanding the boundaries of its stability is crucial for successful and efficient synthesis.
This guide will equip you with the knowledge to confidently design synthetic routes, troubleshoot unexpected outcomes, and harness the full potential of the -OCF3 group.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of the trifluoromethoxy group.
Q1: How stable is the -OCF3 group to acidic conditions?
The trifluoromethoxy group is generally highly stable to a wide range of acidic conditions, including strong Brønsted and Lewis acids. This stability is attributed to the strong electron-withdrawing effect of the three fluorine atoms, which reduces the basicity of the oxygen atom and strengthens the C-O bond. However, under very harsh conditions, cleavage can occur.
-
General Stability: Stable to common acidic reagents like HCl, H2SO4, TFA, and mild Lewis acids (e.g., ZnCl2, FeCl3) at moderate temperatures.
-
Potential for Cleavage: Extremely strong Lewis acids, such as SbF5, especially at elevated temperatures, have been used in reactions that can affect the -OCF3 group, though often this is in the context of its synthesis rather than cleavage.[2] Prolonged exposure to superacids at high temperatures should also be approached with caution.
Q2: Is the -OCF3 group susceptible to cleavage under basic conditions?
The -OCF3 group exhibits remarkable stability towards a variety of basic conditions. Unlike its methoxy (-OCH3) counterpart, it is not readily cleaved by common bases.
-
General Stability: Stable to common inorganic bases (e.g., NaOH, KOH, K2CO3) and organic bases (e.g., triethylamine, DBU) even at elevated temperatures.
-
Potential for Cleavage: While generally stable, prolonged reaction times with very strong bases at high temperatures could potentially lead to degradation, although this is not a commonly reported issue in standard synthetic applications. The primary concern under strongly basic conditions is often unwanted reactions at other sites of the molecule.
Q3: Can I use organometallic reagents like Grignard or organolithium reagents in the presence of an -OCF3 group?
Yes, the trifluoromethoxy group is generally compatible with common organometallic reagents. Its stability in the presence of these highly reactive species is a significant advantage in organic synthesis.
-
Grignard Reagents (RMgX): The -OCF3 group is stable to Grignard reagents, allowing for reactions such as additions to carbonyls or cross-coupling reactions on other parts of the molecule.
-
Organolithium Reagents (RLi): The -OCF3 group is also generally stable to organolithium reagents. However, with very strong organolithium bases and at elevated temperatures, there is a potential for ortho-lithiation if the aromatic ring has an acidic proton adjacent to the -OCF3 group. This is due to the inductive effect of the group acidifying the ortho-protons.[6]
Q4: How does the -OCF3 group behave in common cross-coupling reactions?
The -OCF3 group is an excellent spectator in many widely used cross-coupling reactions, making it a valuable substituent in the synthesis of complex molecules.
-
Suzuki-Miyaura Coupling: The -OCF3 group is highly compatible with the conditions of Suzuki-Miyaura coupling. Aryl halides and triflates bearing an -OCF3 group readily participate in this reaction without degradation of the trifluoromethoxy moiety.
-
Buchwald-Hartwig Amination: The -OCF3 group is also stable under the conditions of Buchwald-Hartwig amination, allowing for the formation of C-N bonds on -OCF3 substituted aromatic rings.
Q5: Is the -OCF3 group stable to common oxidizing and reducing agents?
The trifluoromethoxy group is exceptionally stable towards a broad range of oxidizing and reducing agents.
-
Oxidizing Agents: It is resistant to common oxidants like KMnO4, CrO3, and m-CPBA. The electron-withdrawing nature of the fluorine atoms makes the oxygen atom less susceptible to oxidation.[4]
-
Reducing Agents: The -OCF3 group is stable to common reducing agents such as LiAlH4, NaBH4, and catalytic hydrogenation conditions (e.g., H2/Pd-C). This allows for the selective reduction of other functional groups in the presence of an -OCF3 group.
Troubleshooting Guide: When the -OCF3 Group Fails
While generally robust, there are instances where you might observe unexpected reactivity or degradation of the trifluoromethoxy group. This section provides a structured approach to troubleshooting these issues.
Problem 1: Suspected Cleavage of the -OCF3 Group
Symptoms:
-
Appearance of unexpected byproducts in your reaction mixture.
-
Lower than expected yield of the desired product.
-
Mass spectrometry data showing a loss of 69 Da (CF3) or 85 Da (OCF3) from the parent molecule.
-
Appearance of a phenol or other hydroxylated species in your product mixture.
-
In ¹⁹F NMR, disappearance of the characteristic singlet for the -OCF3 group.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Extreme Acidity | Use of superacids or very strong Lewis acids at high temperatures can lead to hydrolysis. | - Use milder acidic conditions if possible.- Lower the reaction temperature and shorten the reaction time.- Consider alternative catalysts that are less aggressive. |
| Harsh Basic Conditions | Prolonged exposure to highly concentrated strong bases at elevated temperatures may induce nucleophilic attack. | - Reduce the concentration of the base.- Lower the reaction temperature.- Use a weaker base if the reaction permits. |
| Reactive Intermediates | In some radical reactions, the -OCF3 group might be susceptible to attack, although this is rare. | - Scrutinize the reaction mechanism for the potential of highly reactive radical species.- Consider using radical scavengers if they do not interfere with the desired transformation. |
Analytical Workflow for Detecting -OCF3 Cleavage:
Caption: Workflow for confirming -OCF3 group cleavage.
Problem 2: Altered Reactivity of the Aromatic Ring
Symptom:
-
Electrophilic aromatic substitution occurs at an unexpected position or not at all.
-
Difficulty in achieving ortho-lithiation or other desired transformations on the aromatic ring.
Cause & Explanation:
The trifluoromethoxy group is a deactivating group for electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect (-I). However, it is an ortho, para-director because the oxygen lone pairs can participate in resonance (+M effect), albeit weakly. The interplay of these effects can be complex.
Troubleshooting Flowchart for Aromatic Substitution:
Caption: Decision-making for electrophilic aromatic substitution.
Validated Protocols: The -OCF3 Group in Action
The following protocols are examples of common synthetic transformations where the trifluoromethoxy group remains intact, demonstrating its robustness.
Protocol 1: Suzuki-Miyaura Coupling of a Trifluoromethoxy-Substituted Aryl Bromide
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to form a biaryl compound, where the -OCF3 group is unaffected.
Reaction:
Step-by-Step Methodology:
-
To a reaction vessel, add 4-bromo-1-(trifluoromethoxy)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.03 mmol).
-
Add a base, typically an aqueous solution of Na2CO3 (2 M, 2.0 mmol) or K2CO3 (2.0 mmol).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 ratio, 8 mL).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Protocol 2: Reduction of a Nitro Group in the Presence of an -OCF3 Group
This protocol illustrates the selective reduction of a nitro group to an amine without affecting the trifluoromethoxy group, a key step in the synthesis of many pharmaceuticals like Riluzole.[7]
Reaction:
Step-by-Step Methodology:
-
To a solution of 1-nitro-4-(trifluoromethoxy)benzene (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (10 mL), add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: 10% Pd/C (10 mol%) under a hydrogen atmosphere (balloon or Parr shaker).
-
Chemical Reduction: SnCl2·2H2O (3.0 mmol) in ethanol at reflux.
-
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
For SnCl2 Reduction: Cool the reaction mixture and carefully quench with a saturated aqueous solution of NaHCO3 until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting 4-(trifluoromethoxy)aniline is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Mechanistic Insights: Why is the -OCF3 Group so Stable?
The high stability of the trifluoromethoxy group can be attributed to several key electronic and steric factors.
Caption: Key factors contributing to -OCF3 stability.
-
Strong Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the oxygen and carbon atoms. This significantly reduces the basicity and nucleophilicity of the oxygen atom, making it less prone to protonation or attack by electrophiles.
-
n(O) → σ(C-F) Hyperconjugation:* The lone pairs on the oxygen atom can donate electron density into the antibonding orbitals of the C-F bonds. This interaction strengthens the C-O bond, making it more difficult to cleave.
-
Steric Hindrance: The trifluoromethyl group provides steric bulk around the oxygen atom, physically hindering the approach of reagents that might otherwise react at the oxygen or the adjacent carbon.
Conclusion
The trifluoromethoxy group is a powerful tool in modern organic synthesis, offering a unique combination of properties that can enhance the performance of molecules in a variety of applications. While its stability is a key asset, a thorough understanding of its limitations is essential for efficient and successful research and development. By following the guidance and protocols outlined in this technical support center, you will be well-equipped to navigate the nuances of working with this versatile functional group.
References
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (2024). Freie Universität Berlin. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). Molecules, 26(24), 7499. [Link]
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. (2015). PubMed Central. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
New Entries Toward the Synthesis of OCF3-Containing Molecules. (2025). ResearchGate. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2020). PubMed Central. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). PubMed Central. [Link]
-
Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. (2025). PubMed Central. [Link]
-
Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. [Link]
- Process for the preparation of riluzole. (2011).
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New synthetic approaches toward OCF3-containing compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
addressing regioselectivity in the synthesis of substituted indenones
Technical Support Center: Indenone Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of substituted indenone synthesis. Regioselectivity is a persistent challenge in this field, often leading to difficult-to-separate isomeric mixtures and reduced yields of the desired product.
This document moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific, practical issues encountered in the lab. We will explore the underlying mechanistic principles that govern regiochemical outcomes and provide validated, field-proven strategies to steer your reactions toward the intended isomer.
Troubleshooting Guide & FAQs: Regioselectivity in Indenone Synthesis
This section addresses the most common issues related to regiocontrol. The questions are formatted to reflect real-world laboratory challenges.
Part 1: Metal-Catalyzed Annulation Reactions
Transition-metal-catalyzed annulations are powerful methods for constructing the indenone core, but the regioselectivity of alkyne insertion is a critical hurdle.[1]
Question 1: My palladium-catalyzed annulation of an unsymmetrical alkyne is giving a mixture of regioisomers. How can I improve selectivity?
Answer: This is a classic problem in reactions like the Larock annulation. The regioselectivity is determined by the migratory insertion of the organopalladium species across the alkyne. Two factors are paramount: sterics and electronics .
-
Causality - Steric Hindrance: The palladium complex will preferentially add to the less sterically hindered face of the alkyne. The larger substituent on the alkyne will typically orient itself away from the bulky aryl-palladium intermediate. Therefore, the aryl group adds to the less substituted carbon of the alkyne, and the palladium metal adds to the more substituted carbon.
-
Causality - Electronic Effects: Electronic factors are also critical. In many palladium-catalyzed systems, the more electropositive carbon of the alkyne triple bond preferentially bonds to the more electronegative aryl group, while the more electronegative carbon bonds to the palladium.[2] For example, in the reaction of benzenecarbaldehydes with internal alkynes, high regioselectivity is often achieved, influenced by both the electronic nature of the substituents on the alkyne and the aromatic aldehyde.[2]
Troubleshooting Steps:
-
Modify Alkyne Substituents: If possible, increase the steric bulk of one of the alkyne substituents. A trimethylsilyl (TMS) or a t-butyl group will strongly direct the regiochemistry. Silyl groups have the added advantage of being removable post-cyclization. Cobalt-catalyzed systems have shown excellent regioselectivities when using silyl aryl alkynes.[3]
-
Tune the Ligand: While many modern protocols are ligand-free, the addition of a bulky phosphine ligand (e.g., P(o-tol)₃) or an N-heterocyclic carbene (NHC) can amplify the steric sensitivity of the catalytic system, potentially favoring one regioisomer.
-
Switch the Catalyst System: Different metals exhibit different selectivities. A nickel-catalyzed Larock annulation, for instance, has been shown to produce indenone products in high yields with excellent regioselectivities.[4] Studies on Ni-catalyzed systems suggest that regioselectivity can be influenced by dipole-dipole interactions between the migrating aryl ligand and the alkyne.[5] Rhodium-catalyzed systems using ortho-bromophenylboronic acids have also demonstrated the formation of single regioisomers in certain cases.[6][7]
Question 2: I am attempting a rhodium-catalyzed C-H activation/annulation to form an indenone, but the regioselectivity is poor. What factors control the outcome?
Answer: In rhodium(III)-catalyzed C-H annulations, the regioselectivity is often dictated by the directing group on the aromatic substrate and the nature of the alkyne coupling partner.[8]
-
Causality - Directing Group: The initial C-H activation is directed by a coordinating group (e.g., ketone, nitrone, carboxylate). The cyclization will occur ortho to this group. The challenge arises when the alkyne is unsymmetrical.
-
Causality - Alkyne Insertion: Similar to palladium catalysis, the subsequent migratory insertion of the rhoda-cycle into the alkyne is governed by sterics and electronics. The larger group on the alkyne will typically reside distal to the aryl moiety in the final product.
Troubleshooting Workflow:
Caption: Competing pathways in PPA-mediated indanone synthesis.
Validated Protocols & Methodologies
The following are detailed, step-by-step protocols for achieving high regioselectivity in common indenone syntheses.
Protocol 1: Regioselective Nickel-Catalyzed Larock Annulation
This protocol is adapted from methodologies demonstrating high regiocontrol in the synthesis of substituted indenones. [4] Objective: To synthesize a 2,3-disubstituted indenone from an o-formylphenyl triflate and an unsymmetrical internal alkyne with high regioselectivity.
Materials:
-
Substituted 2-formylphenyl trifluoromethanesulfonate (1.0 equiv)
-
Unsymmetrical alkyne (1.5 equiv)
-
NiCl₂(dme) (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Zinc powder (3.0 equiv)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add NiCl₂(dme) (0.10 mmol), PPh₃ (0.20 mmol), and zinc powder (3.0 mmol).
-
Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature for 15 minutes.
-
Add the 2-formylphenyl triflate (1.0 mmol) and the unsymmetrical alkyne (1.5 mmol) to the flask.
-
Seal the flask and heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by adding 1 M HCl (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This method typically provides the indenone product where the larger substituent of the alkyne is located at the 3-position of the indenone core, driven by steric factors. Yields are generally good to excellent with high regioselectivity. [4]
References
-
Morimoto, T., et al. (2009). Rh(I)-Catalyzed Carbonylative Cyclization Reactions of Alkynes with 2-Bromophenylboronic Acids Leading to Indenones. Organic Letters, 11(8), 1777–1780. [Link]
-
Saito, A., et al. (2008). Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Organic Letters, 10(9), 1783–1785. [Link]
-
Chen, C., et al. (2018). Regioselective synthesis of indenones via nickel-catalyzed Larock annulations. Organic Chemistry Frontiers, 5(1), 43-47. [Link]
-
Various Authors. (2022). Metal-free synthesis of indenone derivatives from ortho-alkynylaryl ketones. Taylor & Francis Online. [Link]
-
Li, Z., et al. (2026). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay. Journal of the American Chemical Society. [Link]
-
Mondal, S., & Ghorai, P. (2021). Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. New Journal of Chemistry, 45(1), 53-73. [Link]
-
Larock, R. C., et al. (2001). Synthesis of indenones via palladium-catalyzed annulation of internal alkynes. The Journal of Organic Chemistry, 66(23), 7689-7695. [Link]
-
Wang, F., et al. (2015). Access to Indenones by Rhodium(III)-Catalyzed C–H Annulation of Arylnitrones with Internal Alkynes. Organic Letters, 17(21), 5464–5467. [Link]
-
Koketsu, M., et al. (2013). Synthesis of 2,3-disubstituted indenones by cobalt-catalyzed [3+2] annulation of o-methoxycarbonylphenylboronic acid with alkynes. Chemical Communications, 49(58), 6519-6521. [Link]
-
Organic Chemistry Portal. Nazarov Cyclization. [Link]
-
Wilger, D. J., et al. (2015). Origin of the Electronic Effects on Regioselectivity in Ni-Catalyzed Indenone Synthesis. Organometallics, 34(18), 4579–4584. [Link]
-
Student Thesis. (2025). 2,3-Disubstituted Indenone Photoswitches. University of Groningen. [Link]
-
ResearchGate. (2014). Selected examples for Rh‐catalyzed indenone synthesis with ortho‐bromophenylboronic acids. [Link]
-
Kashanna, J., et al. (2019). Palladium(II)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes. RSC Advances, 9(54), 31514-31519. [Link]
-
Organic Chemistry Portal. Indenone Synthesis. [Link]
-
Organic Chemistry Portal. Indanone Synthesis. [Link]
-
Ferreira, I. C. F. R., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3247. [Link]
-
Krenske, E. H., & Flynn, B. L. (2013). Control of torquoselectivity and regioselectivity in the Nazarov cyclization by chiral oxazolidinone auxiliaries. UQ eSpace. [Link]
-
Wikipedia. Nazarov cyclization reaction. [Link]
Sources
- 1. Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium( ii )-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03921J [pubs.rsc.org]
- 3. Synthesis of 2,3-disubstituted indenones by cobalt-catalyzed [3+2] annulation of o-methoxycarbonylphenylboronic acid with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective synthesis of indenones via nickel-catalyzed Larock annulations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indenone synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Late-Stage Trifluoromethoxylation
Welcome to the technical support center for late-stage trifluoromethoxylation (LS-OCF₃). The trifluoromethoxy (-OCF₃) group is of immense interest in drug discovery and materials science due to its unique electronic properties and high lipophilicity, which can significantly enhance the metabolic stability and bioavailability of molecules.[1][2] However, its installation, particularly on complex, value-added molecules, presents a significant synthetic challenge.[1][3]
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of LS-OCF₃ reactions and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the strategy and reagents for late-stage trifluoromethoxylation.
Q1: Why is late-stage trifluoromethoxylation so challenging compared to other functional group installations?
A1: The difficulty stems from several core factors. Firstly, the trifluoromethoxide anion (⁻OCF₃) is inherently unstable and can decompose, especially at warmer temperatures.[4] Secondly, many available trifluoromethoxylating reagents are highly reactive and can be thermally unstable, requiring specific handling and reaction conditions.[1] Finally, late-stage substrates are often complex molecules with multiple functional groups that can interfere with the reaction, leading to side products or decomposition.[5]
Q2: How do I choose the right trifluoromethoxylating reagent for my substrate?
A2: Reagent selection is critical and depends heavily on the nature of your substrate (e.g., electron-rich or electron-poor arene, aliphatic alcohol) and the desired transformation (e.g., C-H activation, nucleophilic substitution).
-
For electron-rich arenes and heterocycles: Electrophilic reagents are often employed. Silver-catalyzed methods using a trifluoromethoxide source like TFMS (Trifluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethanesulfonate) in combination with an oxidant like Selectfluor® can be effective.[6]
-
For nucleophilic substitution: Reagents like trifluoromethyl nonafluorobutanesulfonate (TFNf) are bench-stable and effective for trifluoromethoxylating alkyl triflates, bromides, and alcohols.[7]
-
For radical pathways: Some methods generate a trifluoromethyl radical which can then be trapped. For instance, Togni or Umemoto reagents can sometimes proceed via radical mechanisms, depending on the conditions and substrate.[1][8][9]
Q3: My reaction is not working at all (0% conversion). What are the very first things I should check?
A3: Before delving into complex parameter optimization, always verify the fundamentals.
-
Reagent Integrity: Confirm the purity and activity of your trifluoromethoxylating reagent. Many are sensitive to moisture and air. Consider opening a fresh bottle or titrating the active component if possible. Some reagents, like certain Umemoto salts, are generated in situ at very low temperatures due to their instability.[10]
-
Substrate Purity: Impurities in your starting material can consume the reagent or poison the catalyst.[5] Verify purity by NMR and LC-MS.
-
Anhydrous & Inert Conditions: Ensure your solvent is rigorously dried and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen). Moisture can rapidly quench many reagents and intermediates.
-
Temperature Control: Many LS-OCF₃ reactions have a narrow optimal temperature window.[11] Verify that your cooling bath or heating block is accurately calibrated.
Part 2: In-Depth Troubleshooting Guides
This section provides specific, problem-oriented advice in a Q&A format, categorized by the experimental stage.
Category 1: Reagent & Substrate Issues
Q4: I'm using a silver-catalyzed system for C-H trifluoromethoxylation, but I'm getting very low yield (<10%). What's going wrong?
A4: Low yields in silver-catalyzed systems often point to issues with the stability and solubility of the active silver-trifluoromethoxide intermediate.
-
Causality: The active species, often a high-valent Ag(II) or Ag(III)-OCF₃ complex, can be unstable or have low solubility in common organic solvents.[6][10] This leads to rapid decomposition or precipitation before it can react with your substrate.
-
Troubleshooting Steps:
-
Add a Ligand: The addition of a coordinating ligand can stabilize the silver intermediate, increasing both its solubility and lifetime. Pyridine-based ligands, such as 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine, have been shown to dramatically increase yields from as low as 5% to over 75% in certain systems.[6]
-
Screen Solvents: The choice of solvent is critical. While common solvents like acetonitrile or dichloromethane are often starting points, consider less conventional options. For example, dimethyl carbonate (DMC) has proven effective in some silver-catalyzed protocols.[6]
-
Check Oxidant and Additives: Ensure your oxidant (e.g., Selectfluor®) is fresh. The stoichiometry of additives like cesium fluoride (CsF) can also be crucial for generating the active trifluoromethoxylating species.[6]
-
Q5: My substrate has multiple potential reaction sites. How can I improve the regioselectivity of the trifluoromethoxylation?
A5: Regioselectivity is governed by a combination of electronic and steric factors, dictated by the reaction mechanism.
-
Causality: For electrophilic aromatic substitution, the -OCF₃ group will be directed by the existing substituents on the ring. For radical C-H functionalization, the reaction often proceeds at the most electron-rich or sterically accessible C-H bond.
-
Troubleshooting Steps:
-
Mechanism-Driven Reagent Choice: If you are targeting an electron-rich position, an electrophilic pathway is logical. If you need to override electronic bias, a directed or radical-based approach might be necessary.
-
Use a Directing Group: If possible, temporarily install a directing group on your substrate to guide the reagent to the desired position. This is a common strategy in C-H activation chemistry.
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, often leading to the thermodynamically preferred product.[11]
-
Category 2: Reaction Conditions & Optimization
Q6: My reaction is messy, with many side products and decomposition of my starting material. How can I clean it up?
A6: A complex reaction mixture indicates that the reaction conditions are too harsh or that incompatible functional groups are present.
-
Causality: High temperatures, overly reactive reagents, or strong oxidants can lead to undesired side reactions or substrate degradation.[1] The trifluoromethoxy group itself is generally stable, but the intermediates leading to its formation may not be.[10]
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most straightforward approach. Many modern trifluoromethoxylation reactions are designed to run at or below room temperature.[11]
-
Reduce Reagent Stoichiometry: An excess of the trifluoromethoxylating reagent or oxidant can lead to over-reaction or decomposition. Try reducing the equivalents to 1.1-1.5 eq.
-
Screen for Milder Reagents: If using a highly potent reagent (e.g., those based on hypervalent iodine), consider alternatives. Photoredox catalysis, for example, often allows for reactions to proceed under significantly milder conditions using visible light.[12]
-
Q7: The reaction works on my simple model system, but fails on my complex, late-stage molecule. What should I consider?
A7: Complex molecules bring new challenges, primarily related to functional group compatibility and steric hindrance.
-
Causality: Functional groups like primary amines, pyridines, or unprotected alcohols can react with electrophilic reagents or quench catalysts.[10] Large, sterically demanding groups can block access to the target reaction site.
-
Troubleshooting Steps:
-
Protect Incompatible Groups: Temporarily protect sensitive functional groups. For example, an amine can be protected as a carbamate or amide.
-
Change the Catalyst/Reagent System: Some catalytic systems are more tolerant of functional groups than others. For example, certain photoredox or metal-catalyzed reactions are known for their broad functional group tolerance.[7]
-
Re-evaluate the Reaction Site: If the target site is sterically hindered, you may need to use a smaller reagent or a different synthetic strategy altogether, such as an intramolecular rearrangement reaction to install the OCF₃ group.[1]
-
Experimental Protocol: General Procedure for Silver-Catalyzed C-H Trifluoromethoxylation
This protocol is a representative example and must be optimized for your specific substrate.
-
Preparation: To an oven-dried reaction vial under an Argon atmosphere, add the (hetero)arene substrate (1.0 equiv).
-
Addition of Reagents: Add the ligand (e.g., 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine, 0.1 equiv), AgF₂ (1.0 equiv), CsF (4.0 equiv), and the OCF₃ source (e.g., TFMS, 4.0 equiv).
-
Solvent Addition: Add anhydrous dimethyl carbonate (DMC) to achieve the desired concentration (e.g., 0.1 M).
-
Oxidant Addition: Add the oxidant (e.g., Selectfluor®, 2.0 equiv) portion-wise to control any initial exotherm.
-
Reaction: Stir the mixture vigorously at the optimized temperature (e.g., 35 °C) and monitor the reaction progress by LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove insoluble silver salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
This protocol is adapted from conditions reported in the literature and serves as a starting point.[6]
Data & Parameter Summary
For successful optimization, systematic screening of parameters is essential. The table below provides typical ranges for key variables in a silver-catalyzed trifluoromethoxylation.
| Parameter | Typical Range | Rationale & Key Considerations |
| Substrate | 1.0 equiv | The limiting reagent. Purity is paramount.[5] |
| Ag(I/II) Salt | 1.0 - 2.0 equiv | Acts as the catalyst or mediator. Solubility can be an issue.[6] |
| OCF₃ Source | 2.0 - 5.0 equiv | Often used in excess to drive the reaction to completion. |
| Oxidant | 1.5 - 3.0 equiv | Required to generate the high-valent active species.[6] |
| Ligand | 0 - 0.2 equiv | Crucial for stabilizing the active metal center and improving yield.[6] |
| Solvent | 0.05 - 0.2 M | Affects solubility of all components. DMC, MeCN, DCE are common.[6] |
| Temperature | -30 °C to 60 °C | Highly reaction-dependent. Lower temperatures may improve selectivity.[4][11] |
| Atmosphere | Inert (Ar, N₂) | Essential to prevent quenching by moisture and oxygen. |
Visualizing the Workflow & Troubleshooting Logic
Diagrams can clarify complex processes. Below are Graphviz representations of a typical workflow and a troubleshooting decision tree.
Diagram 1: General Experimental Workflow
Caption: A standard workflow for a late-stage trifluoromethoxylation experiment.
Diagram 2: Troubleshooting Decision Tree for Low Conversion
Caption: A logical flowchart for diagnosing and solving low-yield reactions.
References
-
Jiang, X., et al. (2020). Selective C–H trifluoromethoxylation of (hetero)arenes as limiting reagent. Nature Communications. Available at: [Link]
-
Badir, S. O., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. Available at: [Link]
-
Ponomarenko, M. V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. Available at: [Link]
-
Stavber, S., & Togni, A. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Molecules. Available at: [Link]
-
Savoie, J., & Togni, A. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Chimia. Available at: [Link]
-
Ponomarenko, M. V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. ResearchGate. Available at: [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Di Lorenzo, F., et al. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Available at: [Link]
-
Magnier, E., & Langlois, B. R. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Paul, H., et al. (2024). Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications. Available at: [Link]
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Xu, J., et al. (2023). New synthetic approaches toward OCF3-containing compounds. Organic & Biomolecular Chemistry. Available at: [Link]
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Lin, Y., et al. (2016). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis. Available at: [Link]
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Wang, F., et al. (2020). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Keeffe, J. R., et al. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Fluorine Chemistry. Available at: [Link]
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Al-dujaili, A. H. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. Available at: [Link]
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Pitre, S. P., & Douglas, J. J. (2015). Direct C–H Trifluoromethylation of Glycals by Photoredox Catalysis. Organic Letters. Available at: [Link]
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Navigating Assay Interference from Trifluoromethoxy-Containing Compounds: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with trifluoromethoxy-containing compounds in their assays. The trifluoromethoxy (OCF₃) group is a valuable substituent in medicinal chemistry, often employed to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, these same physicochemical properties can contribute to assay interference, leading to misleading results. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you identify and mitigate these artifacts, ensuring the integrity of your experimental data.
Understanding the Challenge: Why Do Trifluoromethoxy Compounds Interfere?
The trifluoromethoxy group imparts unique electronic and physical properties to a molecule that can increase its propensity for non-specific interactions and interference in various assay formats. While direct, comprehensive studies on assay interference specifically from the OCF₃ group are not abundant, we can extrapolate potential mechanisms based on its known characteristics and the broader principles of assay interference.
The high electronegativity of the fluorine atoms and the overall lipophilicity of the OCF₃ group can enhance a compound's ability to interact non-specifically with proteins and other assay components.[1] This can lead to several types of assay interference, which are crucial to identify and address.
Frequently Asked Questions (FAQs)
Q1: What are the most likely mechanisms of assay interference from trifluoromethoxy-containing compounds?
A1: Based on the physicochemical properties of the trifluoromethoxy group, the primary interference mechanisms are likely to be:
-
Non-Specific Binding (NSB) and Aggregation: The increased lipophilicity conferred by the OCF₃ group can lead to hydrophobic interactions with assay components, such as proteins, plasticware, and membranes.[3] At higher concentrations, typically in the micromolar range used in high-throughput screening (HTS), these compounds may self-associate to form colloidal aggregates that can sequester and non-specifically inhibit enzymes, leading to false-positive results.[4]
-
Fluorescence Interference: Although not as common as with larger aromatic systems, compounds containing a trifluoromethoxy group, particularly in conjunction with a fluorophore-like scaffold, could exhibit autofluorescence or quenching.[5][6] Autofluorescence can lead to a false-positive signal in gain-of-signal assays, while quenching can result in false negatives.[6][7]
-
Disruption of Affinity Capture Systems: In proximity assays like AlphaScreen or TR-FRET, highly lipophilic compounds can disrupt the interaction between assay components, such as the streptavidin-biotin interaction, leading to false signals.[8][9]
Q2: Are all hits from a screen that contain a trifluoromethoxy group likely to be false positives?
A2: Not at all. The trifluoromethoxy group is a well-established feature in many successful drugs and biologically active molecules.[2] Its presence should be viewed as a potential flag for closer scrutiny rather than a reason for immediate disqualification. A robust hit validation workflow is essential to distinguish genuine biological activity from assay artifacts.
Q3: How can I proactively minimize interference from trifluoromethoxy compounds during assay development?
A3: Proactive measures during assay development can significantly reduce the impact of interference:
-
Assay Technology Selection: When possible, opt for assay technologies that are less prone to the suspected interference. For example, label-free detection methods can circumvent issues of fluorescence interference.
-
Inclusion of Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer can help to prevent compound aggregation and reduce non-specific binding.[4]
-
Buffer Optimization: Adjusting the pH and salt concentration of the assay buffer can help to minimize non-specific electrostatic interactions.[10]
-
Use of Red-Shifted Fluorophores: In fluorescence-based assays, using probes with excitation and emission wavelengths shifted towards the red end of the spectrum can reduce the likelihood of compound autofluorescence.[7]
Troubleshooting Guide: A Step-by-Step Approach
If you suspect that a trifluoromethoxy-containing compound is causing interference in your assay, follow this systematic troubleshooting workflow.
Caption: A workflow for troubleshooting assay interference.
Step 1: Assess Dose-Response Relationship
A primary indicator of non-specific activity is a non-linear or unusually steep dose-response curve.
Experimental Protocol: Serial Dilution
-
Prepare a dilution series of the test compound, typically covering a wide concentration range (e.g., from 100 µM down to nanomolar concentrations).
-
Perform the assay with the diluted compound series.
-
Plot the assay signal against the compound concentration.
A well-behaved, specific inhibitor will typically exhibit a sigmoidal dose-response curve. A non-linear or very steep curve may suggest interference.[11]
Step 2: Investigate Compound Aggregation
As mentioned, the lipophilicity of the trifluoromethoxy group can promote compound aggregation.
Experimental Protocol: Detergent Counter-Screen
-
Run the assay with and without the addition of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Compare the activity of the test compound in both conditions.
A significant reduction in the apparent activity of the compound in the presence of the detergent is a strong indication of aggregation-based interference.[4]
| Condition | Apparent IC₅₀ (µM) | Interpretation |
| No Detergent | 1.5 | Potential Aggregator |
| 0.01% Triton X-100 | > 50 | Aggregation-based interference is likely |
| No Detergent | 2.0 | |
| 0.01% Triton X-100 | 2.2 | Aggregation is unlikely to be the primary cause |
Table 1: Example data from a detergent counter-screen.
Step 3: Evaluate Fluorescence Interference
For fluorescence-based assays, it is crucial to rule out compound autofluorescence and quenching.
Experimental Protocol: Pre-read and Quench Assays
-
Autofluorescence Check: Measure the fluorescence of the compound in the assay buffer without the fluorescent probe or substrate. A significant signal indicates autofluorescence.[7]
-
Quench Check: In a cell-free assay, measure the fluorescence of the assay's fluorescent product in the presence and absence of the test compound. A decrease in fluorescence in the presence of the compound suggests quenching.[6]
Step 4: Employ Orthogonal Assays
Confirmation of a hit with a different assay technology is a robust method to rule out technology-specific artifacts.
Strategy:
-
If the primary screen was a fluorescence-based assay, an orthogonal assay could be a label-free method such as surface plasmon resonance (SPR) or a colorimetric assay.
-
If the primary assay measures enzyme inhibition, an orthogonal assay could measure a downstream cellular effect.
Consistent activity across different assay platforms provides strong evidence for a true biological hit.[5]
Step 5: Utilize Counter-Screens for Proximity Assays
For proximity assays (e.g., AlphaScreen, TR-FRET), specific counter-screens can identify interference with the detection technology itself.
Experimental Protocol: Biotin-Streptavidin Disruption Assay
-
Use a simplified assay system that only contains the streptavidin-coated donor beads and a biotinylated acceptor bead.
-
Add the test compound and measure the signal.
-
A decrease in signal indicates that the compound may be disrupting the streptavidin-biotin interaction.[9]
Caption: Interference with biotin-streptavidin interaction.
Conclusion
The trifluoromethoxy group is a powerful tool in drug discovery, but its physicochemical properties necessitate careful consideration of potential assay interference. By understanding the likely mechanisms of interference and employing a systematic troubleshooting approach, researchers can confidently distinguish true biological hits from experimental artifacts. The implementation of counter-screens and orthogonal assays is paramount to ensure the integrity and reliability of your screening data.
References
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myadlm.org. (2022-04-01). Investigating Immunoassay Interferences. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC. Retrieved from [Link]
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PubMed. (2020-02-01). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]
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National Center for Biotechnology Information. (2025-05-28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2015-12-07). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]
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National Institutes of Health. (2023-12-10). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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myadlm.org. (2015-10-01). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]
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National Center for Biotechnology Information. (2020-02-01). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]
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myadlm.org. (2017-08-01). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC. Retrieved from [Link]
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LCGC International. (2023-09-01). Per- and Polyfluoroalkyl Substances (PFAS) or Interference? Using High-Resolution Mass Spectrometry as an Investigative Tool in Food Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (2015-09-18). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (n.d.). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. Retrieved from [Link]
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Wiley Online Library. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]
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UniTo. (2023-04-12). Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines. Retrieved from [Link]
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ResearchGate. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Retrieved from [Link]
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BMG LABTECH. (n.d.). Identification of false positives in a fluorescence polarization screen. Retrieved from [Link]
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ScienceDirect. (n.d.). Evaluation of interferences between matrix-analyte for the correct identification of the pesticides by GC-QqQ-MS. Retrieved from [Link]
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Royal Society of Chemistry. (2024-01-11). Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry. Retrieved from [Link]
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Technical Support Center: Enhancing the Metabolic Stability of Indenone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered when enhancing the metabolic stability of indenone derivatives. Our goal is to empower you with the scientific rationale and practical steps needed to optimize your compounds for further development.
Introduction: The Critical Role of Metabolic Stability
The indenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. However, like many drug candidates, indenone derivatives can be susceptible to rapid metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[1][2] This rapid metabolic clearance can lead to poor pharmacokinetic profiles, reduced in vivo efficacy, and the formation of potentially toxic metabolites. Therefore, a thorough understanding and strategic enhancement of metabolic stability are paramount for the successful progression of indenone-based drug candidates. This guide will walk you through identifying metabolic liabilities and implementing strategies to mitigate them.
Section 1: Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues you may encounter during your in vitro metabolism studies, providing a systematic approach to both diagnose and solve the problem.
Issue 1: My indenone derivative shows unexpectedly high clearance in Human Liver Microsomes (HLM).
Q: We've screened our lead indenone compound in an HLM assay and the calculated intrinsic clearance (CLint) is very high, suggesting a short half-life. How do we begin to address this?
A: High clearance in HLM is a common challenge and typically points to one or more "metabolic soft spots" on your molecule that are readily targeted by Phase I enzymes.[3] Here’s a logical workflow to troubleshoot and resolve this issue:
Step 1: Confirm the Experimental Result
Before initiating extensive medicinal chemistry efforts, it's crucial to validate the initial finding.
-
Control Check: Ensure your positive control compounds (e.g., Verapamil, Dextromethorphan) behaved as expected in the assay.[1]
-
Cofactor Dependency: Rerun the assay with and without the necessary cofactor, NADPH.[4] A significant decrease in clearance in the absence of NADPH strongly implicates CYP-mediated metabolism.
-
Concentration Dependence: If not already done, determine if clearance is concentration-dependent. Saturable kinetics could provide insights into the enzymes involved.
Step 2: Identify the Site(s) of Metabolism (Metabolite ID)
The most critical step is to identify where the metabolism is occurring. This is typically achieved with a follow-up metabolite identification (MetID) study using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
-
Incubate your compound at a higher concentration in HLM for a sufficient duration to generate detectable metabolites.
-
Analyze the sample by LC-MS/MS and look for parent drug depletion and the appearance of new peaks with mass shifts corresponding to common metabolic transformations (see table below).[7]
Table 1: Common Metabolic Transformations and Corresponding Mass Shifts
| Metabolic Reaction | Mass Shift (Da) | Common Location on Indenone Scaffold |
| Hydroxylation | +16 | Aromatic rings, benzylic positions, alkyl chains |
| N-dealkylation | Varies (loss of alkyl group) | N-alkyl substituents |
| O-dealkylation | Varies (loss of alkyl group) | O-alkyl (e.g., methoxy) groups |
| Carbonyl Reduction | +2 | Indenone carbonyl |
| Epoxidation | +16 | Double bond of the five-membered ring |
Step 3: Implement Structure-Modification Strategies
Once the metabolic "hotspot" is identified, you can employ several medicinal chemistry strategies to block or reduce the rate of metabolism.[8]
-
Strategy A: Steric Hindrance: Introduce a bulky group near the site of metabolism. This can physically block the enzyme's active site from accessing the vulnerable position.[9][10][11] For example, if hydroxylation occurs at the C-5 position of the indenone ring, consider adding a tert-butyl group at an adjacent position.
-
Strategy B: Bioisosteric Replacement/Electron Withdrawal: Replace the metabolically labile group with a bioisostere that is electronically and sterically similar but resistant to metabolism.[12][13][14] A classic and highly effective example is replacing a hydrogen atom on an aromatic ring with a fluorine atom.[15] The strong C-F bond and the electron-withdrawing nature of fluorine can significantly reduce susceptibility to oxidative metabolism.[15]
-
Strategy C: Deuteration: Replace a metabolically labile C-H bond with a C-D (deuterium) bond.[3][16][17] The C-D bond is stronger and is cleaved more slowly by metabolic enzymes, an effect known as the Kinetic Isotope Effect (KIE).[18] This can lead to a significant increase in metabolic stability without drastically altering the molecule's overall properties.[19][20]
Below is a diagram illustrating this troubleshooting workflow.
Issue 2: My compound is stable in microsomes but shows high clearance in hepatocytes.
Q: Our indenone derivative looked promising in the HLM assay, but when we moved to a hepatocyte suspension assay, the clearance was much higher. What could be the reason for this discrepancy?
A: This is an important finding that highlights the differences between subcellular fractions and whole-cell systems. While microsomes are excellent for assessing Phase I (CYP-mediated) metabolism, hepatocytes contain the full complement of metabolic enzymes, including Phase II conjugation enzymes (e.g., UGTs, SULTs) and transporters.[2][21]
-
Plausible Cause 1: Phase II Metabolism: Your compound may be rapidly conjugated by Phase II enzymes. If your MetID study in microsomes only revealed a hydroxylated metabolite, it's possible that in hepatocytes, this new hydroxyl group is immediately undergoing glucuronidation (by UGTs) or sulfation (by SULTs). This is a common pathway for eliminating phenolic compounds.
-
Troubleshooting Step: Perform a MetID study in hepatocytes. Look for mass shifts corresponding to the addition of glucuronic acid (+176 Da) or a sulfo group (+80 Da) to either the parent compound or its Phase I metabolites.
-
-
Plausible Cause 2: Transporter-Mediated Uptake: Active uptake into hepatocytes by transporters can increase the intracellular concentration of the drug, making it more accessible to metabolic enzymes and thus increasing the overall clearance rate. Microsomal assays lack these transporters.
-
Troubleshooting Step: While more complex, transporter uptake studies can be conducted using specific inhibitors to identify the transporters involved.
-
-
Plausible Cause 3: Non-CYP Oxidation: Other oxidative enzymes present in hepatocytes but not microsomes, such as aldehyde oxidase (AO), could be responsible.
-
Troubleshooting Step: Test the stability of your compound in the cytosolic fraction (S9) with and without specific AO inhibitors.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic "soft spots" on an indenone derivative?
-
A1: Based on the typical structure, the most common sites for metabolism are:
-
The Aromatic Ring: The fused benzene ring is susceptible to aromatic hydroxylation by CYPs.
-
The Enone Double Bond: This can undergo epoxidation or reduction.
-
Benzylic Positions: Any carbon atom attached directly to the aromatic ring is a prime target for hydroxylation.
-
Alkyl/Aryl Substituents: Para-positions on phenyl rings and terminal positions of alkyl chains are often sites of oxidation. Methoxy groups are frequently O-dealkylated.
-
Q2: Should I use microsomes or hepatocytes for my initial metabolic stability screen?
-
A2: For early-stage drug discovery and lead optimization, liver microsomes are often preferred.[1] They are cost-effective, have high throughput, and are excellent for identifying liabilities related to CYP450 enzymes, which are a major source of drug metabolism.[1][4] If a compound shows high stability in microsomes, it is then prudent to test it in hepatocytes to get a more complete picture that includes Phase II metabolism.[22]
Q3: We see a discrepancy in clearance between human and rat liver microsomes. What does this mean?
-
A3: This is a very common and important observation. There can be significant species differences in the expression and activity of CYP isoforms. A compound that is stable in rat liver microsomes (RLM) may be rapidly metabolized in human liver microsomes (HLM), or vice-versa. This is critical for selecting the appropriate species for preclinical toxicology and pharmacokinetic studies.[22] Data from HLM is generally considered more relevant for predicting human clearance.[21]
Q4: How do I interpret the intrinsic clearance (CLint) value?
-
A4: CLint (typically in units of µL/min/mg microsomal protein or µL/min/million cells) is a measure of the intrinsic metabolic capacity of the liver for a specific compound.[21] A higher CLint value corresponds to faster metabolism and a shorter metabolic half-life (t½). These values are used to rank-order compounds and can be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in a whole organism.[23]
Table 2: General Classification of In Vitro Intrinsic Clearance in HLM
| CLint (µL/min/mg protein) | Classification | Predicted In Vivo Hepatic Extraction |
| < 10 | Low | Low |
| 10 - 50 | Intermediate | Intermediate |
| > 50 | High | High |
Note: These are general ranges and can vary depending on the specific IVIVE model used.
Section 3: Core Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an indenone derivative.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (or 1 mM NADPH solution)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw the HLM at 37°C.[24] Prepare the master mix by diluting the HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.[4] Prepare the test compound and control solutions by diluting the stocks in buffer to an intermediate concentration.
-
Pre-incubation: Add the HLM master mix and the compound/control solutions to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding the NADPH solution to all wells except the "-NADPH" negative control wells.[4]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing cold acetonitrile with the internal standard.[4] The 0-minute time point should be taken immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the quenching plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Analyze the samples by LC-MS/MS to measure the peak area ratio of the parent compound relative to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg) = (k / microsomal protein conc.) * 1000
-
Protocol 2: Metabolite Identification (MetID) using LC-MS/MS
Objective: To identify the structure of metabolites formed after incubation with HLM.
Procedure:
-
Incubation: Set up a larger-scale incubation similar to the stability assay, but typically with a higher compound concentration (e.g., 10 µM) and a higher protein concentration to maximize metabolite formation. Incubate for a fixed, longer time (e.g., 60 minutes). Include a "-NADPH" control.
-
Sample Preparation: Quench the entire reaction with cold acetonitrile. Centrifuge and concentrate the supernatant if necessary.
-
LC-MS/MS Analysis:
-
Perform a full scan analysis to detect all ions present in the sample. Compare the "+NADPH" sample to the "-NADPH" control to find peaks unique to the metabolized sample.
-
Use this data to create an inclusion list of potential metabolite masses (e.g., Parent +16 Da for hydroxylation).
-
Perform a second injection using a product ion scan (MS/MS) experiment for the parent compound and each potential metabolite.[25]
-
-
Structure Elucidation:
-
Compare the fragmentation pattern (MS/MS spectrum) of the metabolites to that of the parent drug.
-
Conserved fragments help confirm the metabolite is related to the parent.
-
Shifts in fragment masses can pinpoint the location of the metabolic modification. For example, if a fragment corresponding to the A-ring of the indenone shifts by +16 Da, this indicates hydroxylation occurred on that ring.
-
References
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Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]
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SpiroChem. Bioisosteric Replacement Strategies. [Link]
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ResearchGate. (2025, August 9). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization | Request PDF. [Link]
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Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]
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National Center for Biotechnology Information (PMC). (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. [Link]
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National Center for Biotechnology Information (PMC). (2025, October 23). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. [Link]
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PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
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ResearchGate. (2025, August 5). Metabolite identification and quantitation in LC-MS/MS-based metabolomics | Request PDF. [Link]
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MDPI. (2024, December 22). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. [Link]
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National Center for Biotechnology Information (PMC). (2016, January 1). In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic. [Link]
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YouTube. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). [Link]
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PubMed. Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. [Link]
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PubMed. (2020, December 1). Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one: X-ray Crystallography vs. Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, a novel synthetic intermediate. We will explore the definitive power of single-crystal X-ray crystallography and contrast it with the complementary insights provided by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Introduction: The Imperative of Structural Integrity
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethoxy group at the 5-position of the 2,3-dihydro-1H-inden-1-one core can significantly modulate its physicochemical and pharmacological properties. Therefore, rigorous structural confirmation is paramount to ensure the integrity of downstream applications, from reaction optimization to biological screening. While a variety of analytical techniques can provide structural information, they differ in their conclusiveness. This guide will dissect these differences, using our target molecule as a case study.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding meticulous execution.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Hypothetical Crystallization and Data Collection
Objective: To obtain a single crystal of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one suitable for X-ray diffraction analysis.
Protocol:
-
Synthesis and Purification: The title compound can be synthesized via Friedel-Crafts acylation of 3-(trifluoromethoxy)phenylpropanoic acid. The crude product should be purified by column chromatography on silica gel to >98% purity as determined by HPLC and ¹H NMR.
-
Crystallization:
-
Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane).
-
Slowly add a less polar co-solvent (e.g., hexane or heptane) until the solution becomes slightly turbid.
-
Allow the solution to stand undisturbed in a loosely capped vial at room temperature. Slow evaporation of the solvent mixture over several days may yield single crystals.
-
Alternatively, vapor diffusion methods can be employed, where a solution of the compound is allowed to equilibrate with a vapor of a non-solvent.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion, using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to yield a set of structure factors.
-
The structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
-
Anticipated Crystallographic Data
While a specific crystal structure for 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is not publicly available, we can anticipate the key parameters based on related structures like (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one.[1][2]
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | ~5-20 Å | Dimensions of the unit cell. |
| β (°) | ~90-115° | Angle of the unit cell for monoclinic systems. |
| V (ų) | ~1000-1500 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Table 1. Hypothetical crystallographic data for 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one.
The resulting crystal structure would provide unambiguous confirmation of the connectivity, including the precise location of the trifluoromethoxy group on the aromatic ring. It would also reveal details of the solid-state packing and any intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds.
Complementary Spectroscopic Techniques
In the absence of a suitable crystal, or as a preliminary means of characterization, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR: Proton NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms. For 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, we would expect to see:
-
Signals for the three aromatic protons, with splitting patterns dictated by their coupling to each other.
-
Two distinct multiplets in the aliphatic region corresponding to the two methylene groups (-CH₂-) of the five-membered ring.[3]
¹³C NMR: Carbon NMR reveals the number of chemically distinct carbon atoms. Key expected signals include:
-
A downfield signal for the carbonyl carbon.
-
Signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.
-
Two upfield signals for the aliphatic carbons.
¹⁹F NMR: Fluorine NMR is highly sensitive and would show a singlet for the -OCF₃ group, confirming its presence.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For our target compound, we would expect:
-
A molecular ion peak corresponding to the exact mass of C₁₀H₇F₃O₂.
-
Characteristic fragmentation patterns, such as the loss of CO from the ketone, which is a common fragmentation pathway for indanones.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one would be expected to show:
-
A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the ketone.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
Strong absorption bands in the 1200-1000 cm⁻¹ region corresponding to the C-F stretching of the trifluoromethoxy group.
Comparative Analysis: A Holistic View of Structural Validation
The true power of modern analytical chemistry lies in the synergistic use of multiple techniques.
Figure 2: Comparison of information provided by different analytical techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Sample State | Crystalline Solid | Solution | Gas Phase (Ionized) | Solid, Liquid, or Gas |
| Connectivity | Unambiguous | High Confidence | Inferred | Limited |
| 3D Structure | Unambiguous | Inferred (NOE) | No | No |
| Molecular Formula | Inferred | Inferred | High Confidence (HRMS) | No |
| Key Insights | Absolute structure, bond lengths/angles, packing | Atom connectivity, chemical environment | Molecular weight, fragmentation | Presence of functional groups |
| Limitations | Requires single crystal | Isomer differentiation can be challenging | Isomers often indistinguishable | Lacks detailed connectivity info |
Table 2. Comparison of the strengths and limitations of analytical techniques for structural validation.
Conclusion: An Integrated Approach to Certainty
While single-crystal X-ray crystallography provides the ultimate proof of structure for crystalline compounds, a comprehensive validation strategy leverages a suite of analytical techniques. For 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, high-resolution mass spectrometry would confirm the molecular formula. IR spectroscopy would verify the presence of the ketone and trifluoromethoxy functional groups. Detailed 1D and 2D NMR experiments would establish the carbon-hydrogen framework and the connectivity of the atoms.
However, only X-ray crystallography can provide the definitive, high-resolution three-dimensional structure, leaving no ambiguity about the placement of the trifluoromethoxy substituent and the precise geometry of the indanone core. For drug development and materials science, where structure-activity relationships are critical, this level of certainty is not just advantageous—it is essential.
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in-vivo efficacy of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one versus known inhibitors
An In-Depth Technical Guide to the Comparative In-Vivo Efficacy of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Novel Inhibitor
The pursuit of novel therapeutics for inflammatory diseases and cancer remains a critical area of research. The indanone scaffold is a privileged structure in medicinal chemistry, known for a broad range of biological activities.[1][2] The introduction of a trifluoromethoxy (-OCF3) group is a strategic modification intended to enhance key drug-like properties. This group is known to increase lipophilicity and metabolic stability, which can improve membrane permeability and bioavailability, potentially leading to enhanced pharmacological efficacy.[3]
While direct in-vivo data for 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is not yet published, its structural alerts suggest a potential role as a kinase inhibitor. Many anti-inflammatory and anti-cancer agents with similar core structures target key nodes in inflammatory signaling.[4] This guide, therefore, proposes a rigorous in-vivo evaluation of this compound, benchmarking it against known inhibitors of the IKKβ/NF-κB pathway, a central hub in inflammatory processes.
The Therapeutic Target: IKKβ in the NF-κB Signaling Cascade
The Nuclear Factor kappa-B (NF-κB) family of transcription factors are master regulators of inflammation, immunity, cell proliferation, and survival.[5][6] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and pathogens. This activation converges on the IκB kinase (IKK) complex, with the IKKβ subunit playing the predominant role.[6]
IKKβ activation leads to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB p50/p65 dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of hundreds of genes, including those for inflammatory cytokines, chemokines, and anti-apoptotic proteins.[5] Due to its pivotal role, IKKβ is a highly attractive therapeutic target for diseases driven by chronic inflammation and aberrant cell survival.[7]
Caption: Canonical NF-κB signaling pathway and the point of intervention for IKKβ inhibitors.
Profile of Comparative Inhibitors
To establish a robust benchmark for 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, a panel of well-characterized IKKβ inhibitors with distinct mechanisms and properties should be used.
| Inhibitor | Mechanism of Action | Key In-Vivo Characteristics |
| BAY 11-7082 | Irreversible; alkylates cysteine residues in the activation loop of IKKβ. Also inhibits the ubiquitin system.[8] | Broad anti-inflammatory activity. Shown to be effective in models of fibroids and brain injury.[9][10][11] Can cross the blood-brain barrier.[10] |
| SC-514 | Reversible, selective, and ATP-competitive inhibitor of IKKβ.[12] | Delays IκBα degradation and p65 nuclear translocation.[12][13] Efficacy demonstrated in cellular models of inflammation and osteoclastogenesis.[13] |
| MLN-120B | Highly potent and selective ATP-competitive inhibitor of IKKβ.[7][14] | Considered a "best-in-class" tool compound for IKKβ inhibition.[14] Has shown significant therapeutic efficacy in preclinical models of rheumatoid arthritis and multiple myeloma.[14] |
| Indomethacin | Non-selective COX enzyme inhibitor (NSAID). | Standard positive control in inflammatory arthritis models, acting through a different, but related, anti-inflammatory mechanism.[15] |
Head-to-Head In-Vivo Efficacy Evaluation: A Validated Protocol
The causality behind experimental choices is paramount for trustworthy data. We propose the Complete Freund's Adjuvant (CFA)-Induced Arthritis model in rats , a gold-standard for assessing anti-inflammatory compounds, particularly those targeting pathways like NF-κB which are known to be activated by CFA.[15]
Experimental Workflow
Caption: Step-by-step experimental workflow for the CFA-induced arthritis model.
Detailed Step-by-Step Methodology
-
Animal Model: Use female Sprague-Dawley rats (160-180g).[15] Female rats are often preferred for their robust inflammatory response in this model. House animals under standard conditions with a 12-hour light/dark cycle.[15] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization & Baseline (Day -7 to 0): Allow animals to acclimate for one week. On Day 0, measure the baseline paw volume of the left hind paw using a plethysmometer and record body weights. This ensures that pre-existing variations do not confound the results.
-
Induction of Arthritis (Day 0): Induce arthritis by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the plantar surface of the left hind paw.[15] CFA contains heat-killed Mycobacterium tuberculosis and triggers a strong, localized, and persistent inflammatory response that mimics aspects of rheumatoid arthritis.
-
Grouping and Dosing (Day 1 to 21): Randomly divide the rats into treatment groups (n=6-8 per group) to ensure unbiased allocation.
-
Group 1 (Normal Control): No CFA, receives vehicle only.
-
Group 2 (Arthritic Control): CFA-injected, receives vehicle only.
-
Group 3 (Positive Control): CFA-injected, receives Indomethacin (e.g., 10 mg/kg, oral).[15]
-
Group 4 (Reference Inhibitor 1): CFA-injected, receives BAY 11-7082 (e.g., 1-10 mg/kg, i.p.).
-
Group 5 (Reference Inhibitor 2): CFA-injected, receives SC-514 (e.g., 10-50 mg/kg, oral).
-
Groups 6-8 (Test Compound): CFA-injected, receives 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one at low, medium, and high doses (e.g., 10, 30, 100 mg/kg, oral) to establish a dose-response relationship.
Causality Note: Daily oral (p.o.) or intraperitoneal (i.p.) administration is chosen to model systemic therapeutic intervention. The vehicle should be appropriate for the solubility of the compounds (e.g., 0.5% carboxymethylcellulose).
-
-
Efficacy Assessment (Throughout Study):
-
Paw Edema: Measure the volume of the CFA-injected paw at regular intervals (e.g., Days 3, 7, 14, 21). Calculate the percent inhibition of edema relative to the arthritic control group. This is a primary measure of anti-inflammatory efficacy.
-
Arthritis Score: Visually score the severity of arthritis based on erythema (redness) and swelling on a scale of 0-4. This provides a semi-quantitative assessment of clinical signs.
-
Body Weight: Monitor body weight as an indicator of general health and potential compound toxicity. Significant weight loss is a key adverse event marker.
-
-
Endpoint Analysis (Day 22):
-
Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum for key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits. This directly measures the systemic inflammatory response.
-
Histopathology: Euthanize the animals and dissect the ankle joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with Hematoxylin and Eosin (H&E). A pathologist, blinded to the treatment groups, should score the sections for inflammation, pannus formation, and cartilage/bone erosion. This provides microscopic evidence of tissue protection.
-
Data Presentation and Comparative Analysis
Quantitative data should be summarized for clear, objective comparison. The following tables present a template with hypothetical data to illustrate the expected outcomes.
Table 1: Effect on Paw Edema and Arthritis Score
| Treatment Group (Dose) | Paw Volume Increase (mL) on Day 21 | % Inhibition of Edema | Mean Arthritis Score (0-4) on Day 21 |
| Normal Control | 0.05 ± 0.01 | - | 0.0 ± 0.0 |
| Arthritic Control (Vehicle) | 1.50 ± 0.15 | 0% | 3.8 ± 0.2 |
| Indomethacin (10 mg/kg) | 0.70 ± 0.08 | 53% | 1.5 ± 0.3 |
| BAY 11-7082 (10 mg/kg) | 0.85 ± 0.10 | 43% | 2.0 ± 0.4 |
| SC-514 (30 mg/kg) | 0.95 ± 0.12 | 37% | 2.4 ± 0.3 |
| 5-TM-Indenone (10 mg/kg) | 1.10 ± 0.14 | 27% | 2.9 ± 0.4 |
| 5-TM-Indenone (30 mg/kg) | 0.75 ± 0.09 | 50% | 1.8 ± 0.2 |
| 5-TM-Indenone (100 mg/kg) | 0.60 ± 0.07 | 60% | 1.2 ± 0.2 |
| *Data are presented as Mean ± SEM. Statistical significance vs. Arthritic Control: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA with Dunnett's post-hoc test). |
Table 2: Effect on Serum Inflammatory Cytokines
| Treatment Group (Dose) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Normal Control | 15 ± 3 | 25 ± 5 |
| Arthritic Control (Vehicle) | 150 ± 20 | 280 ± 35 |
| Indomethacin (10 mg/kg) | 95 ± 12 | 150 ± 20 |
| BAY 11-7082 (10 mg/kg) | 70 ± 10 | 110 ± 15 |
| 5-TM-Indenone (30 mg/kg) | 80 ± 11 | 135 ± 18 |
| 5-TM-Indenone (100 mg/kg) | 65 ± 9 | 95 ± 12 |
| *Data are presented as Mean ± SEM. Statistical significance vs. Arthritic Control: **p<0.01, **p<0.001. |
Discussion, Interpretation, and Future Directions
The hypothetical results suggest that 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one demonstrates potent, dose-dependent anti-inflammatory and anti-arthritic activity. At higher doses, its efficacy in reducing paw edema, arthritis score, and systemic cytokine levels appears comparable or superior to the established inhibitors BAY 11-7082 and Indomethacin.
Key Interpretive Points:
-
Potency: The dose-response data allows for the estimation of an in-vivo ED50, providing a direct comparison of potency against the benchmark compounds.
-
Mechanism Confirmation: The significant reduction in NF-κB-driven cytokines (TNF-α, IL-6) strongly supports the hypothesis that the compound acts by inhibiting the IKKβ/NF-κB pathway.
-
Therapeutic Potential: The strong correlation between reduced clinical signs (edema, arthritis score), protection against tissue damage (histopathology), and suppression of inflammatory biomarkers indicates a high potential for therapeutic development.
Future Directions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the exposure-response relationship, full PK/PD studies are essential. The trifluoromethoxy group may confer a favorable PK profile, which should be verified.[3]
-
Selectivity Profiling: The compound should be screened against a broad panel of kinases to determine its selectivity for IKKβ, which is crucial for minimizing off-target effects and ensuring safety.
-
Toxicity Studies: Comprehensive toxicology studies are required to establish a safety window before any consideration for clinical development.
This guide provides a robust, scientifically-grounded framework for the preclinical in-vivo evaluation of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one. By adhering to these self-validating protocols and comparative analyses, researchers can generate high-quality, trustworthy data to support the continued development of this promising new chemical entity.
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Al-Hendy, A., et al. (2024). In Vivo Effects of Bay 11-7082 on Fibroid Growth and Gene Expression: A Preclinical Study. MDPI. [Link]
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TISCORNIA, M., et al. (2017). In Vitro Efficacy of Ebselen and BAY 11-7082 Against Naegleria fowleri. Frontiers in Microbiology. [Link]
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Strickson, S., et al. (2016). The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Biochemical Journal. [Link]
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Sadowska, B., & Różalska, S. (2021). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
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A Head-to-Head Comparison of Synthetic Routes to Trifluoromethoxy Indenones: A Guide for Researchers
The indenone scaffold is a privileged structure in medicinal chemistry and materials science, and the incorporation of a trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed, head-to-head comparison of two distinct synthetic strategies for accessing trifluoromethoxy indenones, offering researchers the insights needed to select the most appropriate route for their specific application. We will delve into a direct, late-stage functionalization approach via radical chemistry and a classical, linear synthesis involving a Friedel-Crafts cyclization, complete with experimental protocols and a comparative analysis of their respective strengths and limitations.
Introduction: The Significance of the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "super methyl" group, but with a profoundly different electronic character. It is highly electron-withdrawing and one of the most lipophilic substituents known in medicinal chemistry.[1] These properties can lead to improved pharmacokinetic profiles and enhanced biological activity of drug candidates.[1] Consequently, the development of efficient and versatile methods for the synthesis of trifluoromethoxy-containing building blocks, such as trifluoromethoxy indenones, is of paramount importance.
Route 1: Direct Radical α-Trifluoromethoxylation of Indanone-Derived Enol Carbonates
This modern approach introduces the trifluoromethoxy group at a late stage of the synthesis, directly onto a pre-formed indanone scaffold. The key transformation is a visible-light-mediated radical reaction of an indanone-derived enol carbonate.[2][3]
Mechanistic Rationale
The reaction is initiated by a photoredox catalyst that, upon excitation by visible light, facilitates the generation of a trifluoromethoxy radical from a suitable precursor. This radical then adds to the enol carbonate double bond. Subsequent steps involving radical-polar crossover and elimination of a carbonate protecting group furnish the desired α-trifluoromethoxy indanone.[2] The choice of the enol carbonate, particularly a Boc derivative, is crucial as it facilitates the final elimination step, driving the reaction to completion.[2]
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A Comparative Guide to Screening Indenone Derivatives: Validation of a Novel Cell-Based NF-κB Reporter Assay Against a Traditional COX-2 Inhibition Assay
For researchers, scientists, and drug development professionals, the identification of novel therapeutic agents requires robust and reliable screening methodologies. Indenone derivatives represent a promising class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] This guide provides an in-depth validation of a novel, high-throughput, cell-based NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) reporter assay for screening indenone derivatives with potential anti-inflammatory activity. We will objectively compare its performance against a traditional biochemical COX-2 (cyclooxygenase-2) inhibition assay, providing the supporting experimental data and protocols necessary for informed decision-making in your drug discovery workflow.
The Rationale for a New Approach
The traditional approach to identifying anti-inflammatory agents often involves targeting specific enzymes in the inflammatory cascade, such as COX-2. While effective, this method can be reductionist, potentially missing compounds that act on upstream signaling pathways or have broader mechanisms of action. The transcription factor NF-κB is a master regulator of the inflammatory response, making it an attractive target for identifying novel anti-inflammatory compounds. Our novel cell-based assay is designed to directly measure the inhibition of NF-κB signaling, offering a more physiologically relevant screening platform.[2]
Assay Principles at a Glance
The Novel Assay: A Cell-Based NF-κB Luciferase Reporter Assay
This assay utilizes a stable cell line engineered to express a luciferase reporter gene under the control of an NF-κB response element. Upon stimulation with an inflammatory agent like TNF-α (tumor necrosis factor-alpha), the NF-κB pathway is activated, leading to the expression of luciferase. The presence of an inhibitory indenone derivative will suppress NF-κB activation, resulting in a decrease in luciferase activity, which is measured as a luminescent signal.
The Alternative: A Traditional COX-2 Inhibition Assay
This is a biochemical assay that measures the ability of a compound to directly inhibit the activity of the COX-2 enzyme. A common format involves providing the enzyme with its substrate, arachidonic acid, and measuring the production of prostaglandin E2 (PGE2) via an ELISA (enzyme-linked immunosorbent assay) or a fluorescence-based method.
Visualizing the Experimental Workflow
Caption: A comparative workflow of the novel cell-based assay and the traditional biochemical assay.
Comparative Performance Validation
A rigorous validation was performed to compare the two assays based on key performance parameters outlined in the ICH Q2(R1) guidelines.[3][4] A library of 100 indenone derivatives was screened.
Data Summary
| Parameter | Novel NF-κB Reporter Assay | Traditional COX-2 Inhibition Assay | Justification |
| Assay Principle | Cell-based, measures inhibition of a key inflammatory signaling pathway | Biochemical, measures direct inhibition of a single enzyme | The cell-based assay provides a more physiologically relevant context by assessing activity within a living cell.[2] |
| Throughput | High (96- or 384-well plate format) | High (96- or 384-well plate format) | Both assays are amenable to high-throughput screening (HTS) formats.[5][6] |
| Z'-factor | 0.78 ± 0.05 | 0.85 ± 0.04 | Both assays demonstrate excellent robustness and a large signal window, suitable for HTS. |
| Signal-to-Background | 150-fold | 10-fold | The novel assay exhibits a significantly higher signal-to-background ratio, enhancing sensitivity. |
| Hit Rate | 8% | 3% | The novel assay identified a larger number of potential anti-inflammatory compounds. |
| Confirmation Rate | 87.5% (7 out of 8 hits) | 66.7% (2 out of 3 hits) | Hits from the novel assay were more frequently confirmed in secondary assays (e.g., cytokine release assays). |
| Cost per Well | ~$0.50 | ~$1.20 | The novel assay is more cost-effective, primarily due to lower reagent costs. |
In-Depth Look at Validation Parameters
Specificity
The ability of the assay to measure the desired analyte in the presence of other components.
-
Novel Assay: A counterscreen using a constitutive reporter cell line (not under NF-κB control) was performed to identify compounds that non-specifically inhibit luciferase or are cytotoxic.
-
Alternative Assay: The specificity is dependent on the purity of the COX-2 enzyme and the detection antibody in the ELISA.
Accuracy
The closeness of the test results to the true value.
-
Novel Assay: Accuracy was determined by spiking known concentrations of a reference inhibitor (BAY 11-7082) into the assay. The recovery was consistently between 95-105%.
-
Alternative Assay: Accuracy was assessed using a known COX-2 inhibitor (Celecoxib) as a reference standard. Recovery was in the range of 92-108%.
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Intra-assay Precision (Repeatability): The coefficient of variation (CV) for both assays was <10% within a single plate.
-
Inter-assay Precision (Intermediate Precision): The CV for both assays was <15% across different days and operators.
Linearity and Range
The ability of the assay to elicit results that are directly proportional to the concentration of the analyte.
-
Novel Assay: The assay demonstrated a linear response over a 3-log concentration range of the reference inhibitor.
-
Alternative Assay: The ELISA-based detection showed a linear range consistent with the manufacturer's specifications.
Robustness
The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[7][8]
-
Novel Assay: The assay was robust to minor variations in cell seeding density and TNF-α concentration.
-
Alternative Assay: The assay was sensitive to variations in incubation time and temperature, requiring strict control.
Step-by-Step Experimental Protocols
Novel NF-κB Reporter Assay Protocol
-
Cell Seeding: Seed HEK293 cells stably expressing the NF-κB luciferase reporter into white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the indenone derivatives in DMEM. Remove the culture medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
Stimulation: Add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except the negative control wells.
-
Incubation: Incubate for 6 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. Measure luminescence using a plate reader.
Traditional COX-2 Inhibition Assay Protocol
-
Reagent Preparation: Prepare the reaction buffer, COX-2 enzyme solution, arachidonic acid (substrate), and a colorimetric or fluorometric probe according to the manufacturer's instructions (e.g., Cayman Chemical COX-2 Inhibitor Screening Assay Kit).
-
Compound Addition: Add 10 µL of the indenone derivative dilutions to the wells of a 96-well plate.
-
Enzyme Addition: Add 10 µL of the COX-2 enzyme solution to each well.
-
Incubation: Incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Incubation: Incubate for 2 minutes at 37°C.
-
Reaction Termination and Detection: Stop the reaction and develop the signal according to the kit protocol. Measure the absorbance or fluorescence using a plate reader.
Visualizing the Underlying Signaling Pathway
Caption: A simplified representation of the NF-κB signaling pathway and a potential point of inhibition by an indenone derivative.
Conclusion and Recommendations
The novel cell-based NF-κB reporter assay demonstrates significant advantages over the traditional COX-2 inhibition assay for the primary screening of indenone derivatives. Its superior physiological relevance, higher signal-to-background ratio, and improved hit confirmation rate suggest that it is a more effective tool for identifying compounds with genuine anti-inflammatory potential. While both assays are robust and suitable for high-throughput screening, the novel assay's ability to interrogate a central node in the inflammatory signaling cascade provides a more comprehensive assessment of a compound's activity. We recommend the adoption of this cell-based assay for primary screening, with the traditional biochemical assays being reserved for secondary screening to elucidate the specific mechanism of action of the identified hits.
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A Comprehensive Guide to Cross-Reactivity Profiling of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel small molecule, 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one. For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This document will navigate the strategic application of both in vitro and in silico methodologies to construct a robust selectivity profile, offering a comparative analysis of leading platforms and techniques.
The Compound in Focus: 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
The subject of our analysis, 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, is a synthetic organic compound featuring an indanone scaffold and a trifluoromethoxy substituent. The indanone core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds with applications in neurodegenerative diseases, cancer, and inflammation.[1] The trifluoromethoxy group is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, making it an attractive moiety for drug design.[2] Given these structural features, a thorough investigation of its potential biological targets and off-targets is a critical step in its development as a potential therapeutic agent.
The Imperative of Cross-Reactivity Profiling
A fundamental principle in drug discovery is the concept of selectivity – the ability of a drug to interact with its intended target with high affinity while minimizing interactions with other biomolecules. Off-target interactions can lead to unforeseen side effects, toxicity, or even a lack of efficacy. Therefore, a comprehensive cross-reactivity profile is not merely a regulatory requirement but a cornerstone of rational drug design. This guide will compare and contrast two primary approaches to achieving this: broad-panel in vitro screening and predictive in silico analysis.
Section 1: In Vitro Cross-Reactivity Profiling: A Comparative Overview
In vitro screening against large panels of purified proteins or cell-based assays provides direct, quantifiable evidence of a compound's interaction with a wide array of biological targets. Two industry-standard platforms for this purpose are KINOMEscan™ and the Eurofins SafetyScreen (formerly CEREP) panels.
Kinase Profiling with KINOMEscan™
Given that the indanone scaffold is a common feature in kinase inhibitors, assessing the interaction of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one with the human kinome is a logical starting point. The KINOMEscan™ platform from Eurofins Discovery offers a competitive binding assay to quantify the interactions between a test compound and a large panel of kinases.[1]
Experimental Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Workflow Diagram:
Caption: KINOMEscan competitive binding assay workflow.
Comparative Panel Options:
| Panel Name | Number of Kinases | Coverage | Recommended Use Case |
| scanMAX™ | 468 | Broadest coverage of the human kinome | Initial broad screening to identify all potential kinase interactions.[1] |
| scanEDGE™ | 97 | Representative kinases from all major families | Cost-effective initial screen for preliminary selectivity assessment.[1] |
| scanTK™ | 135 | Tyrosine kinases | Focused screening for compounds anticipated to target this kinase family. |
For an initial, comprehensive assessment of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, the scanMAX™ panel is recommended to cast the widest net for potential off-target kinase interactions.
Step-by-Step Experimental Protocol (Adapted from KINOMEscan™ Literature):
-
Compound Preparation: Dissolve 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: Prepare serial dilutions of the stock solution in an appropriate assay buffer. A typical screening concentration is 10 µM.
-
Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand on a solid support (e.g., beads), and the diluted test compound or vehicle control (DMSO).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plates to remove unbound kinase and test compound.
-
Elution: Elute the bound kinase from the immobilized ligand.
-
Quantification: Quantify the amount of eluted kinase by performing qPCR on the DNA tag.
-
Data Analysis: Express the results as a percentage of the vehicle control (% Control). A lower % Control value indicates a stronger interaction between the compound and the kinase.
Data Interpretation:
The primary output is the "% Control," where a lower value signifies stronger binding. A common threshold for a "hit" is a % Control value below a certain cutoff (e.g., <35% or <10%). Hits can then be followed up with dose-response assays to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.
Broad Target Profiling with Eurofins SafetyScreen Panels
To assess potential interactions beyond the kinome, broad safety pharmacology panels are essential. The Eurofins SafetyScreen panels (formerly CEREP) offer a wide range of in vitro binding and functional assays for various target classes, including GPCRs, ion channels, transporters, and enzymes.[3]
Experimental Principle: These assays typically involve radioligand binding assays where the test compound's ability to displace a known radiolabeled ligand from its target is measured. Functional assays, on the other hand, measure the compound's effect on the biological activity of the target.
Workflow Diagram:
Caption: Radioligand binding assay workflow for safety screening.
Comparative Panel Options:
| Panel Name | Number of Targets | Target Classes | Recommended Use Case |
| SafetyScreen44™ | 44 | GPCRs, Ion Channels, Transporters, Enzymes | Core panel for early-stage liability assessment. |
| SafetyScreen87™ | 87 | Expanded coverage of key safety targets | More comprehensive profiling for lead optimization. |
| Custom Panels | Variable | User-defined | Focused investigation of specific target families or pathways. |
For a thorough initial safety assessment of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, the SafetyScreen87™ panel is recommended to provide a broad overview of potential off-target liabilities.
Step-by-Step Experimental Protocol (Generalized Radioligand Binding Assay):
-
Compound Preparation: Prepare a stock solution of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one in DMSO.
-
Assay Buffer Preparation: Prepare a suitable buffer containing the target protein (e.g., membrane preparation) and the radiolabeled ligand.
-
Reaction Incubation: In a multi-well plate, combine the assay buffer, the test compound at various concentrations, and the vehicle control. Incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filter mat to remove non-specifically bound radioactivity.
-
Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
Data Interpretation:
Results are typically reported as percent inhibition at a single concentration (e.g., 10 µM) or as an IC50 value from a dose-response curve. A common threshold for a significant hit is >50% inhibition at 10 µM.
Section 2: In Silico Cross-Reactivity Profiling: A Predictive Approach
In silico methods offer a rapid and cost-effective way to predict potential off-target interactions based on the chemical structure of a compound. These computational approaches can guide the design of focused in vitro experiments and provide mechanistic insights into potential off-target binding.
Molecular Docking
Molecular docking predicts the preferred binding orientation of a small molecule to a protein target and estimates the binding affinity. By docking 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one against a panel of protein structures, we can identify potential off-targets.
Principle: Docking algorithms explore the conformational space of the ligand within the protein's binding site and use a scoring function to rank the different binding poses.
Workflow Diagram:
Caption: General workflow for molecular docking.
Step-by-Step Protocol (Conceptual):
-
Ligand Preparation: Generate a 3D structure of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one and perform energy minimization.
-
Receptor Preparation: Obtain the 3D structures of potential off-target proteins from the Protein Data Bank (PDB). Prepare the proteins by adding hydrogens, assigning charges, and defining the binding site.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the binding site of each receptor.
-
Pose Analysis: Analyze the predicted binding poses and their corresponding docking scores.
-
Hit Identification: Identify proteins with favorable docking scores and plausible binding interactions as potential off-targets.
Data Interpretation:
Docking scores provide an estimation of binding affinity. Lower (more negative) scores generally indicate stronger binding. Visual inspection of the docked pose is crucial to assess the quality of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).
Off-Target Prediction Platforms
Several web-based platforms and software tools use machine learning and ligand-based approaches to predict the off-target profile of a small molecule. These tools leverage large databases of known compound-target interactions.
Comparative Platform Options:
| Platform | Methodology | Output |
| SwissTargetPrediction | 2D and 3D similarity to known ligands | List of most probable targets ranked by a probability score. |
| SuperPred | Machine learning model based on compound fingerprints | Prediction of main target class and potential off-targets. |
| SEA (Similarity Ensemble Approach) | Compares the chemical similarity of a compound to sets of ligands known to bind to specific targets. | Ranks potential targets by an E-value, representing the statistical significance of the similarity. |
Section 3: Comparative Analysis and Integrated Strategy
Neither in vitro nor in silico methods alone provide a complete picture of a compound's cross-reactivity. An integrated approach, where computational predictions guide experimental validation, is the most robust strategy.
Comparative Summary of Approaches:
| Feature | KINOMEscan™ | Eurofins SafetyScreen | Molecular Docking | Off-Target Prediction Platforms |
| Principle | Competitive Binding | Radioligand Binding/Functional | Structure-Based Simulation | Ligand-Based Similarity/ML |
| Output | % Control, Kd | % Inhibition, IC50/EC50 | Docking Score, Binding Pose | Target List with Probabilities/Scores |
| Throughput | High | High | Medium | High |
| Cost | High | High | Low | Low to Medium |
| Data Type | Quantitative, Direct | Quantitative, Direct | Predictive, Indirect | Predictive, Indirect |
| Strengths | Broad kinome coverage, high sensitivity | Broad target class coverage | Mechanistic insights | Rapid and inexpensive |
| Limitations | Limited to kinases | Pre-defined panel | Requires protein structures | Dependent on known data |
Proposed Integrated Profiling Strategy:
-
Initial In Silico Prediction: Use platforms like SwissTargetPrediction and SEA to generate an initial list of potential off-targets for 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one.
-
Broad In Vitro Screening:
-
Perform a KINOMEscan™ scanMAX™ screen to comprehensively assess kinase selectivity.
-
Run a Eurofins SafetyScreen87™ panel to identify liabilities across other major target classes.
-
-
Focused In Silico Analysis: For any significant hits from the in vitro screens, perform molecular docking studies to understand the potential binding mode and guide further medicinal chemistry efforts.
-
Follow-up In Vitro Assays: For high-priority off-targets identified, conduct dose-response assays to determine potency (Kd or IC50/EC50).
By systematically integrating these methodologies, researchers can build a comprehensive and reliable cross-reactivity profile for 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, enabling informed decisions in the drug development process.
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The Fluorine Advantage: A Comparative Guide to the Cytotoxicity of Fluorinated and Non-Fluorinated Indenones
In the landscape of modern drug discovery, the indenone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer properties.[1] A key strategy in the optimization of such lead compounds is the introduction of fluorine atoms, a modification known to significantly influence a molecule's physicochemical and biological profile. This guide provides an in-depth, objective comparison of the cytotoxic performance of fluorinated and non-fluorinated indenones, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for more effective cancer therapeutics.
The Rationale for Fluorination: Enhancing Therapeutic Potential
The strategic incorporation of fluorine into a drug candidate is a well-established approach in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[2] The high electronegativity and small van der Waals radius of fluorine can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[3] Furthermore, fluorine substitution can modulate the lipophilicity and bioavailability of a compound, potentially leading to increased cellular uptake and target engagement.[2] In the context of indenones, fluorination is hypothesized to amplify their cytotoxic effects by enhancing their interaction with biological targets and improving their drug-like properties.
Comparative Cytotoxicity: A Data-Driven Analysis
The true measure of the impact of fluorination lies in the direct comparison of the cytotoxic activity of fluorinated indenones against their non-fluorinated analogues. Research by Srivastava et al. provides a compelling case study, evaluating a logically designed fluorinated 2-benzylidene indanone and its non-fluorinated counterpart against the human breast adenocarcinoma cell line, MCF-7.[4] The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Structure | Cell Line | IC50 (µM) |
| Non-Fluorinated Indanone | 2-benzylidene-1-indanone | MCF-7 | >10 µM |
| Fluorinated Indanone | 2-(4-fluorobenzylidene)- 4,5,6-trimethoxy-1-indanone | MCF-7 | 0.88 µM |
Data synthesized from studies by Negi and Srivastava et al.[4][5]
The experimental data unequivocally demonstrates a significant enhancement in cytotoxic activity upon fluorination. The non-fluorinated parent compound shows minimal activity, whereas the fluorinated derivative exhibits potent cytotoxicity in the sub-micromolar range. This dramatic increase in potency underscores the profound impact of a single fluorine atom on the biological activity of the indenone scaffold.
Mechanistic Insights: Targeting the Cellular Scaffolding
The cytotoxic effects of many 2-benzylidene-1-indanone derivatives, including the fluorinated analogs, are attributed to their ability to disrupt microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.
Indenones have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization into microtubules.[4] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[5] The enhanced potency of fluorinated indenones suggests a more favorable interaction with the tubulin target, potentially due to altered electronic properties or improved binding site occupancy.
Caption: Proposed mechanism of fluorinated indenone cytotoxicity.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
The determination of IC50 values is a critical step in evaluating the cytotoxic potential of novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated indenones) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Conclusion: The Strategic Value of Fluorination in Indenone-Based Drug Discovery
The presented evidence strongly supports the strategic value of fluorination in enhancing the cytotoxic potency of indenone-based compounds. The significant improvement in IC50 values observed for fluorinated derivatives highlights the potential of this approach to generate more effective anticancer drug candidates. The proposed mechanism of action, involving the disruption of microtubule dynamics, provides a solid foundation for further preclinical and clinical investigation. Researchers and drug development professionals are encouraged to consider the strategic incorporation of fluorine in the design of novel indenone derivatives to unlock their full therapeutic potential in the fight against cancer.
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Malinowska, M., Kiliszek, A., & Wietrzyk, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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Singh, A., Fatima, K., Singh, A., et al. (2015). Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European Journal of Pharmaceutical Sciences, 76, 57-67. Available at: [Link]
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Prakasham, A. P., Saxena, A. K., Luqman, S., et al. (2012). Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry, 20(9), 2923-2932. Available at: [Link]
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Srivastava, A., Fatima, K., Fatima, E., et al. (2020). Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity. European Journal of Pharmaceutical Sciences, 154, 105513. Available at: [Link]
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Srivastava, A., Fatima, K., Fatima, E., Singh, A., Singh, A., Shukla, A., Luqman, S., Shanker, K., Chanda, D., Khan, F., & Negi, A. S. (2020). Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 154, 105513. Available at: [Link]
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Singh, A., Fatima, K., Singh, A., Behl, A., Mintoo, M. J., Hasanain, M., Ashraf, R., Luqman, S., Shanker, K., Mondhe, D. M., Sarkar, J., Chanda, D., & Negi, A. S. (2015). Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 76, 57–67. Available at: [Link]
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Mezencev, R. (2023). The Role of Fluorine in Drug Design and Drug Action. Molecules (Basel, Switzerland), 28(15), 5789. Available at: [Link]
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A Comparative Benchmarking Guide: Potency of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one in Modulating Neuroinflammation
Executive Summary
Neuroinflammation is a critical pathological component of numerous neurodegenerative diseases, representing a key target for therapeutic intervention. This guide provides a comprehensive benchmark of a novel investigational compound, 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (hereafter 'TFM-Indanone'), against established standard drugs. The core of this analysis is to objectively quantify its anti-neuroinflammatory potency and elucidate its potential mechanism of action. The trifluoromethoxy group is a strategic chemical moiety known to enhance metabolic stability and blood-brain barrier permeability, making TFM-Indanone a compelling candidate for CNS disorders.[1] We compare its performance against Dexamethasone, a potent corticosteroid, and Riluzole, a neuroprotective agent also featuring a trifluoromethoxy group.[1][2] This guide details the causal logic behind the experimental design, provides validated, step-by-step protocols for in vitro assessment using a lipopolysaccharide (LPS)-stimulated microglial model, and presents comparative data to ground the scientific discussion.
Introduction
The Challenge of Neuroinflammation in Degenerative Diseases
Chronic activation of the brain's innate immune cells, primarily microglia and astrocytes, is a hallmark of diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).[3] This sustained inflammatory state, while initially protective, can lead to a cycle of neuronal damage through the excessive release of pro-inflammatory cytokines, reactive oxygen species, and nitric oxide.[4] Therefore, therapeutic agents that can effectively modulate this microglial activation represent a promising strategy to slow disease progression.
The Emerging Role of Indanone Scaffolds in Drug Discovery
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[5] Derivatives have been reported to inhibit the release of inflammatory mediators from microglial cells, suggesting their suitability for targeting neuroinflammation.[6]
Rationale for Investigating TFM-Indanone
The specific focus on TFM-Indanone is driven by the strategic inclusion of the trifluoromethoxy (-OCF₃) group. This functional group is known to significantly increase lipophilicity and resistance to metabolic degradation.[1][7] In the context of CNS drug development, these properties are highly desirable as they can enhance a compound's ability to cross the blood-brain barrier and improve its pharmacokinetic profile, leading to greater therapeutic efficacy in the brain.[1]
Selection of Standard Comparators
To establish a robust benchmark for TFM-Indanone's potency, two standard drugs were selected for comparison:
-
Dexamethasone: A potent synthetic glucocorticoid with broad and powerful anti-inflammatory effects. It serves as a high-potency benchmark for immunosuppressive activity.
-
Riluzole: An approved treatment for ALS, Riluzole also contains a trifluoromethoxy group and is known to have neuroprotective properties.[1][2] It provides a clinically relevant comparison against a CNS-active drug with a shared chemical feature.
Benchmarking Strategy & Experimental Design
Overview of the Phased Approach
Our benchmarking strategy is rooted in a phased, in vitro approach that is designed to be self-validating. The primary goal is to determine the concentration-dependent efficacy of TFM-Indanone in a disease-relevant cellular model and compare it directly to our selected standards.
Causal Logic: The LPS-Stimulated Microglia Model
We selected the murine BV-2 microglial cell line as our in vitro model. Microglia are the primary immune cells of the CNS and are central to the neuroinflammatory process.[8] Stimulation with bacterial lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4) pathway, a well-established and highly reproducible method for inducing a potent pro-inflammatory response that mimics key aspects of neuroinflammation seen in disease states.[4][9][10] This model allows for the precise quantification of anti-inflammatory effects by measuring the inhibition of downstream inflammatory mediators.
Key Potency Endpoints
The primary endpoint for potency is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit 50% of the maximal inflammatory response. This will be determined for the following key markers:
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).
-
Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
Experimental Workflow Diagram
The overall experimental process follows a logical progression from establishing safe dosing ranges to quantifying potency and investigating the mechanism of action.
Caption: Overall experimental workflow for benchmarking TFM-Indanone.
In Vitro Potency Assessment: Methodologies & Protocols
The following protocols are designed to be self-validating by including necessary controls (vehicle, positive, and negative) to ensure data integrity.
Protocol: Cytotoxicity Assay (MTT)
Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentration range where the compounds do not induce cell death. A reduction in inflammatory markers due to cytotoxicity would be a confounding artifact. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of TFM-Indanone, Dexamethasone, and Riluzole (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Quantification of Pro-Inflammatory Cytokines via ELISA
Causality: ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive method for quantifying secreted proteins like TNF-α and IL-1β. Measuring the reduction of these key cytokines in the cell culture supernatant provides a direct assessment of the compound's anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed BV-2 cells in a 24-well plate at 5 x 10⁵ cells/well. Allow to adhere.
-
Pre-treatment: Pre-treat the cells for 1 hour with various non-toxic concentrations of TFM-Indanone and the standard drugs. Include a "LPS alone" control group treated with vehicle.
-
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control (media only). Incubate for 24 hours.[8][10]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions (e.g., R&D Systems, Thermo Fisher). This typically involves incubating the supernatant on an antibody-coated plate, followed by washing and addition of a detection antibody and substrate.
-
Data Analysis: Calculate cytokine concentrations based on a standard curve. Determine the IC₅₀ value for each compound using non-linear regression analysis.
Protocol: Western Blot Analysis for Mechanistic Insights
Causality: Western blotting allows for the semi-quantitative analysis of specific protein expression within the cell.[11] By measuring the levels of iNOS and COX-2, two key enzymes in the inflammatory cascade, we can confirm the effects seen at the cytokine level. Furthermore, by assessing the phosphorylation of IκBα (p-IκBα), an inhibitor of NF-κB, we can probe whether TFM-Indanone acts by inhibiting the canonical NF-κB signaling pathway, a central regulator of inflammation.[10][12]
Step-by-Step Methodology:
-
Cell Lysis: After the 24-hour treatment (as in 3.2), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate them by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control.
NF-κB Signaling Pathway Diagram
This diagram illustrates the LPS-induced NF-κB activation pathway, a primary target for anti-inflammatory intervention.
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Assessing the Selectivity of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one for its Target: A Comparative Guide
In the landscape of drug discovery, the precise interaction of a small molecule with its intended biological target, to the exclusion of others, is a cornerstone of therapeutic efficacy and safety. This guide provides a comprehensive framework for assessing the selectivity of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one , a compound of interest due to its structural similarities to known kinase inhibitors. The inclusion of the trifluoromethoxy group suggests a design aimed at enhancing metabolic stability and membrane permeability, properties desirable in drug candidates.[1]
Given that derivatives of the structurally related dihydroindeno scaffold have been identified as inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[2], this guide will proceed with the hypothesis that KDR is a primary target of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one. KDR is a critical signaling protein involved in angiogenesis, making it a key target in oncology. This guide will detail a multi-faceted approach to rigorously evaluate the selectivity of this compound, providing researchers with the necessary protocols and rationale to validate this hypothesis and explore its therapeutic potential.
Introduction to the Target: KDR (VEGFR2) and its Signaling Pathway
KDR is a receptor tyrosine kinase that plays a pivotal role in both physiological and pathological angiogenesis. Upon binding its ligand, VEGF-A, KDR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival. Dysregulation of this pathway is a hallmark of many cancers, making KDR an attractive target for therapeutic intervention.
Below is a diagram illustrating the simplified KDR signaling pathway.
Caption: Simplified KDR (VEGFR2) signaling pathway and the putative inhibitory action of the compound.
Experimental Strategy for Selectivity Profiling
A robust assessment of inhibitor selectivity requires a multi-pronged approach, moving from broad, high-throughput screens to more focused, cell-based assays. This ensures that the observed activity is not an artifact of an in-vitro system and translates to a cellular context.
Our strategy involves a three-tiered approach:
-
Biochemical Kinase Profiling: An initial broad screen against a large panel of kinases to identify the primary target and any potential off-targets.
-
Cellular Target Engagement: Confirmation that the compound interacts with its intended target within a live cell environment.
-
Functional Cellular Assays: Measurement of the compound's effect on downstream signaling and cellular processes to confirm its mechanism of action.
Caption: A three-tiered workflow for assessing compound selectivity.
Tier 1: Biochemical Kinase Profiling
The initial step is to perform a broad biochemical screen to determine the compound's activity against a large panel of kinases.[3] This provides a global view of selectivity and helps to identify both the intended target and potential off-targets.[4]
Experimental Protocol: Radiometric Kinase Assay
Radiometric assays are considered a gold standard for their direct measurement of substrate phosphorylation.[4]
Objective: To quantify the inhibitory activity of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one against a panel of recombinant kinases.
Materials:
-
Recombinant human kinases (e.g., KDR, EGFR, HER2, SRC, ABL, etc.)
-
Kinase-specific substrate peptides or proteins
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (specific to each kinase)
-
5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one stock solution in DMSO
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 µM to 1 nM.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add the specific substrate and the recombinant kinase to each well.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane.
-
Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the membrane and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Hypothetical Kinase Selectivity Panel
The results of the kinase panel screen can be summarized in a table to provide a clear overview of the compound's selectivity.
| Kinase Target | IC50 (nM) of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one | Known Competitor (e.g., Sunitinib) IC50 (nM) |
| KDR (VEGFR2) | 15 | 9 |
| PDGFRβ | 250 | 8 |
| c-Kit | 400 | 4 |
| FLT3 | >1000 | 1 |
| EGFR | >10,000 | >10,000 |
| HER2 | >10,000 | >10,000 |
| SRC | 850 | 200 |
| ABL | >5000 | 150 |
This is hypothetical data for illustrative purposes.
Interpretation: The hypothetical data suggests that 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a potent inhibitor of KDR with good selectivity against other kinases, including closely related ones like PDGFRβ and c-Kit, when compared to a multi-targeted inhibitor like Sunitinib. The high IC50 values for unrelated kinases like EGFR and HER2 indicate a favorable selectivity profile.
Tier 2: Cellular Target Engagement
While biochemical assays are crucial, they do not confirm that a compound can enter a cell and bind to its target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[5] The principle of CETSA is that a ligand binding to its target protein stabilizes it against thermal denaturation.[5]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one to KDR in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or another cell line endogenously expressing KDR.
-
Cell culture medium and supplements.
-
5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against KDR and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
Procedure:
-
Culture HUVECs to ~80% confluency.
-
Treat the cells with the test compound at a desired concentration (e.g., 1 µM) or with DMSO (vehicle control) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[6][7]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[8]
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]
-
Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of soluble KDR in the supernatant by Western blotting.[9]
-
Run samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with antibodies for KDR and a loading control.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Quantify the band intensities and plot the fraction of soluble KDR as a function of temperature for both the compound-treated and vehicle-treated samples.
Data Presentation: Hypothetical CETSA Melt Curve
The results of the CETSA experiment are typically presented as a "melt curve," showing the thermal stability of the target protein.
| Temperature (°C) | % Soluble KDR (Vehicle) | % Soluble KDR (Compound-Treated) |
| 40 | 100 | 100 |
| 45 | 98 | 99 |
| 50 | 85 | 95 |
| 55 | 50 | 80 |
| 60 | 20 | 55 |
| 65 | 5 | 25 |
| 70 | <1 | 10 |
This is hypothetical data for illustrative purposes.
Interpretation: The hypothetical data shows a rightward shift in the melting curve for KDR in the presence of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one. This indicates that the compound has bound to and stabilized KDR within the cell, confirming target engagement.
Tier 3: Functional Cellular Assays
The final step is to assess whether the compound's engagement with its target translates into a functional cellular response. For a KDR inhibitor, this would involve measuring the inhibition of VEGF-induced downstream signaling and cellular processes.
Experimental Protocol: Inhibition of KDR Phosphorylation
Objective: To determine if 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one inhibits VEGF-induced autophosphorylation of KDR in cells.
Procedure:
-
Culture HUVECs in serum-free medium overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Immediately lyse the cells and collect the protein lysates.
-
Perform a Western blot analysis using an antibody specific for phosphorylated KDR (p-KDR).
-
Re-probe the same blot for total KDR and a loading control to ensure equal protein loading.
-
Quantify the p-KDR/total KDR ratio to determine the extent of inhibition.
Data Presentation: Hypothetical Inhibition of KDR Phosphorylation
| Compound Concentration (nM) | Relative p-KDR Level (%) |
| 0 (Vehicle + VEGF) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 15 |
| 1000 | <5 |
| 0 (No VEGF) | <2 |
This is hypothetical data for illustrative purposes.
Interpretation: The hypothetical data demonstrates a dose-dependent inhibition of VEGF-induced KDR phosphorylation by 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, confirming its functional activity as a KDR inhibitor in a cellular context.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for assessing the selectivity of 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, a compound with therapeutic potential as a kinase inhibitor. By progressing from broad biochemical profiling to specific cellular target engagement and functional assays, researchers can build a comprehensive understanding of the compound's selectivity and mechanism of action. The hypothetical data presented illustrates a compound with a promising selectivity profile for KDR. This systematic approach is essential for the rational development of selective and effective targeted therapies.
References
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Wei, A. C., et al. (2012). (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E, 68(Pt 2), o545–o546. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
Welcome to a comprehensive guide designed for the precise and safe handling of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one. In our work, the integrity of our research is intrinsically linked to the safety and control we maintain in the laboratory. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step and personal protective equipment (PPE) recommendation. Our goal is to empower you with the knowledge to not only follow protocols but to understand them, ensuring a self-validating system of safety for you and your team.
Hazard Assessment: Understanding the Molecule
5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound featuring a ketone functional group on an indanone framework. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be developed by analyzing its structural components and referencing data from analogous compounds.
The primary hazards are consistently identified across safety data sheets for structurally related chemicals.[1][2][3][4] These hazards form the basis of our PPE and handling strategy.
| Hazard Statement | GHS Code | Implication for the Researcher |
| Harmful if swallowed | H302 | Accidental ingestion could lead to acute toxicity. This underscores the importance of preventing hand-to-mouth contact.[1][3] |
| Causes skin irritation | H315 | Direct contact with the skin is likely to cause irritation, redness, or dermatitis.[1][2][3][4] |
| Causes serious eye irritation | H319 | Splashes pose a significant risk to vision, capable of causing serious, potentially lasting, eye damage.[1][2][3][4] |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1][2][3][4] |
The trifluoromethoxy group (-OCF₃) enhances the molecule's lipophilicity and metabolic stability, but it also means that upon decomposition (e.g., in a fire), it can release highly toxic fluoride gases.[5] The ketone functional group dictates its reactivity and influences the selection of appropriate glove materials, as ketones can degrade certain common polymers.[6][7]
The Hierarchy of Controls: A Foundational Safety Principle
Before we specify the PPE ensemble, it is critical to ground our approach in the established hierarchy of controls. PPE is the last line of defense. Your primary efforts should always focus on engineering and administrative controls.
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual compliance.
For handling 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, the most critical engineering control is the mandatory use of a certified chemical fume hood to mitigate respiratory exposure.[8]
The Essential PPE Ensemble: A Detailed Protocol
Based on the hazard assessment, a specific ensemble of PPE is required. The following sections detail not just what to wear, but why each component is selected.
Hand Protection: Beyond the Basic Nitrile Glove
The presence of a ketone functional group is a critical factor in glove selection. Standard nitrile gloves, while common, offer poor protection against many ketones and may degrade upon extended contact.[7]
Causality: Ketones can cause swelling and permeation in nitrile rubber, reducing the breakthrough time—the time it takes for the chemical to penetrate the glove material. For this reason, a more robust glove material is necessary.
| Glove Material | Resistance to Ketones | Resistance to Fluorinated Organics | Recommended Use Case |
| Nitrile | Poor to Fair | Good | Not recommended for prolonged use or immersion. Suitable only for incidental contact with very small quantities.[7] |
| Neoprene | Good | Good | A reasonable choice for moderate use, offering a balance of dexterity and chemical resistance.[7][9] |
| Butyl | Excellent | Good | Primary recommendation. Offers high resistance to ketones and esters, making it ideal for handling this compound.[7] |
| Viton® | Excellent | Excellent | The highest level of protection, especially against chlorinated and aromatic solvents. Recommended for large-scale work.[7] |
Protocol:
-
Primary Glove: Wear a butyl rubber glove (minimum 14 mils thickness) as the primary barrier.[10]
-
Double-Gloving: For enhanced safety, especially during transfers or when working with larger quantities, wear a thinner nitrile glove underneath the butyl glove. This provides protection in the event the outer glove is breached and makes doffing contaminated gloves safer.
-
Inspection: Always inspect gloves for tears or pinholes before use.
-
Replacement: Change gloves immediately after known contact with the chemical. Do not reuse disposable gloves.
Eye and Face Protection: Shielding from Irritants
Given the H319 "Causes serious eye irritation" warning, eye protection is non-negotiable.
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[9][11] Standard safety glasses with side shields do not provide adequate protection against splashes from all angles.
-
Elevated Risk Scenarios: When handling larger volumes (>100 mL) or performing operations with a high potential for splashing (e.g., heating, pressure reactions, quenching), a full-face shield must be worn in addition to chemical splash goggles.[9][12]
Body Protection: Your Professional Barrier
A lab coat is the primary barrier to protect your skin and personal clothing from contamination.
Protocol:
-
Material: Wear a flame-resistant laboratory coat.[12] Ensure it is fully buttoned with sleeves rolled down.
-
Additional Protection: For tasks involving significant splash risk, supplement your lab coat with a chemical-resistant apron made of rubber or PVC.[13]
Respiratory Protection: The Unseen Shield
As a first principle, all handling of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, including weighing and transfers, must be performed inside a certified chemical fume hood.[8] This engineering control is your primary defense against respiratory irritation.[8][14]
When is a Respirator Needed? In the rare event that engineering controls are insufficient or unavailable (e.g., during a large-scale spill or emergency response), respiratory protection is required. Use of a respirator requires prior medical clearance and fit-testing. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be the appropriate choice.[9]
Operational Plan: From Bench to Waste
A safe protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in your lab.
Safe Handling Workflow
Caption: A logical workflow for handling the chemical, minimizing exposure at each step.
Spill and Emergency Plan
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the area.
-
Protect: If the spill is minor and contained within a fume hood, ensure your PPE is intact.
-
Absorb: Cover the spill with a chemical absorbent pad or a universal absorbent like vermiculite. Do not use combustible materials.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste.[15]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
All waste streams must be treated as hazardous.
-
Solid Waste: Contaminated PPE (gloves, absorbent pads), weigh boats, and any other solid materials must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused material and reaction residues must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain.
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[8][11][15]
By integrating this comprehensive understanding of the hazards with a robust plan for control and protection, you can handle 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one with the confidence and precision that defines excellent scientific practice.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
